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Foundational

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene properties

An In-depth Technical Guide: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene Section 1: Introduction and Strategic Overview 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Section 1: Introduction and Strategic Overview

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the unique combination of four distinct functional groups on a single benzene scaffold: a bromine atom, a fluorine atom, a methoxy group, and a trifluoromethyl group. This substitution pattern makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.

The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2][3] The fluorine atom further modulates the electronic properties and metabolic fate of the molecule.[1] Critically, the bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of a wide array of other functional groups.[4] This guide provides a comprehensive analysis of its properties, a plausible synthetic strategy, key reactive characteristics, and its applications, particularly within the realm of drug discovery.

Section 2: Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in synthesis and research. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Physicochemical Data

The primary identifiers and core calculated properties for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene are summarized below.

PropertyValueSource
CAS Number 2092799-62-5[5][6]
Molecular Formula C₈H₅BrF₄O[5][7]
Molecular Weight 273.02 g/mol [5][7]
Purity (Typical) ≥97%[5]
Physical Form Predicted to be a liquid or low-melting solid at room temperature.N/A
Spectroscopic Profile (Theoretical)

The following is a theoretical analysis of the expected spectroscopic signatures for the compound, which is crucial for reaction monitoring and structural confirmation.

Caption: Structure of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to H-4 and H-6, and one signal in the aliphatic region for the methoxy protons.

    • H-4: This proton would likely appear as a doublet, coupled to H-6 (small meta coupling, J ≈ 2-3 Hz). Its chemical shift would be influenced by the para-methoxy group and the ortho-trifluoromethyl group.

    • H-6: This proton would appear as a doublet of doublets, coupled to H-4 (meta coupling) and the adjacent fluorine atom at C-2 (J ≈ 7-10 Hz).

    • -OCH₃: A sharp singlet is expected around 3.9-4.0 ppm.

  • ¹³C NMR: Eight distinct signals are predicted. The carbons attached to bromine, fluorine, oxygen, and the trifluoromethyl group will have characteristic chemical shifts. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.[8]

  • ¹⁹F NMR: Two signals are anticipated.

    • C2-F: A singlet or finely split multiplet corresponding to the single fluorine atom on the aromatic ring.

    • -CF₃: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity, which is the definitive signature of a monobrominated compound.

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway

The causality behind the proposed sequence is critical. The directing effects of the substituents must be leveraged to install the functional groups in the correct positions. A plausible route could start from the commercially available 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

synthesis_workflow A 2-Fluoro-1-methoxy-3- (trifluoromethyl)benzene B Bromination Reaction A->B Starting Material C 5-Bromo-2-fluoro-1-methoxy-3- (trifluoromethyl)benzene (Product) B->C Crude Product D Purification C->D Chromatography / Distillation reagent Br₂ / FeBr₃ or NBS / H₂SO₄ reagent->B Reagents

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a self-validating system; progress can be monitored by TLC or GC-MS, and the final product confirmed by the spectroscopic methods outlined previously.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as dichloromethane or carbon tetrachloride. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Cautiously add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

  • Bromine Addition: Add a solution of bromine (Br₂, 1.05 eq) in the same solvent to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Rationale: The methoxy group is a strong ortho-, para-director. The position para to the methoxy group (C-5) is sterically accessible and electronically activated, making it the most likely site for electrophilic bromination.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Key Reactivity: The Gateway to Molecular Diversity

The primary utility of this compound is as an intermediate. The carbon-bromine bond is the most reactive site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

suzuki_coupling reactant 5-Bromo-2-fluoro-1-methoxy-3- (trifluoromethyl)benzene C-Br bond catalyst Pd(PPh₃)₄ or similar + Base (e.g., Na₂CO₃) reactant:c1->catalyst boronic_acid R-B(OH)₂ (Aryl, Vinyl, Alkyl) boronic_acid->catalyst product New C-C Bond Formed R-Substituted Product catalyst->product:c1

Caption: Utility in Suzuki-Miyaura cross-coupling reactions.

This reactivity allows for the direct attachment of aryl, heteroaryl, vinyl, or alkyl groups, providing a powerful tool for building the complex carbon skeletons required for advanced pharmaceutical candidates.[4]

Section 4: Applications in Research and Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[1][3]

  • Metabolic Stability: The CF₃ group can block sites of metabolic oxidation, increasing the drug's half-life.[2]

  • Lipophilicity and Permeability: The fluorinated substituents increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[1]

  • Binding Interactions: The CF₃ group can participate in favorable interactions with enzyme or receptor active sites, potentially increasing potency.

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is an ideal starting material for creating libraries of novel compounds for high-throughput screening. By varying the boronic acid (or other coupling partner) in reactions like the Suzuki coupling, researchers can rapidly generate a diverse set of derivatives to explore structure-activity relationships (SAR) for a given biological target. Its structure is relevant to the synthesis of inhibitors, modulators, and other biologically active agents.[12][13]

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound. Therefore, a conservative approach based on data from structurally related halogenated and fluorinated aromatic compounds is required.[14][15]

Hazard Summary (Based on Analogs)
Hazard ClassDescriptionPrecautionary Action
Skin Corrosion/Irritation Causes skin irritation.[14]Wear protective gloves and clothing. Wash skin thoroughly after handling.[14]
Eye Damage/Irritation Causes serious eye irritation.[14]Wear safety glasses or a face shield. If in eyes, rinse cautiously with water for several minutes.[14]
Combustibility May be a combustible liquid.[14]Keep away from heat, sparks, and open flames. Store in a well-ventilated place.[14][15]
Inhalation Toxicity May cause respiratory irritation.Use only in a well-ventilated area or under a chemical fume hood.[16]
Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 6: Conclusion

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene represents a sophisticated and high-value chemical building block. While detailed characterization data remains to be published, its molecular architecture—combining the metabolic benefits of fluorination with the synthetic flexibility of a bromo-substituent—makes it a powerful tool for chemists. Its primary value lies not as an end-product, but as a critical intermediate on the path to discovering and developing next-generation pharmaceuticals, agrochemicals, and functional materials. The strategic application of this compound in well-designed synthetic campaigns will undoubtedly continue to enable scientific innovation.

References

  • Appchem. 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | 1224604-21-0. Available at: [Link]

  • Oakwood Chemical. 5-Bromo-1, 3-difluoro-2-(trifluoromethoxy)benzene, min 98%, 1 gram. Available at: [Link]

  • ECHA. 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene — Chemical Substance Information. Available at: [Link]

  • Supporting Information for a scientific publication. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. Available at: [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
  • Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

  • PubMed. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Available at: [Link]

  • Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. Available at: [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, properties, and applications, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a polysubstituted benzene ring featuring a unique combination of functional groups that impart valuable chemical properties. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the fluoro, methoxy, and trifluoromethyl groups modulate the electronic properties, lipophilicity, and metabolic stability of derivative molecules.

Two CAS numbers are associated with this compound, likely due to different supplier cataloging systems:

  • CAS Number: 1224604-21-0[1]

  • CAS Number: 2092799-62-5[2][3]

These numbers refer to the same chemical entity. For procurement and regulatory purposes, it is advisable to reference both.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅BrF₄O[1][2]
Molecular Weight 273.02 g/mol [1][2]
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from similar compounds[4]
Purity Typically available at ≥97%[2]
Solubility Immiscible in water; soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate)Inferred from similar compounds

The Strategic Importance in Drug Discovery & Medicinal Chemistry

The true value of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene lies in the strategic placement of its substituents, which are highly sought after in modern drug design.

  • Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern medicinal chemistry.[5] Its inclusion in a drug candidate can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[5] The strong electron-withdrawing nature of the -CF₃ group can also modulate the pKa of nearby functionalities and increase the compound's lipophilicity, which can improve cell membrane permeability and bioavailability.[5][6][7] The trifluoromethyl group is present in numerous FDA-approved drugs.

  • Fluorine Atom (-F): The fluorine atom shares some of the metabolic blocking benefits of the -CF₃ group and can form favorable interactions with biological targets.[7][8] Its high electronegativity can alter the electronic landscape of the aromatic ring, influencing binding affinity and selectivity.[8]

  • Bromo Group (-Br): The bromine atom is a versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity and the construction of diverse compound libraries.

  • Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, which can be critical for achieving a precise fit within a biological target's binding pocket.

The combination of these groups makes this compound a valuable scaffold for creating novel molecules with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

Proposed Synthesis Protocol: A Self-Validating Approach

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway A 1-Fluoro-2-methoxy-4-nitrobenzene B 2-Fluoro-1-methoxy-4-aminobenzene A->B Reduction (e.g., H₂, Pd/C) C 4-Bromo-2-fluoro-1-methoxybenzene B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D 5-Bromo-2-fluoro-1-methoxy-3-nitrobenzene C->D Nitration (HNO₃, H₂SO₄) E 5-Bromo-2-fluoro-3-aminobenzene D->E Reduction (e.g., Fe, HCl) F Target Compound: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene E->F Trifluoromethylation (e.g., Sandmeyer-type with CF₃ source or CuCF₃)

Caption: A plausible multi-step synthesis of the target compound from a commercially available starting material.

Step-by-Step Experimental Protocol

Causality Behind Experimental Choices: This proposed synthesis begins with a commercially available, appropriately substituted benzene ring and proceeds through a series of reliable, well-understood transformations. The order of operations is critical to manage the directing effects of the various substituents and to ensure high regioselectivity.

Step 1: Reduction of 1-Fluoro-2-methoxy-4-nitrobenzene (A to B)

  • Rationale: The nitro group is reduced to an amine to prepare for the introduction of the bromine atom via a Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-fluoro-1-methoxy-4-aminobenzene.

Step 2: Sandmeyer Reaction (B to C)

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aniline to an aryl bromide.[9]

  • Procedure:

    • Cool a solution of 2-fluoro-1-methoxy-4-aminobenzene (1.0 eq) in aqueous HBr (48%) to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-2-fluoro-1-methoxybenzene.

Step 3: Regioselective Nitration (C to D)

  • Rationale: The next nitro group must be installed. The methoxy group is a strong ortho-, para-director, and the fluorine is a weaker ortho-, para-director. The position ortho to the methoxy and meta to the bromine is the most activated and sterically accessible site.

  • Procedure:

    • Cool concentrated sulfuric acid to 0 °C.

    • Slowly add 4-Bromo-2-fluoro-1-methoxybenzene (1.0 eq).

    • Add a mixture of concentrated sulfuric acid and nitric acid (the nitrating mixture) dropwise, keeping the temperature below 10 °C.

    • Stir at this temperature until TLC indicates completion.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary.

Step 4: Reduction of the Second Nitro Group (D to E)

  • Rationale: A second reduction is needed to form the aniline precursor for trifluoromethylation. Using a metal/acid system like iron in hydrochloric acid is a cost-effective and robust alternative to catalytic hydrogenation, which can sometimes be sensitive to aryl halides.

  • Procedure:

    • To a mixture of 5-Bromo-2-fluoro-1-methoxy-3-nitrobenzene (1.0 eq) in ethanol and water, add iron powder (3-5 eq) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux and monitor by TLC.

    • Once complete, cool the reaction, filter through Celite, and neutralize the filtrate with a base (e.g., NaHCO₃).

    • Extract the product, dry the organic layer, and concentrate to yield 5-Bromo-2-fluoro-3-aminobenzene.

Step 5: Trifluoromethylation (E to F)

  • Rationale: This is the key step to install the trifluoromethyl group. A Sandmeyer-type reaction using a trifluoromethyl source is a plausible approach.

  • Procedure:

    • Convert the aniline (E) to its diazonium salt as described in Step 2.

    • In a separate reaction vessel, prepare a trifluoromethylating reagent, such as copper(I) trifluoromethyl (CuCF₃), or utilize conditions for a radical-based trifluoromethylation (e.g., using a trifluoromethyl source like CF₃SO₂Na with a radical initiator).

    • Add the cold diazonium salt solution to the trifluoromethylating mixture.

    • Stir and allow the reaction to proceed, monitoring by ¹⁹F NMR or GC-MS.[10]

    • Work up by extraction and purify the final product, 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, by column chromatography or distillation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to handling should be adopted based on data from structurally similar halogenated and fluorinated aromatic compounds.[11][12]

Table 2: Hazard and Precautionary Information (Inferred)

Hazard ClassPrecautionary StatementBasis of Inference
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.Common for halogenated aromatics.[4]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.Common for halogenated aromatics.[4]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.General precaution for research chemicals.
Flammability May be a combustible liquid. P210: Keep away from heat, sparks, open flames.Many similar organic compounds are combustible.[11][12]

Workflow Diagram: Safe Handling Protocol

Safe_Handling cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Chemical Handling cluster_storage 3. Storage cluster_disposal 4. Disposal ppe_nodes Safety Goggles Nitrile Gloves Lab Coat handling_nodes Use in Chemical Fume Hood Avoid Inhalation of Vapors Prevent Skin/Eye Contact storage_nodes Store in a Cool, Dry Place Keep Container Tightly Sealed Store Away from Oxidizing Agents disposal_nodes Dispose as Halogenated Organic Waste Follow Local Regulations start Start cluster_ppe cluster_ppe start->cluster_ppe end_op End Operation cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_storage cluster_storage cluster_handling->cluster_storage cluster_disposal cluster_disposal cluster_storage->cluster_disposal cluster_disposal->end_op

Caption: A standard workflow for the safe handling and disposal of the chemical.

Analytical Characterization (Expected)

Full characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic signals would exhibit coupling to both ¹⁹F and potentially long-range coupling to the -CF₃ group.

    • ¹³C NMR: Would show distinct signals for each of the eight carbon atoms. The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling.

    • ¹⁹F NMR: This is a critical technique. It would show two distinct resonances: a singlet for the -CF₃ group and a multiplet for the single fluorine atom on the ring.[13]

  • Mass Spectrometry (MS):

    • The mass spectrum would show a characteristic molecular ion peak (M⁺) with a distinctive M+2 isotope pattern of nearly 1:1 intensity, which is the hallmark of a monobrominated compound.

Conclusion

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound with substantial potential as a key intermediate in the synthesis of complex organic molecules. Its unique combination of a reactive bromine handle and metabolically robust, electronically-modulating fluorine-containing groups makes it an attractive building block for the development of new pharmaceuticals and advanced materials. The synthetic and handling protocols outlined in this guide provide a solid foundation for researchers to safely and effectively utilize this compound in their R&D endeavors.

References

  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
  • CymitQuimica. 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.
  • Appchem. 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | 1224604-21-0.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 5). SAFETY DATA SHEET: 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • 職場のあんぜんサイト (Workplace Safety Site). (2009, March 30). 化学物質:5-ブロモ-1,2,3-トリフルオロベンゼン (Chemical Substance: 5-Bromo-1,2,3-trifluorobenzene). Retrieved from the Ministry of Health, Labour and Welfare, Japan.
  • ChemicalBook. 5-ブロモ-1,3-ジフルオロ-2-(トリフルオロメトキシ)ベンゼン | 115467-07-7 (5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7).
  • Supporting Information. General information.
  • Google Patents. (2004, January 15). EP2266961B1 - Process for the synthesis of organic compounds.
  • ResearchGate. Synthesis, Structures and Properties of Inorganic-Organic Hybrid Polyoxovanadate.
  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry.
  • BLDpharm. 2092799-62-5|5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.
  • Magritek. 5-Bromo-1,2,3-trifluorobenzene.
  • Organic Syntheses. 1-bromo-2-fluorobenzene.
  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

Sources

Foundational

Synthesis Pathway and Mechanistic Rationale for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene: A Technical Whitepaper

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound CAS: 2092799-62-5 Executive Summary Highly substituted fluorinated benzenes are privileged scaffolds in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound CAS: 2092799-62-5

Executive Summary

Highly substituted fluorinated benzenes are privileged scaffolds in medicinal chemistry and agrochemical development, often utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The target molecule, 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene , presents a unique synthetic challenge due to its dense, asymmetric substitution pattern. This whitepaper outlines a highly optimized, four-step, self-validating synthetic pathway starting from commercially available precursors, detailing the mechanistic causality and regiochemical control required to achieve the exact substitution architecture.

Retrosynthetic Strategy & Mechanistic Rationale

A naive retrosynthetic approach might attempt the direct electrophilic bromination of 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. However, the strongly activating methoxy group would direct the incoming bromine electrophile primarily to its ortho or para positions (positions 6 and 4, respectively). This intrinsic directing effect makes it practically impossible to install the bromine at the required meta position (position 5) via late-stage halogenation.

To overcome this, we must employ a strategy that leverages synergistic directing effects early in the synthesis. The optimal pathway begins with the commercially available building block1 [1]. By introducing a nitro group, we establish a masked phenol that can be selectively unmasked late in the synthesis.

Regiochemical Control in Step 1

During the nitration of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, the regioselectivity is governed by a synergistic directing effect:

  • Fluorine (Position 1): Acts as an ortho/para director via resonance (+M effect). Since the para position is blocked by bromine, it strongly directs the nitronium ion to position 6.

  • Trifluoromethyl (Position 2): Acts as a strong electron-withdrawing meta director (-I effect), which also points directly to position 6. This dual-activation ensures that electrophilic attack occurs almost exclusively at position 6, yielding the exact structural framework required for the target molecule.

Step-by-Step Experimental Protocols

Step 1: Regioselective Electrophilic Nitration

Objective: Synthesis of 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene. Causality: A standard nitrating mixture (nitric and sulfuric acid) generates the highly electrophilic nitronium ion ( NO2+​ ). The reaction must be initiated at 0 °C to prevent oxidative degradation of the electron-deficient ring. Protocol:

  • Charge a round-bottom flask with concentrated H2​SO4​ (5.0 equiv) and cool to 0 °C using an ice-water bath.

  • Slowly add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 equiv) while maintaining stirring.

  • Dropwise, add a mixture of fuming HNO3​ (1.2 equiv) and H2​SO4​ over 30 minutes, keeping the internal temperature below 5 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature (25 °C), stirring for 4 hours.

  • Self-Validation/Workup: Quench by pouring over crushed ice. Extract with ethyl acetate (3x). Wash the organic layer with saturated NaHCO3​ until neutral, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Chemoselective Béchamp Reduction

Objective: Synthesis of 5-bromo-2-fluoro-3-(trifluoromethyl)aniline. Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly avoided here, as it would trigger hydrodehalogenation, cleaving the critical C-Br bond. Instead, a classical 2 [2] utilizing iron powder and a mild proton source ( NH4​Cl ) ensures absolute chemoselectivity, reducing only the −NO2​ group to an −NH2​ group. Protocol:

  • Suspend the nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv).

  • Heat the suspension to 80 °C under reflux for 6 hours.

  • Self-Validation/Workup: Monitor via TLC for the disappearance of the yellow nitro compound. Filter the hot mixture through a pad of Celite to remove iron oxide sludge. Concentrate the filtrate, extract with dichloromethane (DCM), wash with brine, and evaporate to yield the aniline.

Step 3: Sandmeyer-type Hydroxylation

Objective: Synthesis of 5-bromo-2-fluoro-3-(trifluoromethyl)phenol. Causality: The electron-deficient aniline is weakly basic and requires strong acidic conditions for complete diazotization. The resulting diazonium sulfate is highly unstable due to the adjacent −CF3​ and −F groups. Heating this intermediate drives the irreversible evolution of nitrogen gas ( N2​ ), generating an aryl cation that is immediately trapped by water to form the phenol. Protocol:

  • Dissolve the aniline intermediate (1.0 equiv) in 30% aqueous H2​SO4​ and cool to 0 °C.

  • Slowly add a pre-chilled aqueous solution of Sodium Nitrite ( NaNO2​ , 1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to form the diazonium salt.

  • Gradually heat the reaction mixture to 100 °C.

  • Self-Validation/Workup: The reaction is complete when the vigorous evolution of N2​ gas ceases (approx. 3 hours). Cool to room temperature, extract with diethyl ether, wash with water, dry, and purify via silica gel chromatography to isolate the phenol.

Step 4: Williamson Etherification

Objective: Synthesis of the target 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. Causality: The phenolic −OH is highly acidic due to the strong electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups. Thus, a mild base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent is sufficient to quantitatively generate the phenoxide anion. Methyl iodide ( MeI ) acts as an unhindered electrophile for the rapid SN​2 3 [3]. Protocol:

  • Dissolve the phenol intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Add finely powdered anhydrous K2​CO3​ (2.0 equiv) and stir for 15 minutes at room temperature.

  • Add Methyl Iodide ( MeI , 1.5 equiv) dropwise. Stir the mixture at 25 °C for 5 hours.

  • Self-Validation/Workup: Quench with water to dissolve inorganic salts. Extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the final target.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected analytical markers for process control.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)In-Process Control (IPC)
1 Nitration HNO3​ , H2​SO4​ 0 to 25485GC-MS / TLC (UV active)
2 ReductionFe, NH4​Cl , EtOH/ H2​O 80692Disappearance of NO2​ band (IR)
3 Hydroxylation NaNO2​ , H2​SO4​ , H2​O 0 then 100370Evolution of N2​ gas ceases
4 Etherification MeI , K2​CO3​ , DMF25595TLC (Hexane/EtOAc shift)

Pathway Visualization

SynthesisPathway SM Starting Material 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene Step1 Step 1: Electrophilic Nitration HNO3, H2SO4, 0°C -> RT SM->Step1 Int1 Intermediate 1 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene Step1->Int1 Step2 Step 2: Béchamp Reduction Fe, NH4Cl, EtOH/H2O, 80°C Int1->Step2 Int2 Intermediate 2 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline Step2->Int2 Step3 Step 3: Sandmeyer Hydroxylation 1. NaNO2, H2SO4, 0°C 2. H2O, 100°C Int2->Step3 Int3 Intermediate 3 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol Step3->Int3 Step4 Step 4: Williamson Etherification MeI, K2CO3, DMF, RT Int3->Step4 Target Target Molecule 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene Step4->Target

Figure 1: Four-step synthesis of 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

References

  • Fisher Scientific. "5-Bromo-2-fluorobenzotrifluoride 98.0+%, TCI America". Available at:[Link]

  • Wikipedia. "Béchamp reduction". Available at: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Available at:[Link]

  • Chemical Synthesis Database. "4-bromo-1-fluoro-2-(trifluoromethyl)benzene". Available at:[Link]

Sources

Exploratory

Systematic Nomenclature, Structural Characterization, and Synthetic Utility of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Executive Summary The precise identification and utilization of complex poly-substituted aromatic compounds are paramount in modern drug discovery. The molecule 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise identification and utilization of complex poly-substituted aromatic compounds are paramount in modern drug discovery. The molecule 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene represents a highly functionalized building block characteristic of next-generation active pharmaceutical ingredients (APIs). The strategic placement of halogens (fluorine and bromine) alongside electron-modulating groups (methoxy and trifluoromethyl) provides both exceptional metabolic stability and a versatile handle for late-stage synthetic functionalization[1]. This technical guide deconstructs the IUPAC nomenclature logic, physicochemical rationale, and experimental workflows associated with this critical intermediate.

Part 1: Systematic IUPAC Nomenclature Protocol

The derivation of the IUPAC name for this molecule requires strict adherence to the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book")[2]. Because this specific benzene derivative lacks a principal functional group cited as a suffix (such as -phenol or -benzoic acid), all substituents are treated equally as prefixes.

Step-by-Step Logical Derivation
  • Parent Structure Identification: The core ring is a parent hydride named benzene [3].

  • Substituent Inventory: The ring possesses four distinct substituents: bromo , fluoro , methoxy , and trifluoromethyl .

  • Locant Set Determination: The fundamental rule of numbering a substituted ring is to provide the lowest possible locant set for the substituents. Evaluating all possible starting points around the ring, the lowest possible numerical set is 1, 2, 3, 5 .

  • Alphabetical Priority Resolution: Two distinct numbering schemes yield the identical 1, 2, 3, 5 locant set:

    • Scheme A: 1-methoxy, 2-fluoro, 3-trifluoromethyl, 5-bromo.

    • Scheme B: 1-trifluoromethyl, 2-fluoro, 3-methoxy, 5-bromo. When locant sets are identical, IUPAC rules dictate that lower locants are assigned based on the alphabetical order of the substituents (Bromo > Fluoro > Methoxy > Trifluoromethyl). Comparing the two schemes, Scheme A assigns position 1 to the methoxy group, whereas Scheme B assigns position 3 to the methoxy group. Because "methoxy" precedes "trifluoromethyl" alphabetically, Scheme A is the correct numbering architecture.

  • Final Name Assembly: The substituents are listed alphabetically as prefixes, yielding the final systematic name: 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene .

NomenclatureLogic A Identify Parent Ring: Benzene B Identify Substituents: Bromo, Fluoro, Methoxy, Trifluoromethyl A->B C Determine Lowest Locant Set: 1, 2, 3, 5 B->C D Apply Alphabetical Priority: Bromo > Fluoro > Methoxy > Trifluoromethyl C->D E Compare Valid Numbering Schemes: Scheme A vs Scheme B D->E F Assign '1' to Methoxy (Lower locant for earlier alphabetical substituent) E->F G Final IUPAC Name: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene F->G

IUPAC nomenclature logic tree for assigning locants based on alphabetical priority.

Part 2: Physicochemical Properties & Medicinal Chemistry Rationale

The incorporation of multiple fluorinated motifs on a benzene ring is a proven strategy in medicinal chemistry to enhance pharmacokinetic profiles[1]. Every functional group on this molecule serves a distinct structural or synthetic purpose:

  • Metabolic Stability (2-Fluoro): The highly electronegative fluorine atom blocks potential oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C-2 position. The strong C-F bond resists enzymatic cleavage.

  • Lipophilicity & Permeability (3-Trifluoromethyl): The -CF3 group dramatically increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability while simultaneously modulating the pKa of adjacent functional groups via strong electron-withdrawing inductive effects.

  • Electronic Modulation (1-Methoxy): The methoxy group acts as a hydrogen bond acceptor and an electron-donating group (via resonance), balancing the electron-deficient nature of the heavily halogenated ring.

  • Synthetic Handle (5-Bromo): The 5-bromo position serves as a highly chemoselective site for transition-metal-catalyzed cross-coupling. Because the C-Br bond has a significantly lower bond dissociation energy than the C-F bond, palladium catalysts will selectively undergo oxidative addition at the bromine site, leaving the fluorine untouched[4].

Table 1: Physicochemical Properties Summary
PropertyValue/DescriptionCausality/Impact
Molecular Formula C8H5BrF4ODefines the exact monoisotopic mass (271.95 g/mol ).
LogP (Predicted) ~3.5 - 4.0High lipophilicity driven by the -CF3 group enhances passive diffusion.
Reactive Handle 5-Bromo positionLower BDE of C-Br enables selective Pd-catalyzed cross-coupling.
Metabolic Stability High at C-2C-F bond prevents CYP450-mediated aromatic oxidation.

Part 3: Experimental Workflows for Synthesis & Characterization

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

To utilize this building block in API synthesis, a Suzuki-Miyaura cross-coupling is employed to form a new C-C bond at the 5-position[5]. This protocol is designed as a self-validating system where reaction progress is visually and analytically trackable.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst and anhydrous K₂CO₃ (2.0 equiv) as the base. Causality: The bidentate dppf ligand prevents catalyst deactivation via aggregation and accelerates the reductive elimination step, which is critical for sterically hindered aromatics.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: The aqueous component is crucial for activating the boronic acid via the formation of a reactive trihydroxyboronate complex, facilitating the transmetalation step.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours. Self-Validation: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot (Rf ~0.7) disappears entirely.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

SyntheticWorkflow SM 5-Bromo-2-fluoro-1-methoxy- 3-(trifluoromethyl)benzene (Starting Material) Reaction Suzuki-Miyaura Cross-Coupling (90°C, 12h) SM->Reaction Reagents Arylboronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O Reagents->Reaction Workup Aqueous Extraction & Column Chromatography Reaction->Workup Product Biaryl Derivative (Target API Intermediate) Workup->Product

Standard Suzuki-Miyaura cross-coupling workflow utilizing the 5-bromo synthetic handle.

Protocol 2: Structural Characterization via NMR

Self-validation of the starting material's structural integrity is achieved through multinuclear NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Causality: TMS acts as an internal standard to self-validate the chemical shift calibration (0.00 ppm).

  • ¹H NMR (400 MHz): Acquire a standard proton spectrum. The aromatic protons will exhibit complex splitting due to scalar coupling with the adjacent fluorine (¹⁹F, I=1/2).

  • ¹⁹F NMR (376 MHz): Acquire a fluorine spectrum to confirm the presence and integrity of both the trifluoromethyl and aryl-fluorine groups.

Table 2: Predicted NMR Spectral Data (¹H and ¹⁹F)
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H ~3.90Singlet3H-OCH₃ (Position 1)
¹H ~7.20 - 7.50Multiplets2HAromatic protons (Positions 4, 6)
¹⁹F -62.5Singlet3F-CF₃ (Position 3)
¹⁹F -130.0Multiplet1FAr-F (Position 2)

Sources

Foundational

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene spectral data

An In-depth Technical Guide to the Predicted Spectral Characteristics of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Bromo-2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Spectral Characteristics of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique assembly of electron-withdrawing (Br, F, CF₃) and electron-donating (OCH₃) groups creates a scaffold with distinct electronic and steric properties, making it a valuable intermediate for synthesizing novel pharmaceutical agents and functional materials. This guide provides a comprehensive analysis of the predicted spectral data for this compound, offering a foundational reference for its identification and characterization.

Disclaimer: The spectral data presented in this guide are predicted based on established principles of spectroscopy and data from analogous structures. As of the time of this writing, publicly available, experimentally verified spectra for this specific compound (CAS No. 2092799-62-5) are limited. These predictions serve as a robust framework for researchers to interpret and verify their own experimental findings.

Molecular Structure and Spectroscopic Overview

The structural complexity of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene dictates a unique spectroscopic fingerprint. Understanding the interplay of its functional groups is crucial for accurate spectral interpretation. The bromine atom provides a distinct isotopic signature in mass spectrometry, while the fluorine and trifluoromethyl groups yield characteristic signals and coupling patterns in NMR spectroscopy. Infrared spectroscopy further confirms the presence of these and other functional moieties.

Caption: Structure of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis involves ¹H, ¹³C, and ¹⁹F NMR, each providing unique and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the three methoxy protons.

  • Aromatic Region: The protons at the C4 and C6 positions are in distinct chemical environments.

    • H6: This proton is ortho to the C5-Br and meta to the C1-OCH₃ and C3-CF₃ groups. It is expected to appear as a doublet of doublets (or a more complex multiplet) due to coupling with H4 (⁴J, meta-coupling, typically 2-3 Hz) and the C2-F (⁴JHF, typically 1-3 Hz). Its chemical shift will be influenced by the neighboring bromine and is predicted to be in the range of 7.5-7.8 ppm .

    • H4: This proton is ortho to the C5-Br and C3-CF₃ groups. The strong electron-withdrawing nature of these adjacent groups will significantly deshield this proton, shifting it downfield. It is expected to appear as a doublet of doublets due to coupling with H6 (⁴J) and the C2-F (³JHF, typically 6-10 Hz). Its predicted chemical shift is in the range of 7.3-7.6 ppm .

  • Aliphatic Region:

    • -OCH₃: The methoxy protons are shielded by the oxygen atom and are not expected to show coupling to the aromatic protons or fluorine. They will appear as a sharp singlet, likely around 3.9-4.1 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, with several exhibiting splitting due to C-F coupling.

  • Aromatic Carbons:

    • C-F and C-CF₃ Carbons: These will show the largest coupling constants. C2 , directly bonded to fluorine, will appear as a doublet (¹JCF) with a large coupling constant (240-260 Hz). The CF₃ carbon will appear as a quartet (¹JCF ≈ 270-280 Hz) due to coupling with its three attached fluorine atoms.

    • Other Substituted Carbons (C1, C3, C5): These quaternary carbons will appear as weaker signals. C1 (bonded to OCH₃) and C3 (bonded to CF₃) will exhibit smaller C-F couplings. C5 (bonded to Br) will be influenced by the heavy atom effect.

    • Protonated Carbons (C4, C6): These carbons will appear as doublets due to coupling with the aromatic fluorine atom (²JCF and ⁴JCF).

  • Aliphatic Carbon:

    • -OCH₃: The methoxy carbon will appear as a single peak in the upfield region, typically around 55-65 ppm .

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides clear signals for the two distinct fluorine environments. Chemical shifts are referenced to CFCl₃.[1]

  • -CF₃ Group: Aromatic trifluoromethyl groups typically resonate between -55 and -65 ppm.[2] This signal is expected to appear as a singlet or a very narrow multiplet, as significant coupling to other nuclei over five bonds is less likely.

  • Aromatic Fluorine (C2-F): Monofluorobenzene resonates around -113 ppm.[1] The substitution pattern on this molecule will shift this value. The signal is expected to be a multiplet due to coupling with H4 (³JFH) and potentially smaller, long-range couplings.

Summary of Predicted NMR Data
Nucleus Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H H67.5 - 7.8dd⁴JHH ≈ 2-3; ⁴JHF ≈ 1-3
H47.3 - 7.6dd⁴JHH ≈ 2-3; ³JHF ≈ 6-10
-OCH₃3.9 - 4.1s-
¹³C C2155 - 160d¹JCF ≈ 240-260
C4120 - 125d³JCF ≈ 3-5
C6115 - 120d⁵JCF ≈ 1-3
C1, C3, C5110 - 140mVarious C-F couplings
-CF₃120 - 125q¹JCF ≈ 270-280
-OCH₃55 - 65s (or q from ¹³C-¹H)-
¹⁹F -CF₃-55 to -65s-
C2-F-110 to -125mCoupling to H4
Standard Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (¹H, ¹³C) or an appropriate internal/external standard (¹⁹F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and offers structural insights through fragmentation analysis.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₈H₅BrF₄O, with a monoisotopic mass of approximately 271.94 g/mol . A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a characteristic molecular ion region with two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[3]

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecule will fragment in predictable ways, driven by the stability of the resulting ions.

M [C8H5BrF4O]+• m/z 272/274 F1 [C8H5F4O]+ m/z 193 M->F1 - •Br F2 [C7H2BrF4O]+• m/z 257/259 M->F2 - •CH3 F3 [C7H5BrFO]+• m/z 214/216 M->F3 - CF3• F4 [C7H2F4O]+ m/z 178 F1->F4 - •CH3

Caption: Predicted major fragmentation pathways for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene under EI-MS.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a highly favorable pathway, leading to a prominent peak at m/z 193.

  • Loss of Methyl Radical (•CH₃): Alpha-cleavage of the methoxy group can result in the loss of a methyl radical, yielding an ion at m/z 257/259.

  • Loss of Trifluoromethyl Radical (•CF₃): Loss of the CF₃ group would result in an ion at m/z 214/216.

Summary of Predicted Mass Spectral Data
m/z (most abundant isotope) Ion Formula Identity/Origin Key Feature
272 / 274[C₈H₅⁷⁹/⁸¹BrF₄O]⁺Molecular Ion (M⁺)1:1 isotopic pattern
257 / 259[C₇H₂⁷⁹/⁸¹BrF₄O]⁺[M - CH₃]⁺1:1 isotopic pattern
193[C₈H₅F₄O]⁺[M - Br]⁺Loss of Br signature
214 / 216[C₇H₅⁷⁹/⁸¹BrFO]⁺[M - CF₃]⁺1:1 isotopic pattern
Standard Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100-1000 ng/µL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injection: Inject 1 µL of the sample into the GC inlet.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range of m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Data Analysis: Identify the chromatographic peak for the compound and extract the corresponding mass spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

The IR spectrum will be complex but will feature several key bands confirming the structure.

  • C-F Stretching: These are typically very strong and sharp absorptions. The trifluoromethyl group (-CF₃) gives rise to intense, multiple bands in the 1100-1350 cm⁻¹ region. The aromatic C-F stretch will appear in the 1200-1300 cm⁻¹ range.

  • Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) will produce a strong absorption band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1020-1080 cm⁻¹ (symmetric stretch).

  • Aromatic C-H Stretching: These vibrations will appear as weak to medium bands just above 3000 cm⁻¹ .

  • C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can give clues about the substitution pattern of the aromatic ring.

  • C-Br Stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ region, which may be at the edge of or outside the standard measurement range for some instruments.

Summary of Predicted IR Data
Frequency Range (cm⁻¹) Intensity Vibrational Mode
3050 - 3150Weak-MediumAromatic C-H Stretch
2850 - 2960Weak-MediumAliphatic C-H Stretch (-OCH₃)
1450 - 1600Medium-StrongAromatic C=C Ring Stretch
1100 - 1350Very StrongC-F Stretch (-CF₃ and Ar-F)
1020 - 1250StrongC-O Stretch (Ether)
700 - 900Medium-StrongAromatic C-H Out-of-Plane Bend
500 - 650MediumC-Br Stretch
Standard Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The comprehensive spectral analysis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene provides a detailed roadmap for its structural verification. The predicted NMR spectra offer precise information on the connectivity and electronic environment of each atom. Mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic pattern and predictable fragmentation. Finally, IR spectroscopy provides rapid confirmation of the key functional groups. Together, these techniques provide a self-validating system for the unambiguous identification of this valuable synthetic intermediate. This guide serves as a critical resource for researchers, enabling them to confidently characterize this compound in their drug development and materials science endeavors.

References

  • Royal Society of Chemistry. (2012). Supporting Information for "Probing the Halogen Bond in the Solid State: A Combined Crystallographic and Computational Study of a Series of Brominated Benzyl Bromides". Physical Chemistry Chemical Physics. [Link]

  • Appchem. (n.d.). 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedures for trifluoromethylation of various (hetero)aryl iodides. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with an Electrophilic Trifluoromethylating Reagent". Retrieved from [Link]

  • ChemEurope. (n.d.). 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020). Mass spectrometry-based structure elucidation. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (trifluoromethyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Anzen-site. (2009). Chemical substance: 5-Bromo-1,2,3-trifluorobenzene. Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]

  • Shukla, V., et al. (2018). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile.
  • Wiley Online Library. (2019). High‐Throughput Optimization of Photochemical Reactions using Segmented‐Flow Nanoelectrospray‐Ionization Mass Spectrometry. Angewandte Chemie International Edition. Retrieved from [Link]

  • Dalvit, C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Retrieved from [Link]

  • Thepparath, J., et al. (2015). FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012. Journal of Environmental Science and Technology. Retrieved from [Link]

  • Guidi, E., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Hasan Saikot, M. S. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. Retrieved from [Link]

Sources

Exploratory

13C NMR analysis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Advanced 13 C NMR Spectral Analysis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene: A Methodological and Mechanistic Guide Target Audience: Analytical Chemists, NMR Spectroscopists, and Preclinical Drug Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced 13 C NMR Spectral Analysis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene: A Methodological and Mechanistic Guide

Target Audience: Analytical Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary & Structural Profiling

In contemporary medicinal chemistry, the strategic incorporation of halogenated and fluorinated motifs is a cornerstone for enhancing metabolic stability, lipophilicity, and target binding affinity. 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aromatic intermediate that exemplifies this complexity.

Analyzing this molecule via 13 C Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. Because the 19 F nucleus is 100% naturally abundant and possesses a spin of I=1/2 , it actively couples with 13 C nuclei. Unlike protons, 19 F is rarely decoupled during routine 13 C acquisition. Consequently, the 13 C spectrum of this compound is not a simple series of singlets; it is a complex web of doublets and quartets generated by the aromatic fluorine at C2 and the three equivalent fluorines of the trifluoromethyl (-CF 3​ ) group at C3.

This guide provides an authoritative breakdown of the quantum mechanical spin-spin couplings, predictive spectral data, and a self-validating experimental protocol designed to achieve high-resolution spectral clarity.

Mechanistic Causality of J -Couplings

To accurately assign the 13 C spectrum, one must understand the causality behind the heteronuclear carbon-fluorine coupling constants ( JCF​ ). The magnitude of these couplings is primarily governed by the Fermi Contact Interaction , which is highly dependent on the s-orbital electron density between the coupled nuclei.

  • One-Bond Couplings ( 1JCF​ ): The direct C-F bond at C2 exhibits a massive coupling constant typically ranging from 240 to 255 Hz, driven by the high electronegativity of fluorine drawing s-character into the bond[1]. Similarly, the CF 3​ carbon exhibits an even larger 1JCF​ of approximately 272 Hz[2].

  • Two-Bond Couplings ( 2JCF​ ): Carbons adjacent to the fluorinated centers (C1, C3) experience significant splitting. The 2JCF​ from the CF 3​ group to C3 is typically ~32 Hz, while the 2JCF​ from the aromatic fluorine to C1 and C3 is ~12–15 Hz[2].

  • Long-Range Couplings ( 3JCF​ and 4JCF​ ): Three-bond couplings (typically 3–8 Hz) are diagnostically critical for confirming the regiochemistry of the benzene ring, as they transmit through the π -system of the aromatic core[3].

SpinSystem C1 C1 (C-OMe) C2 C2 (C-F) C3 C3 (C-CF3) C4 C4 (C-H) C5 C5 (C-Br) C6 C6 (C-H) CF3 CF3 Carbon F_Ar Aromatic F (C2) F_Ar->C1 2J ~15 Hz F_Ar->C2 1J ~250 Hz F_Ar->C3 2J ~15 Hz F_Ar->C4 3J ~5 Hz F_CF3 CF3 Fluorines F_CF3->C3 2J ~32 Hz F_CF3->C4 3J ~4 Hz F_CF3->CF3 1J ~272 Hz

Figure 1: Heteronuclear spin-spin coupling network mapping the primary 1J, 2J, and 3J carbon-fluorine interactions.

Predictive Spectral Data

Based on empirical substituent effects and established fluorobenzene coupling studies[1], the following table summarizes the predicted 13 C NMR parameters for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Carbon PositionAssignmentPredicted Chemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)
C1 C-OCH 3​ 145.0 – 148.0Doublet 2JC−F​≈12−15
C2 C-F148.0 – 152.0Doublet of quartets 1JC−F​≈250 , 3JC−CF3​≈3−5
C3 C-CF 3​ 118.0 – 122.0Quartet of doublets 2JC−CF3​≈32 , 2JC−F​≈15
C4 C-H115.0 – 119.0Quartet of doublets 3JC−CF3​≈4 , 3JC−F​≈4
C5 C-Br110.0 – 115.0Singlet (or fine multiplet) 4JC−F​<2
C6 C-H118.0 – 123.0Doublet 3JC−F​≈5−8
C7 CF 3​ 121.0 – 125.0Quartet of doublets 1JC−F​≈272 , 3JC−F​≈3−5
C8 OCH 3​ 55.0 – 57.0SingletN/A

High-Resolution Experimental Protocol

To observe the fine multiplet structures (especially the 3J and 4J couplings) without signal convolution, a highly optimized acquisition strategy is required. The following methodology ensures a self-validating data set.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 50–75 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference. A high concentration is vital because the CF 3​ carbon signal is split into four peaks, drastically reducing the signal-to-noise ratio (SNR) of each individual peak.

  • Spectrometer Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a Broadband Fluorine Observation (BBFO) probe. Tune the inner coil to 13 C (125.7 MHz) and the outer coil to 1 H (500 MHz).

  • Pulse Sequence Selection: Select a standard 1D 13 C sequence with continuous 1 H decoupling (e.g., zgpg30). Crucial Step: Do not decouple 19 F. Retaining the 19 F couplings is essential for structural verification.

  • Acquisition Parameters:

    • Spectral Width (SW): 250 ppm (to capture all downfield aromatic signals).

    • Relaxation Delay (D1): Set to 2.5–3.0 seconds. Quaternary carbons (C1, C2, C3, C5) lack attached protons and thus have long spin-lattice relaxation times ( T1​ ). A short D1 will saturate these signals.

    • Acquisition Time (AQ): 1.0 seconds to ensure high digital resolution for resolving 3–4 Hz couplings.

    • Number of Scans (NS): Minimum of 1024 to ensure the outer peaks of the CF 3​ quartet are distinguishable from baseline noise.

  • Data Processing & Validation:

    • Zero-fill the Free Induction Decay (FID) to 64K points.

    • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz.

    • Reference the central peak of the CDCl 3​ triplet to exactly 77.16 ppm[4].

    • Orthogonal Validation: Run a secondary DEPT-135 experiment. Only C4, C6, and the OCH 3​ carbons will appear as positive signals. If the CF 3​ or C2 signals appear, the pulse calibration is incorrect. Furthermore, verify that the 3J coupling constant measured in the C2 multiplet perfectly matches the 3J constant measured in the CF 3​ multiplet.

Workflow Step1 1. Sample Preparation 50 mg in CDCl3 + TMS Step2 2. Spectrometer Setup Tune 13C & 1H Coils Step1->Step2 Step3 3. Pulse Sequence 13C{1H} (Retain 19F Coupling) Step2->Step3 Step4 4. Acquisition D1=3s, AQ=1.5s, NS=1024+ Step3->Step4 Step5 5. Data Processing 64K Zero-Fill, LB=1.0 Hz Step4->Step5 Step6 6. Spectral Analysis Extract J(C-F) Constants Step5->Step6

Figure 2: Step-by-step experimental workflow for high-resolution 13C{1H} NMR acquisition.

References

  • Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics.
  • Wray, V., & Lincoln, D. N. (1975). The complete 13C, 19F and 1H spectral analysis of the fluorobenzenes. Semantic Scholar.
  • Semantic Scholar Database. Palladium-Catalysed Difluoroolefination of Benzyl Tosylates Toward the Synthesis of gem-Difluoro-2-trifluromethyl Styrene Deriv.
  • Tóth, I. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?

Sources

Foundational

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene material safety data sheet (MSDS)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, safe handling, and synthetic utility of 5-Bromo-2-fluoro-1-methoxy-3-(tr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, safe handling, and synthetic utility of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 2092799-62-5). As a highly functionalized aromatic building block, this compound presents significant opportunities in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Section 1: Compound Profile and Physicochemical Properties

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a substituted anisole derivative incorporating a unique combination of functional groups that dictate its chemical behavior. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluoro and trifluoromethyl groups, combined with the synthetically versatile bromo substituent, makes it a valuable intermediate.

The molecular structure and key physicochemical data are summarized below. It is important to note that while a specific Material Safety Data Sheet (MSDS) for CAS number 2092799-62-5 is not publicly available, the safety and handling information presented herein is synthesized from data on structurally analogous compounds.

PropertyValueSource(s)
CAS Number 2092799-62-5[1][2]
Molecular Formula C₈H₅BrF₄O[2]
Molecular Weight 273.02 g/mol [2]
Appearance Expected to be a colorless to light yellow liquid or solid[3]
Purity Typically available at ≥97%[2]
Storage Temperature Recommended: Refrigerator (2-8 °C), keep cool in a well-ventilated place[4]

Section 2: Comprehensive Safety, Handling, and Emergency Protocols

The presence of multiple halogen substituents and a trifluoromethyl group necessitates stringent adherence to safety protocols. The hazard profile is inferred from related compounds containing bromo, fluoro, and trifluoromethylphenyl moieties.[3][4]

Hazard Identification and GHS Classification

Based on analogous structures, the following GHS classifications are anticipated.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Flammable/Combustible LiquidsCategory 4H227: Combustible liquid

Signal Word: Warning

Precautionary Statements: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Experimental Protocols for Safe Handling

2.2.1 Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that each layer of protection is appropriate for the assessed risk.

  • Engineering Controls : All manipulations must be performed in a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.

  • Hand Protection : Wear nitrile rubber gloves (minimum EN 374 standard). Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[5]

  • Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or potential for significant exposure, an impervious apron is recommended.

2.2.2 Storage and Handling Procedures

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration is recommended.

Emergency Response Workflow

In the event of an accidental release or exposure, a systematic response is critical. The following workflow provides a clear action plan.

EmergencyResponse cluster_ppe Immediate Actions cluster_first_aid First Aid Measures cluster_spill_control Spill Control spill Accidental Spill / Exposure evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate inhalation Inhalation: Move to fresh air. Seek medical attention. spill->inhalation If Inhaled skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. spill->skin If Skin/Eye Contact ventilate Ensure Adequate Ventilation spill->ventilate If Spilled ppe_check Ensure Responder PPE is Intact evacuate->ppe_check eye Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. skin->eye absorb Absorb with Inert Material (e.g., vermiculite, sand) ventilate->absorb collect Collect in a Sealed Container for Disposal absorb->collect disposal Dispose of Waste via Licensed Disposal Company collect->disposal

Caption: Emergency response workflow for spills or exposure.

Section 3: Reactivity Analysis and Synthetic Applications

The synthetic utility of this molecule is governed by the electronic properties of its substituents.

  • Trifluoromethyl (-CF₃) and Fluoro (-F) Groups : These are potent electron-withdrawing groups, primarily through the inductive effect (-I). They decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present, and deactivating it towards electrophilic aromatic substitution.

  • Methoxy (-OCH₃) Group : This is an electron-donating group through resonance (+M) and slightly withdrawing through induction (-I). Its net effect is activating and ortho-, para-directing for electrophilic substitution, though this is largely counteracted by the deactivating effects of the other substituents.

  • Bromo (-Br) Group : The bromine atom serves as an excellent synthetic handle. Its C-Br bond is significantly weaker than C-F or C-H bonds, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2]

3.1.1 Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[6] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are highly effective.

CrossCoupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling reactant 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene suzuki_reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃) reactant->suzuki_reagents [Pd] buchwald_reagents R₂NH or R-NH₂ Pd Catalyst & Ligand Base (e.g., NaOtBu) reactant->buchwald_reagents [Pd] sonogashira_reagents Terminal Alkyne Pd & Cu(I) Catalysts Base (e.g., Et₃N) reactant->sonogashira_reagents [Pd/Cu] suzuki_product Aryl-Substituted Product suzuki_reagents->suzuki_product buchwald_product Aryl-Amine Product buchwald_reagents->buchwald_product sonogashira_product Aryl-Alkyne Product sonogashira_reagents->sonogashira_product

Caption: Key Pd-catalyzed cross-coupling reactions.

3.1.2 Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling an arylboronic acid with the title compound.

  • Reaction Setup : To an oven-dried Schlenk flask, add 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Atmosphere Control : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The causality here is that the Pd(0) active catalyst is oxygen-sensitive, and inerting the atmosphere prevents catalyst degradation.

  • Solvent Addition : Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The presence of water is often crucial for the transmetalation step in the catalytic cycle.[7]

  • Reaction Execution : Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 4: Proposed Synthetic Pathway

While a specific published synthesis for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene was not identified, a plausible route can be constructed from commercially available starting materials based on established organofluorine chemistry principles.[8][9]

Caption: A plausible synthetic route to the target compound.

Causality of Synthetic Steps:

  • Nitration : The starting material, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, is strongly deactivated. Nitration requires harsh conditions (fuming nitric and sulfuric acid) and the nitro group is directed to the position meta to the trifluoromethyl group and ortho to the fluorine.

  • Nucleophilic Aromatic Substitution (SNAr) : The nitro group is a powerful activating group for SNAr. The fluorine atom ortho to the nitro group is highly activated and can be displaced by a nucleophile like sodium methoxide (NaOMe). This reaction is typically performed in a polar aprotic solvent like DMSO to facilitate the formation of the Meisenheimer complex intermediate. This regioselective displacement of fluoride over bromide is expected due to the superior activation by the ortho-nitro group.

This proposed pathway represents a logical and experimentally viable approach for the synthesis of the title compound, relying on fundamental and well-documented transformations in organic chemistry.

References

  • ACS Publications. (2024, September 2). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • 職場のあんぜんサイト (Workplace Safety Site). (2009, March 30). 化学物質:5-ブロモ-1,2,3-トリフルオロベンゼン. Retrieved from [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Fisher Scientific. (2024, March 5). Safety Data Sheet: 5-Bromo-2-fluoro-1,3-dimethylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • Autech Industry Co.,Limited. 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • NextSDS. 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Appchem. 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | 1224604-21-0. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Capot Chemical. (2026, April 1). MSDS of 3-BROMO-2-METHOXY-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

Sources

Exploratory

Rational Design and Synthesis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene: A Technical Guide

Executive Summary & Pharmacophore Rationale In the landscape of modern medicinal chemistry, poly-substituted fluorinated benzenes have emerged as privileged building blocks. Among these, 5-Bromo-2-fluoro-1-methoxy-3-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern medicinal chemistry, poly-substituted fluorinated benzenes have emerged as privileged building blocks. Among these, 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5) represents a highly specialized intermediate. Discovered and cataloged in the late 2010s to meet the growing demand for sterically complex, metabolically stable scaffolds, this compound is particularly valuable in the development of kinase inhibitors and apoptosis regulators, such as Bcl-2 inhibitors [1].

The structural logic of this molecule is not accidental; it is a masterclass in rational pharmacophore design:

  • Trifluoromethyl (-CF3): Positioned at C3, it dramatically increases lipophilicity (LogP) and provides a strong electron-withdrawing effect, shielding the aromatic ring from oxidative metabolism (e.g., CYP450-mediated epoxidation).

  • Fluoro (-F): Positioned at C2, the fluorine atom serves a dual purpose. It locks the conformation of adjacent substituents via dipole-dipole interactions and blocks metabolic hydroxylation at the most vulnerable position.

  • Methoxy (-OCH3): At C1, it acts as an essential hydrogen-bond acceptor, crucial for interacting with kinase hinge regions or the hydrophobic pockets of target proteins.

  • Bromo (-Br): At C5, this heavy halogen is the critical synthetic handle. It is perfectly positioned for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to append complex heterocycles or solubilizing groups.

Pharmacophore Core 5-Bromo-2-fluoro-1-methoxy- 3-(trifluoromethyl)benzene CF3 Trifluoromethyl (-CF3) • Enhances Lipophilicity • Electron Withdrawing Core->CF3 F Fluoro (-F) • Conformational Locking • Metabolic Shielding Core->F OCH3 Methoxy (-OCH3) • H-Bond Acceptor • Electron Donating Core->OCH3 Br Bromo (-Br) • Synthetic Handle • Pd-Catalyzed Coupling Core->Br

Fig 1. Logical relationship between substituents and their pharmacodynamic utility.

Physicochemical Profiling

Understanding the quantitative parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Quantitative Physicochemical Data

PropertyValueMethod / Source
CAS Registry Number 2092799-62-5 [2]
Molecular Formula C8H5BrF4OStoichiometric Analysis
Molecular Weight 273.02 g/mol Calculated
Exact Mass 271.946 g/mol High-Resolution Mass Spectrometry (HRMS)
Precursor CAS (Phenol) 1807191-85-0 [3]
Precursor CAS (Starting Material) 393-37-3 [4]

De Novo Synthetic Methodology

As a Senior Application Scientist, I emphasize that a successful synthesis is not just a list of reagents, but a sequence of carefully controlled causal events. The synthesis of 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene requires a rigorous 4-step sequence starting from the commercially available 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (CAS: 393-37-3).

Synthesis SM 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene CAS: 393-37-3 I1 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene SM->I1 HNO3, H2SO4 Regioselective Nitration I2 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline I1->I2 Fe, NH4Cl Chemoselective Reduction I3 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS: 1807191-85-0 I2->I3 1. NaNO2, H2SO4 2. H2O, 100°C Target 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene CAS: 2092799-62-5 I3->Target MeI, K2CO3, DMF O-Methylation

Fig 2. De novo synthetic workflow for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Step 1: Regioselective Nitration

Causality: The fluorine atom at C1 strongly directs electrophilic aromatic substitution to the ortho position (C6), overcoming the weaker directing effects of the bromine and trifluoromethyl groups.

  • Protocol: To a stirred solution of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in concentrated H2SO4 at 0 °C, add a mixture of fuming HNO3 and H2SO4 dropwise. Maintain the temperature below 10 °C to prevent over-nitration. Stir for 2 hours at room temperature. Pour over crushed ice and extract with EtOAc.

  • Self-Validation (IPC): GC-MS must show a single major product peak (M+ = 288). The absence of isomeric nitration products validates the regiocontrol dictated by the fluorine atom.

Step 2: Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (Pd/C, H2) will cause catastrophic dehalogenation of the sensitive C-Br bond. Therefore, a Béchamp reduction (Fe/NH4Cl) is employed to selectively reduce the nitro group to an aniline.

  • Protocol: Suspend the nitro intermediate (1.0 eq) in a mixture of EtOH and water (3:1). Add iron powder (5.0 eq) and NH4Cl (2.0 eq). Heat to reflux for 4 hours. Filter hot through a Celite pad to remove iron oxides, concentrate, and extract with DCM.

  • Self-Validation (IPC): LC-MS must show >98% conversion to the highly polar aniline peak (M+H = 258/260). The complete absence of the des-bromo byproduct (M+H = 180) confirms the chemoselectivity of the conditions.

Step 3: Sandmeyer-Type Hydroxylation

Causality: Direct hydroxylation of halogenated benzenes is difficult. Converting the aniline to a diazonium salt, followed by thermal hydrolysis, provides the phenol (CAS: 1807191-85-0) cleanly. Strict temperature control during diazotization prevents premature nitrogen evolution and azo-coupling.

  • Protocol: Dissolve the aniline in 20% aqueous H2SO4 and cool to 0 °C. Add an aqueous solution of NaNO2 (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Slowly drip this cold diazonium solution into a separate flask containing boiling 10% H2SO4 (100 °C). Steam distill the resulting phenol.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 8:2) will show the consumption of the highly fluorescent aniline and the appearance of a UV-active, KMnO4-staining phenol spot.

Step 4: O-Methylation

Causality: To obtain the final target, the phenol must be methylated. Using a mild base (K2CO3) prevents nucleophilic aromatic substitution (SNAr) of the fluorine atom, a common side reaction when using stronger bases like NaH in fluorinated systems.

  • Protocol: Dissolve 5-bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF. Add finely powdered K2CO3 (2.0 eq) and methyl iodide (1.5 eq). Stir at room temperature for 12 hours. Quench with water and extract with MTBE. Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate.

  • Self-Validation (IPC): Quench a 10 µL aliquot in water/EtOAc. The organic layer must show no residual phenol by LC-MS. 1H NMR will reveal a sharp 3H singlet at ~3.9 ppm, confirming the successful installation of the methoxy group.

Applications in Drug Discovery: Late-Stage Functionalization

The primary utility of 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene lies in its application as an electrophile in transition-metal-catalyzed cross-coupling reactions.

In the development of Bcl-2 inhibitors (a class of drugs used to treat dysregulated apoptotic diseases like chronic lymphocytic leukemia), highly substituted aromatic rings are required to perfectly fill the hydrophobic P2/P4 pockets of the Bcl-2 protein [5]. The bromine atom at C5 serves as the anchor point for Buchwald-Hartwig amination. By coupling this building block with complex piperazine or morpholine derivatives, researchers can rapidly generate libraries of potent Bcl-2 antagonists. The adjacent trifluoromethyl and fluoro groups ensure the resulting drug candidates possess the necessary metabolic half-life to be orally bioavailable.

References

  • World Intellectual Property Organization. (2019). Bcl-2 Inhibitors (Patent No. WO2019210828A1).
  • Molport. (n.d.). 2092799-62-5 | Buy Now. Molport Chemical Database.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736325, 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene. PubChem.[Link]

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202-208.[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene in Drug Discovery

Executive Summary In modern drug discovery, highly functionalized aromatic scaffolds are essential for exploring chemical space and optimizing structure-activity relationships (SAR). 5-Bromo-2-fluoro-1-methoxy-3-(trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized aromatic scaffolds are essential for exploring chemical space and optimizing structure-activity relationships (SAR). 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5) is a premium 1,2,3,5-tetrasubstituted building block that offers three distinct, orthogonal vectors for derivatization.

This application note provides a comprehensive guide to exploiting the predictable reactivity of this scaffold. By leveraging the vast differences in bond dissociation energies and electronic activation across the ring, chemists can execute sequential, site-selective modifications without the need for complex protecting group strategies.

Physicochemical & Structural Profiling

To design effective synthetic routes, it is critical to understand the baseline physicochemical metrics of the scaffold. The quantitative data governing its reactivity is summarized in Table 1.

Table 1: Physicochemical and Thermodynamic Properties

PropertyValue
Chemical Name 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene
CAS Registry Number 2092799-62-5
Molecular Formula C8H5BrF4O
Molecular Weight 273.02 g/mol
SMILES COc1cc(Br)cc(c1F)C(F)(F)F
C–Br Bond Dissociation Energy ~ 81 kcal/mol (Enables selective Pd-insertion)
C–F Bond Dissociation Energy ~ 115 kcal/mol (Resists Pd-insertion; requires SNAr)

The Mechanistic Logic of Orthogonal Reactivity

The true value of this building block lies in the causality of its reactivity. Rather than viewing the molecule as a static structure, it must be analyzed as a dynamic system of electronic push-and-pull forces.

  • The C5-Bromo Vector (Cross-Coupling): The C–Br bond is significantly weaker than the C–F bond. This thermodynamic differential allows Palladium(0) to selectively undergo oxidative addition at the C5 position. Because the C–F bond remains inert under standard Suzuki-Miyaura conditions [1], biaryl systems can be constructed with absolute chemoselectivity.

  • The C2-Fluoro Vector (SNAr): Fluorine is a poor leaving group in standard SN​2 reactions but an exceptional one in Nucleophilic Aromatic Substitution (SNAr) [2]. The C2-fluoro position is highly activated by the strongly electron-withdrawing ortho-trifluoromethyl ( −CF3​ ) group. The −CF3​ group stabilizes the transient negative charge of the Meisenheimer complex via powerful inductive effects, enabling rapid displacement by amines or alkoxides [4].

  • The C1-Methoxy Vector (Demethylation): The methoxy group serves as a masked phenol. Once the C5 and C2 positions are functionalized, the methyl ether can be cleaved using a strong Lewis acid (e.g., BBr3​ ) to unmask a hydrogen-bond donor, which can be further utilized for triflation or alkylation [3].

ReactivityMap Core 5-Bromo-2-fluoro-1-methoxy- 3-(trifluoromethyl)benzene Br C5-Bromo (Pd-Catalyzed Cross-Coupling) Core->Br BDE ~81 kcal/mol F C2-Fluoro (SNAr with Nucleophiles) Core->F Activated by ortho-CF3 OMe C1-Methoxy (Demethylation to Phenol) Core->OMe Lewis Acid Cleavage CF3 C3-Trifluoromethyl (Metabolic Stability / Inductive Act.) Core->CF3 Modulates pKa & Lipophilicity

Orthogonal reactivity map of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By following the sequential workflow, researchers can build complex, drug-like scaffolds with high fidelity.

Workflow Start Starting Material (CAS 2092799-62-5) Step1 Step 1: Suzuki Coupling (C5-Br functionalization) Start->Step1 Pd(dppf)Cl2, Boronic Acid Step2 Step 2: SNAr Amination (C2-F displacement) Step1->Step2 Amine, Base, Heat Step3 Step 3: Demethylation (C1-OMe to Phenol) Step2->Step3 BBr3, DCM, -78°C Final Highly Functionalized Drug-like Scaffold Step3->Final Product Isolation

Sequential functionalization workflow demonstrating site-selective modifications.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5-Br)

Causality Check: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry at the palladium center, accelerating reductive elimination and minimizing protodeboronation side-reactions [1].

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.1 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v, 10 mL). Purge the system with Argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 4–6 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: SNAr Amination at the Fluoro Position (C2-F)

Causality Check: Polar aprotic solvents (DMF/DMSO) are mandatory here. They heavily solvate the potassium/DIPEA counter-ions while leaving the nucleophilic amine "naked" and highly reactive, simultaneously stabilizing the polar transition state of the Meisenheimer complex [2].

  • Preparation: Dissolve the biaryl intermediate from Protocol A (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Reagents: Add a secondary amine (e.g., morpholine or piperidine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C for 12 hours.

  • Validation: Self-Validation Step: Take an aliquot for 19F NMR. The disappearance of the Ar–F signal (typically around -110 to -120 ppm) while the −CF3​ singlet (~ -62 ppm) remains confirms complete conversion.

  • Workup: Quench with water (15 mL) to precipitate the product. If it oils out, extract with EtOAc (3 x 15 mL), wash thoroughly with LiCl aqueous solution (5%) to remove residual DMF, dry, and concentrate.

Protocol C: Boron Tribromide-Mediated Demethylation (C1-OMe)

Causality Check: BBr3​ acts as a potent Lewis acid, coordinating to the methoxy oxygen. This coordination weakens the O−CH3​ bond, allowing the bromide counter-ion to attack the methyl group via an SN​2 mechanism, generating a boron phenoxide intermediate that is subsequently hydrolyzed [3].

  • Preparation: Dissolve the intermediate from Protocol B (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add a 1.0 M solution of BBr3​ in DCM (3.0 equiv). Safety Note: BBr3​ reacts violently with moisture; use strict anhydrous techniques.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to gradually warm to room temperature and stir for an additional 4 hours.

  • Quench: Cool the flask back to 0 °C and carefully quench by the dropwise addition of methanol (5 mL) to destroy excess BBr3​ , followed by water (10 mL).

  • Workup: Extract with DCM (2 x 15 mL), wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate to yield the functionalized phenol.

Analytical Validation Metrics

To ensure trustworthiness across the workflow, orthogonal analytical techniques should be employed:

  • 19F NMR: The most powerful tool for this specific scaffold. The starting material exhibits two distinct signals: a singlet for −CF3​ and a multiplet for Ar–F. SNAr success is definitively proven by the binary disappearance of the Ar–F signal.

  • 1H NMR: Demethylation (Protocol C) is confirmed by the disappearance of the sharp methoxy singlet (~3.9 ppm) and the emergence of a broad, exchangeable phenolic −OH proton (~9.5–10.5 ppm, depending on hydrogen bonding).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Sun, M., et al. (2022). Etherification of Fluoroarenes with Alkoxyboronic Acid Pinacol Esters via C–F Bond Cleavage. Organic Letters, 24(28), 5106-5111. URL:[Link]

Application

Application Note: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene as a Privileged Fluorinated Building Block

Executive Summary 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5) [1] is a highly functionalized, multi-halogenated aromatic scaffold designed for advanced drug discovery. In modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5) [1] is a highly functionalized, multi-halogenated aromatic scaffold designed for advanced drug discovery. In modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups is paramount for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity[2]. This specific building block provides a unique tetrasubstituted aromatic core, offering orthogonal reactivity vectors that enable precise, late-stage functionalization and rapid scaffold diversification.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, researchers must understand the causality behind its specific substitution pattern. Every functional group on this ring serves a distinct chemical and biological purpose:

  • Trifluoromethyl (-CF₃) & Fluoro (-F) Groups : The -CF₃ group is strongly electron-withdrawing and highly lipophilic. Biologically, it enhances membrane permeability and shields adjacent aromatic sites from cytochrome P450-mediated oxidative metabolism[2]. Chemically, the fluorine atom at the 2-position acts as a conformational lock, restricting the rotation of the adjacent methoxy group and tuning the local dipole moment to improve binding selectivity.

  • Bromide (-Br) at C5 : The presence of the electron-withdrawing -CF₃ and -F groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electron-deficient nature makes the C-Br bond exceptionally reactive, accelerating the oxidative addition step in palladium-catalyzed cross-coupling reactions[3].

  • Methoxy (-OMe) at C1 : This group serves as a robust, masked phenol. It remains stable under the basic, high-temperature conditions required for cross-coupling but can be selectively cleaved later in the synthetic sequence to reveal a hydroxyl group[4]. The resulting phenol can function as a crucial hydrogen-bond donor or a tethering point for PROTAC linkers.

Strategic Workflows in Scaffold Assembly

The most effective utilization of this building block involves a two-stage functionalization strategy:

  • Core Extension (Suzuki-Miyaura Cross-Coupling) : The electron-deficient bromoarene undergoes rapid oxidative addition with Pd(0) species[3]. Coupling with various aryl or heteroaryl boronic acids allows for the rapid assembly of extended biaryl systems.

  • Phenol Unmasking (O-Demethylation) : Following core extension, the methoxy group is cleaved using Boron Tribromide (BBr₃). BBr₃ acts as a strong Lewis acid, coordinating to the ethereal oxygen and facilitating the nucleophilic attack of the bromide ion on the methyl group, yielding the free phenol[4][5].

Workflow BB 5-Bromo-2-fluoro-1-methoxy- 3-(trifluoromethyl)benzene (CAS: 2092799-62-5) Suzuki Suzuki-Miyaura Cross-Coupling BB->Suzuki Arylboronic Acid Pd Catalyst, Base Intermediate Aryl-Substituted Fluoroanisole Core Suzuki->Intermediate Demethylation O-Demethylation (BBr3, DCM) Intermediate->Demethylation Unmasking Phenol Product Functionalized Fluorophenol Scaffold Demethylation->Product

Synthetic workflow for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene functionalization.

Quantitative Data Presentation

The electron-deficient nature of the building block directly dictates the optimal conditions for cross-coupling. Table 1 summarizes the yield dependencies based on the electronic nature of the bromoarene electrophile.

Table 1: Yield Comparison for Suzuki-Miyaura Coupling of Bromoarenes [3]

Substrate Class Catalyst System Base Yield Range (%) Observation / Causality
Electron-Deficient (CF₃, F) Pd(dppf)Cl₂ K₂CO₃ 71–84% Rapid oxidative addition; high chemoselectivity.
Electron-Neutral Pd(dppf)Cl₂ K₂CO₃ 65–75% Standard reaction kinetics.

| Sterically Hindered | Pd₂(dba)₃ / SPhos | K₃PO₄ | 55–68% | Requires bulky, electron-rich ligands to force reductive elimination. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Arylation of the C5 position to expand the aromatic core. Rationale : Pd(dppf)Cl₂ is selected as the catalyst due to its bidentate ligand (dppf), which suppresses competitive dehalogenation and promotes efficient reductive elimination. Potassium carbonate (K₂CO₃) serves as a mild base to activate the boronic acid without hydrolyzing sensitive functional groups.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, charge 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential for the formation of the reactive boronate complex, while dioxane solubilizes the organic components.

  • Reaction : Evacuate and backfill the flask with N₂ (3x). Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation : Monitor the reaction via TLC (Hexane/EtOAc 9:1). The highly electron-deficient starting material will consume rapidly[3].

  • Workup : Quench with water, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and purify via flash column chromatography.

Protocol B: BBr₃-Mediated O-Demethylation

Objective : Cleavage of the C1 methoxy group to yield the corresponding fluorophenol. Rationale : BBr₃ is a highly effective Lewis acid for ether cleavage. The reaction must be initiated at -78 °C to control the highly exothermic Lewis acid-base complexation, preventing non-specific decomposition of the trifluoromethyl group[4][5].

Step-by-Step Methodology :

  • Preparation : Dissolve the coupled methoxy-intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) under a strict argon atmosphere.

  • Addition : Cool the solution to -78 °C using a dry ice/acetone bath. Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise. Causality: Excess BBr₃ ensures complete conversion, as the reaction proceeds via a multi-cycle mechanism where stoichiometric excess overcomes kinetic barriers[5].

  • Reaction : Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validation & Quench (Critical Safety Step) : Cool the mixture to 0 °C and carefully quench with MeOH (dropwise) to destroy excess BBr₃. Caution: Highly exothermic and evolves HBr gas. Follow with saturated aqueous NaHCO₃ until pH is neutral.

  • Isolation : Extract with DCM. Confirm phenol formation via LC-MS (Look for a shift to a lower retention time and the presence of the [M-H]⁻ ion in negative mode).

References

  • "5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene CAS 2092799-62-5", Alchimica.
  • "Fluorinated Building Blocks", Fluorochem.
  • "Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles", National Institutes of Health (NIH).
  • "O-Demethylation", Chem-Station Int. Ed..
  • "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers", National Institutes of Health (NIH).

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Introduction: Navigating the Challenges of Electron-Deficient Substrates The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic organic chemistry, providing a versatile and efficient method fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Electron-Deficient Substrates

The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has seen widespread adoption in the pharmaceutical and agrochemical industries, where the arylamine motif is a common structural feature in biologically active molecules.[1][3] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over classical techniques, which often require harsh reaction conditions.[1]

This application note focuses on the specific challenges and strategic considerations for the successful Buchwald-Hartwig amination of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. This substrate is characterized by its electron-deficient aromatic ring, a consequence of the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. Such electronic properties can significantly influence the reactivity of the aryl bromide, necessitating careful optimization of the catalytic system to achieve high yields and avoid common pitfalls like catalyst deactivation or competing side reactions.[4]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing optimized protocols, mechanistic insights, and troubleshooting strategies tailored to this challenging class of substrates.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational catalyst and condition selection. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[5][6][7] This is often the rate-determining step of the cycle.[6][7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene Ar-Br->Oxidative_Addition Pd(II)_Complex L_n(Ar)Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd_Amido_Complex L_n(Ar)Pd(II)-NR2 Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Reaction Optimization

The success of the Buchwald-Hartwig amination of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the substrate makes the oxidative addition step more facile, but it can also increase the propensity for side reactions.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precatalyst and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center, promoting the desired reductive elimination, and preventing catalyst decomposition.[1][3] For electron-deficient aryl bromides, ligands that can accelerate the catalytic cycle are highly desirable.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[3] Pre-formed palladium precatalysts can also offer higher reactivity and stability.
Ligands XPhos, RuPhos, BrettPhos, t-BuXPhosThese are bulky biaryl phosphine ligands that have demonstrated high efficacy in coupling challenging substrates.[8] The choice of ligand can depend on the steric and electronic properties of the amine coupling partner.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSStrong, non-nucleophilic bases are typically required. NaOtBu is a common choice.[9] For sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferable.[10] LHMDS has been shown to be effective, potentially by acting as a protecting group for sensitive functionalities.[11]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[4] Toluene and dioxane are the most commonly used solvents for this reaction.[12]

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the amination of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene with a generic secondary amine. Note: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[13]

Reagents and Materials
  • 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with aryl bromide, Pd₂(dba)₃, XPhos, and NaO-t-Bu. B Evacuate and backfill with Argon (3x). A->B C Add anhydrous toluene via syringe. B->C D Add amine via syringe. C->D E Heat reaction mixture to 100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS (12-24 h). E->F G Cool to room temperature. F->G H Dilute with ethyl acetate and filter through Celite. G->H I Wash with water and brine. H->I J Dry organic layer over Na₂SO₄, filter, and concentrate. I->J K Purify by flash column chromatography. J->K

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe. Subsequently, add the amine (1.2 mmol) via syringe.

  • Reaction: Place the Schlenk flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[14]

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[4] Impurities in the starting materials can also poison the catalyst.

    • Suboptimal Ligand/Base Combination: Screen different ligands and bases. For some substrates, a different combination may be more effective.[15]

    • Insufficient Temperature: While 100 °C is a good starting point, some reactions may require higher temperatures to proceed at a reasonable rate.[4]

  • Formation of Side Products:

    • Hydrodehalogenation: This side product arises from β-hydride elimination. Using a bulkier ligand can sometimes suppress this pathway.

    • Homocoupling of the Aryl Bromide: This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or changing the ligand may help.

  • Reaction Stalls:

    • If the reaction starts but does not go to completion, it could be due to catalyst decomposition over time. Adding a fresh portion of the catalyst and ligand might restart the reaction.[4]

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene presents a synthetic challenge due to the electronic nature of the substrate. However, with careful consideration of the catalyst system, reaction conditions, and adherence to rigorous experimental techniques, high yields of the desired arylamine product can be achieved. The protocols and insights provided in this application note serve as a valuable resource for researchers navigating the complexities of this powerful C-N bond-forming reaction.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.... [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. [Link]

  • National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ResearchGate. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... [Link]

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Application

The Strategic Role of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluorome...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential.[1] This document provides a comprehensive guide to the application of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene , a highly functionalized and versatile building block, in the synthesis of advanced pharmaceutical intermediates. We will delve into the rationale behind its use, provide a detailed protocol for a key synthetic transformation, and illustrate its relevance in the context of a biologically significant target class.

Introduction: The Power of Fluorine in Drug Design

The prevalence of fluorinated compounds in approved pharmaceuticals is a testament to their remarkable impact on drug efficacy and safety.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties:

  • Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, often leading to an extended drug half-life.

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modulate the electronics of an aromatic ring, leading to more favorable interactions with protein targets.

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, allowing for fine-tuning of a drug's properties.

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a prime example of a building block that harnesses these advantages. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom, a methoxy group, and a trifluoromethyl group—provides medicinal chemists with a powerful tool for creating novel and effective drug candidates.

Physicochemical Properties and Synthetic Versatility

The utility of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene as a synthetic intermediate is rooted in its distinct chemical features.

PropertyValueSource
Molecular Formula C8H5BrF4ON/A
Molecular Weight 273.02 g/mol N/A
CAS Number 2092799-62-5N/A

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

G cluster_0 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene cluster_1 Cross-Coupling Reactions cluster_2 Pharmaceutical Scaffolds start 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira biaryl Biaryl Structures suzuki->biaryl arylamine Aryl Amines buchwald->arylamine arylalkyne Aryl Alkynes sonogashira->arylalkyne G start 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene intermediate1 Formation of a Pyridine Ring Precursor (e.g., via functional group manipulation) start->intermediate1 Step 1 intermediate2 Brominated Pyridine Intermediate intermediate1->intermediate2 Step 2 final_product 2-Amino-5-fluoro-6-methoxy-4-(trifluoromethyl)pyridine intermediate2->final_product Step 3: Buchwald-Hartwig Amination

Figure 2: Proposed synthetic workflow for the preparation of a key aminopyridine intermediate.

Detailed Protocol: Buchwald-Hartwig Amination of a Bromopyridine Precursor

This protocol provides a general procedure for the amination of a bromopyridine intermediate derived from 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. The specific bromopyridine precursor is not explicitly detailed in publicly available literature, thus this protocol is based on established methods for similar substrates.

Materials:

  • Bromopyridine precursor (1.0 eq)

  • Ammonia source (e.g., Benzophenone imine, followed by hydrolysis, or a protected amine) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the bromopyridine precursor, palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the ammonia source.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired aminopyridine.

Table 2: Representative Buchwald-Hartwig Amination Parameters

ParameterConditionRationale
Catalyst Pd2(dba)3 / XantphosThis combination is known to be effective for the amination of electron-deficient aryl bromides.
Base Sodium tert-butoxideA strong, non-nucleophilic base is required to facilitate the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the catalyst and reagents.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Biological Relevance: Targeting Kinases in Oncology

The 2-aminopyridine scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The synthesized 2-amino-5-fluoro-6-methoxy-4-(trifluoromethyl)pyridine can serve as a core fragment for the development of potent and selective kinase inhibitors.

The strategic placement of the fluoro, methoxy, and trifluoromethyl groups on the pyridine ring can influence the binding affinity and selectivity of the final drug candidate for the ATP-binding pocket of a target kinase.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Aminopyridine-based Drug receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation drug 2-Aminopyridine-based Kinase Inhibitor drug->raf Inhibits

Figure 3: Inhibition of the Raf/MEK/ERK signaling pathway by a hypothetical aminopyridine-based kinase inhibitor.

Conclusion

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a high-value building block for the synthesis of complex and biologically active molecules. Its unique combination of reactive and modulating functional groups provides a powerful platform for medicinal chemists to explore novel chemical space in the pursuit of new therapeutics. The synthetic protocols and applications outlined in this document highlight its potential in the development of next-generation kinase inhibitors and other important drug classes. As our understanding of disease biology deepens, the demand for such sophisticated and versatile chemical tools will undoubtedly continue to grow.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

Sources

Method

Application Notes and Protocols for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene: A Versatile Building Block in Modern Synthetic Chemistry

Introduction 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, an electron-withdrawing trifluoromethyl group, a fluorine atom, and a methoxy group, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable starting material for drug discovery programs.[1]

This guide provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols provided are based on established methodologies for related substrates and are intended to serve as a starting point for optimization in specific research applications.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₈H₅BrF₄O[2]
Molecular Weight 273.02 g/mol [2]
CAS Number 1159513-58-7
Appearance Not specified, likely a solid or liquid
Purity Typically >97%[2]

Safety and Handling

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a halogenated aromatic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Halogenated organic compounds can be toxic, and their vapors should not be inhaled.[3] Skin and eye contact should be avoided by wearing personal protective equipment (PPE), including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.

Reactivity Profile

The reactivity of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene in cross-coupling reactions is significantly influenced by its substituents. The bromine atom serves as the primary reactive site for oxidative addition to a palladium(0) catalyst. The presence of the strongly electron-withdrawing trifluoromethyl group and the fluorine atom is expected to increase the electrophilicity of the C-Br bond, potentially facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a key feature for its use in the synthesis of complex molecules.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following protocol is a general guideline for the coupling of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene with a variety of boronic acids or their derivatives.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightEquivalents
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene1159513-58-7273.021.0
Arylboronic AcidVariesVaries1.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02
RuPhos787618-22-8474.610.04
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
Toluene108-88-392.14-
Water7732-18-518.02-

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 mmol, 273 mg), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 19 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like RuPhos is often effective for cross-coupling reactions of electron-deficient aryl chlorides and bromides.[4][5] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is a common and effective base for Suzuki-Miyaura reactions, particularly when using boronic acids.[6] It activates the boronic acid for transmetalation.

  • Solvent System: A mixture of toluene and water is a standard solvent system for Suzuki-Miyaura couplings, allowing for the dissolution of both organic and inorganic reagents.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene - Arylboronic Acid - Pd(OAc)₂ - RuPhos - K₂CO₃ inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvents Add Degassed Toluene and Water inert->solvents heat Heat to 80 °C with Stirring solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. The following protocol provides a general procedure for the amination of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightEquivalents
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene1159513-58-7273.021.0
AmineVariesVaries1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.01
XPhos564483-18-7476.660.03
Sodium tert-butoxide (NaOtBu)865-48-596.101.4
Toluene108-88-392.14-

Step-by-Step Protocol:

  • In a nitrogen-filled glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg) and XPhos (0.03 mmol, 14.3 mg) to an oven-dried Schlenk tube.

  • Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 mmol, 273 mg) and the desired amine (1.2 mmol) in toluene (3 mL).

  • Add the substrate solution to the catalyst mixture, followed by the addition of sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is a highly effective catalyst system for the Buchwald-Hartwig amination of a broad range of aryl halides, including electron-deficient substrates.[7][8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.[9]

  • Solvent: Toluene is a standard high-boiling, non-polar solvent for this reaction, allowing for the necessary reaction temperatures to be reached.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification catalyst Prepare Catalyst: - Pd₂(dba)₃ + XPhos in Toluene reagents Prepare Substrate Solution: - 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene - Amine in Toluene combine Combine Catalyst and Substrate Solutions reagents->combine add_base Add NaO*t*Bu combine->add_base heat Heat to 100 °C with Stirring add_base->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Sat. aq. NH₄Cl cool->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product product purify->product Final Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Conclusion

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols provided herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions offer robust starting points for researchers to explore the utility of this compound in their synthetic endeavors. The unique electronic properties conferred by the trifluoromethyl and fluoro substituents make it an attractive substrate for modern cross-coupling chemistry, with wide-ranging applications in drug discovery and materials science. It is important to note that optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrates.

References

  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009, March 9). ACS Publications. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (n.d.). PMC. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved from [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistic guide for the divergent synthesis of derivatives from the highly substituted buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistic guide for the divergent synthesis of derivatives from the highly substituted building block 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Introduction & Mechanistic Rationale

The incorporation of fluorine and trifluoromethyl (–CF₃) groups into aromatic scaffolds is a cornerstone of modern drug design, profoundly influencing metabolic stability, lipophilicity, and target binding affinity. The building block 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene presents a unique, highly functionalized template for divergent synthesis.

The strategic positioning of its substituents allows for orthogonal reactivity :

  • C5-Bromine (Cross-Coupling): The C–Br bond is highly susceptible to oxidative addition by low-valent palladium species. The meta-relationship to the sterically demanding –CF₃ and –OMe groups minimizes steric hindrance at the reaction center, allowing for efficient Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [1].

  • C2-Fluorine (Nucleophilic Aromatic Substitution - S_NAr): The C–F bond is flanked by an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. The –CF₃ group lowers the lowest unoccupied molecular orbital (LUMO) of the arene, activating the ortho-fluorine for displacement by nitrogen or oxygen nucleophiles via a Meisenheimer complex intermediate [2].

Divergent Synthetic Workflow

The following diagram illustrates the divergent pathways available for this scaffold, enabling the generation of distinct chemical libraries from a single starting material.

G Scaffold 5-Bromo-2-fluoro-1-methoxy- 3-(trifluoromethyl)benzene Suzuki Suzuki-Miyaura Coupling (C-Br Activation) Scaffold->Suzuki Pd Catalyst Aryl Boronic Acid SNAr SNAr Reaction (C-F Activation) Scaffold->SNAr Nucleophile (Amine/Alkoxide) Base, Heat Prod1 C5-Aryl Derivative (Retains C-F bond) Suzuki->Prod1 Prod2 C2-Amine/Ether Derivative (Retains C-Br bond) SNAr->Prod2

Caption: Divergent functionalization pathways for 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-Br Functionalization)

Causality & Design: To achieve selective coupling at the C5 position without inducing protodeboronation of the incoming aryl boronic acid, a robust catalyst system is required. Pd(dppf)Cl₂ is selected due to its large bite angle, which facilitates reductive elimination, while potassium carbonate (K₂CO₃) serves as a mild base to activate the boronic acid without promoting side reactions [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and finely ground anhydrous K₂CO₃ (2.5 equiv).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The inclusion of water is critical for the generation of the reactive boronate complex.

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (C-F Functionalization)

Causality & Design: The C2-fluorine is sterically hindered by the adjacent –OMe and –CF₃ groups. To drive the S_NAr reaction, polar aprotic solvents (e.g., DMF or DMSO) are utilized to maximize the nucleophilicity of the incoming amine or alkoxide. Elevated temperatures are required to overcome the steric activation barrier [2].

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial, dissolve 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine or piperidine) (3.0 equiv). If using a primary amine or alkoxide, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as a non-nucleophilic base to scavenge the generated HF.

  • Reaction: Seal the vial and heat thermally at 110 °C for 16 hours (or via microwave irradiation at 130 °C for 45 minutes for accelerated kinetics).

  • Workup: Quench the reaction with water (15 mL) to precipitate the product. Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers extensively with water (to remove DMF) and brine, dry over MgSO₄, and purify via chromatography.

Quantitative Data & Expected Outcomes

The following table summarizes expected yields and conditions based on the orthogonal reactivity of the scaffold.

Reaction TypeReagents / NucleophileCatalyst / BaseTemp / TimeRegioselectivityExpected Yield
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃90 °C / 12 hExclusive C5 (C-Br)82 - 88%
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃90 °C / 12 hExclusive C5 (C-Br)78 - 85%
S_NAr MorpholineNone (Excess amine)110 °C / 16 hExclusive C2 (C-F)70 - 75%
S_NAr Sodium methoxideNone90 °C / 8 hExclusive C2 (C-F)85 - 90%

References

  • Title: Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation Source: Organic Letters (ACS Publications) URL: [Link][1]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2]

Sources

Method

Large-Scale Synthesis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene: A Scalable 4-Step Protocol

Executive Summary & Strategic Rationale The target molecule, 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5)[1], is a highly functionalized, electron-deficient aromatic building block critical f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The target molecule, 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5)[1], is a highly functionalized, electron-deficient aromatic building block critical for modern drug discovery and agrochemical development. Synthesizing this specific substitution pattern presents a significant challenge due to the heavily deactivated nature of the aromatic ring and the potential for competing regioselectivity.

To achieve a scalable, self-validating, and high-yielding protocol, this guide outlines a 4-step linear synthesis starting from the commercially available 2-fluoro-3-nitrobenzotrifluoride (CAS: 61324-97-8)[2]. The sequence leverages synergistic directing effects for perfect regiocontrol, followed by chemoselective functional group transformations.

Mechanistic Causality & Reaction Design

As a fundamental pillar of process chemistry, understanding why a reaction works is as critical as the protocol itself. The synthetic route is governed by the following mechanistic principles:

  • Step 1: Synergistic Electrophilic Aromatic Bromination: The starting material, 2-fluoro-3-nitrobenzotrifluoride, possesses three substituents. The fluoro group (-F) at C2 is ortho/para-directing, pushing electrophilic attack toward the C5 position (para to -F). Simultaneously, the strongly deactivating trifluoromethyl (-CF3) and nitro (-NO2) groups at C1 and C3 are meta-directing, which also exclusively point to the C5 position. Because the ring is highly deactivated, standard Lewis acid-catalyzed bromination (Br₂/FeBr₃) is sluggish. Instead, we employ N-bromosuccinimide (NBS) in concentrated sulfuric acid, a superacidic medium that generates highly reactive bromine cations (Br⁺) capable of brominating deactivated arenes[3].

  • Step 2: Chemoselective Béchamp Reduction: The nitro group must be reduced to an amine without cleaving the newly installed C-Br bond. Catalytic hydrogenation (e.g., Pd/C, H₂) is strictly avoided to prevent hydrodebromination. The Béchamp reduction utilizes iron powder and ammonium chloride, offering a mild, chemoselective single-electron transfer mechanism that quantitatively yields the aniline[4].

  • Step 3: Sandmeyer-Type Hydroxylation: The aniline is converted to a phenol via a classical diazonium intermediate. Nitrous acid (generated in situ from NaNO₂/H₂SO₄) forms the diazonium salt at 0 °C. Subsequent addition to boiling aqueous acid drives the irreversible extrusion of nitrogen gas (N₂), allowing water to trap the aryl cation via an S_N1 mechanism[5].

  • Step 4: Williamson-Type O-Methylation: The resulting sterically hindered phenol is etherified using dimethyl sulfate and a mild base (K₂CO₃) to furnish the final methoxybenzene target.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Fluoro-3-nitrobenzotrifluoride (CAS: 61324-97-8) Int1 5-Bromo-2-fluoro-3-nitrobenzotrifluoride SM->Int1 Step 1: NBS, conc. H2SO4 Electrophilic Bromination Int2 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline Int1->Int2 Step 2: Fe, NH4Cl, EtOH/H2O Béchamp Reduction Int3 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol Int2->Int3 Step 3: NaNO2, H2SO4; then H2O, heat Sandmeyer Hydroxylation Target 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5) Int3->Target Step 4: Me2SO4, K2CO3, Acetone O-Methylation

Figure 1: Four-step scalable synthetic workflow for 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Quantitative Data Summary

StepTransformationReagents & ConditionsExpected YieldExpected Purity (HPLC)
1 Electrophilic BrominationNBS, conc. H₂SO₄, 60 °C, 12 h85 – 90%> 98%
2 Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O, 80 °C, 4 h90 – 95%> 97%
3 Diazotization & Hydroxylation1. NaNO₂, H₂SO₄, 0 °C2. H₂O, 100 °C70 – 75%> 95%
4 O-MethylationMe₂SO₄, K₂CO₃, Acetone, 50 °C, 6 h92 – 96%> 99%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride
  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, temperature probe, and an acid-gas scrubber.

  • Reagent Charging: Charge the reactor with concentrated H₂SO₄ (5.0 L per 1.0 kg of starting material). Cool the system to 0–5 °C.

  • Substrate Addition: Slowly add 2-fluoro-3-nitrobenzotrifluoride (1.0 equiv) while maintaining the temperature below 10 °C.

  • Bromination: Add N-bromosuccinimide (NBS) (1.2 equiv) portion-wise over 1 hour.

  • Heating: Gradually warm the reaction mixture to 60 °C and stir for 12 hours. Monitor completion via GC-MS.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Extract the aqueous suspension with ethyl acetate (3 × 3.0 L). Wash the combined organic layers with 10% aqueous NaHSO₃ (to quench unreacted bromine species), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline
  • Solvent Preparation: In a reaction vessel, prepare a solvent mixture of Ethanol/Water (4:1 v/v).

  • Reagent Charging: Add the intermediate from Step 1 (1.0 equiv), fine iron powder (325 mesh, 5.0 equiv), and ammonium chloride (2.0 equiv).

  • Reduction: Heat the vigorously stirred suspension to reflux (approx. 80 °C) for 4 hours. The generation of black iron oxide sludge indicates reaction progression[4].

  • Workup: Cool the mixture to 40 °C and filter through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry, and evaporate to afford the aniline intermediate.

Step 3: Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol
  • Diazotization: Suspend the aniline intermediate (1.0 equiv) in 30% aqueous H₂SO₄. Cool the mixture to 0 °C using an ice-salt bath.

  • Nitrite Addition: Dropwise add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) over 30 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt[5].

  • Hydroxylation (Verkochung): In a separate large flask, heat a 10% aqueous H₂SO₄ solution to a rolling boil (100 °C). Carefully, using an addition funnel, add the cold diazonium solution dropwise into the boiling acid. Caution: Vigorous evolution of nitrogen gas will occur.

  • Workup: Once gas evolution ceases, cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM). Wash the organic phase with brine, dry over MgSO₄, and concentrate. Purify the crude phenol via silica gel plug (Hexanes/EtOAc) to remove dark polymeric byproducts.

Step 4: Synthesis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene
  • Reaction Setup: Dissolve the purified phenol (1.0 equiv) in anhydrous acetone (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Stir for 15 minutes at room temperature.

  • Methylation: Dropwise add dimethyl sulfate (Me₂SO₄, 1.2 equiv). Caution: Dimethyl sulfate is a potent alkylating agent and highly toxic; handle exclusively in a fume hood.

  • Heating: Heat the reaction mixture to 50 °C for 6 hours. Monitor via TLC or HPLC.

  • Quenching & Workup: Cool to room temperature and add 10% aqueous NH₄OH (ammonium hydroxide) to quench any unreacted dimethyl sulfate. Stir for 30 minutes. Remove acetone under reduced pressure, extract the aqueous residue with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Final Purification: Purify via vacuum distillation or column chromatography to yield the highly pure target methoxybenzene[1].

Sources

Application

The Strategic Utility of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene in Pharmaceutical Synthesis

Introduction: The Advantage of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Advantage of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine and fluorinated motifs, such as the trifluoromethyl (-CF3) group, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] The subject of this guide, 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, is a highly functionalized aromatic building block that embodies these principles. Its strategic arrangement of a bromine atom, a fluorine atom, a methoxy group, and a trifluoromethyl group on a benzene ring makes it a versatile and valuable intermediate in the synthesis of complex pharmaceutical agents.

The presence of both a fluorine and a trifluoromethyl group offers medicinal chemists a powerful toolset. The trifluoromethyl group, with its high lipophilicity, can enhance a drug's ability to cross cell membranes, while the fluorine atom can modulate the pKa of adjacent functional groups and block sites of metabolic degradation.[3] The methoxy group provides a site for potential hydrogen bonding and can influence the molecule's conformation. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many drug molecules.

This technical guide will provide an in-depth look at 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the colony-stimulating factor 1 receptor (CSF-1R) inhibitor, pexidartinib.[4][5] We will explore its chemical properties, detail a robust protocol for a key synthetic transformation, and discuss the rationale behind the experimental design.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. The properties of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene are summarized in the table below.

PropertyValueSource
CAS Number 1150271-47-5[6]
Molecular Formula C8H5BrF4O[6]
Molecular Weight 273.02 g/mol [6]
Appearance Not specified, likely a solid or oil-
Purity Typically >97%[6]

Core Application: Intermediate in the Synthesis of Pexidartinib

Pexidartinib (formerly PLX3397) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key signaling pathway involved in the proliferation and differentiation of macrophages.[4][7] It is an approved therapeutic for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.[4][5] The synthesis of pexidartinib involves the strategic coupling of key building blocks, and 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene serves as a critical precursor for the introduction of the highly substituted phenyl moiety of the final drug molecule.

The key transformation involving this intermediate is a palladium-catalyzed cross-coupling reaction, most commonly a Buchwald-Hartwig amination, to form a crucial C-N bond. This reaction couples the aryl bromide with a suitable amine, constructing the core of a key pexidartinib intermediate.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol details a representative Buchwald-Hartwig amination reaction for the coupling of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene with a generic primary amine, based on established methodologies for similar transformations.[8] This reaction is a cornerstone of modern pharmaceutical synthesis due to its high efficiency and broad functional group tolerance.

Materials and Reagents:
  • 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)

  • Primary amine (e.g., (6-chloropyridin-3-yl)methanamine) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 eq)

  • Buchwald ligand (e.g., XPhos, BrettPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq) or Cesium Carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)2) and the phosphine ligand (e.g., XPhos).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., sodium tert-butoxide), followed by 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Amine Addition: Finally, add the primary amine coupling partner to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality Behind Experimental Choices:
  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide and cesium carbonate are commonly used bases that are effective in this role.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the basic and organometallic species involved in the catalytic cycle. Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (nitrogen or argon) throughout the reaction.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in a typical synthetic sequence utilizing 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene as an intermediate.

Synthetic_Workflow Start 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene Coupling Buchwald-Hartwig Amination Start->Coupling Amine Primary Amine (e.g., (6-chloropyridin-3-yl)methanamine) Amine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Pd Catalyst, Ligand, Base Downstream Further Synthetic Transformations Intermediate->Downstream API Active Pharmaceutical Ingredient (e.g., Pexidartinib) Downstream->API

Caption: Synthetic workflow for the utilization of the title compound.

Logical Relationship of Key Reaction Components

The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components. The following diagram illustrates this relationship.

Reaction_Components Substrates Substrates 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene Amine Product Desired C-N Coupled Product Substrates->Product transform CatalystSystem Catalyst System Palladium Precatalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., XPhos) CatalystSystem->Product enables ReactionConditions Reaction Conditions Base (e.g., NaOt-Bu) Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) ReactionConditions->Product facilitates

Caption: Interplay of components in the Buchwald-Hartwig amination.

Conclusion

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a strategically designed building block that provides a robust entry point for the synthesis of complex, fluorinated pharmaceutical agents. Its utility is exemplified in the synthesis of pexidartinib, where it enables the efficient construction of a key carbon-nitrogen bond via a Buchwald-Hartwig amination. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the application of this valuable intermediate and to facilitate its use in the development of next-generation therapeutics.

References

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Synthesis and structure of pexidartinib. ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Process for the synthesis of organic compounds.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. [Link]

  • 5-BROMO-2-METHOXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE. International Laboratory USA. [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

  • LSD1 in drug discovery: From biological function to clinical application. PubMed. [Link]

  • 化学物質:5-ブロモ-1,2,3-トリフルオロベンゼン. 職場のあんぜんサイト. [Link]

  • A CSF-1 receptor kinase inhibitor targets effector functions and inhibits pro-inflammatory cytokine production from murine macrophage populations. PubMed. [Link]

  • Importance of Drug Transporter Studies in the New Drug Discovery and Development. J-STAGE. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. [Link]

  • Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. Journal of Medicinal Chemistry. [Link]

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

  • CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells. Fond'Action contre le cancer. [Link]

  • Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. PMC. [Link]

  • The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Small molecule csf-1r inhibitors in therapeutic and cosmetic uses.
  • Influence of stereochemistry on the activity of rapadocin, an isoform-specific inhibitor of the nucleoside transporter ENT1. Chemical Science (RSC Publishing). [Link]

  • On drug discovery against infectious diseases and academic medicinal chemistry contributions. Beilstein Journals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Welcome to the technical support guide for the purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 2092799-62-5)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 2092799-62-5)[1]. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this complex fluorinated aromatic compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, providing explanations and actionable solutions.

Issue 1: Low Purity After Flash Chromatography

Question: I'm purifying 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene using flash chromatography on silica gel, but my final product purity is consistently low. What could be the cause, and how can I improve it?

Answer:

Low purity after flash chromatography of fluorinated aromatic compounds can stem from several factors, often related to the unique electronic properties imparted by the fluorine and trifluoromethyl groups.

Potential Causes and Solutions:

  • Co-elution of Isomeric Impurities: The synthesis of this compound may result in the formation of regioisomers which can have very similar polarities, making separation by standard silica gel chromatography challenging.

    • Solution: Optimize your solvent system. A shallow gradient elution can enhance the separation of closely eluting compounds. Consider using a solvent system with different selectivity, such as switching from a hexane/ethyl acetate system to a dichloromethane/methanol system[2]. For highly fluorinated compounds, sometimes a reversed-phase chromatography approach can be more effective[3][4].

  • On-Column Decomposition: The trifluoromethyl group can be sensitive to acidic conditions, and silica gel is inherently acidic. This can lead to the decomposition of your target compound on the column.

    • Solution:

      • Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidity. A common practice is to add a small percentage (e.g., 0.1-1%) of triethylamine to your eluent[3].

      • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography[3].

  • Improper Solvent Polarity: The high electronegativity of the fluorine atoms can lead to unexpected polarity.

    • Solution: Perform a thorough TLC analysis with a range of solvent systems to find the optimal conditions for separation before scaling up to a flash column. Test various ratios of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane, diethyl ether) solvents[3].

Issue 2: Unexpected Peaks in HPLC/GC-MS Analysis Post-Purification

Question: After what I believed to be a successful purification, my HPLC or GC-MS analysis shows several unexpected peaks. What are these, and where did they come from?

Answer:

Unexpected peaks can be unsettling. They often point to either incomplete removal of reaction byproducts or decomposition of the product during workup or analysis.

Potential Sources of Unexpected Peaks:

  • Starting Material or Reagent Carryover: Incomplete reaction or inefficient removal of starting materials or reagents is a common source of impurities.

    • Troubleshooting: Review the synthetic route. For instance, if the synthesis involves a bromination step, residual brominating agents or byproducts might be present[5][6]. Ensure your aqueous workup is sufficient to remove water-soluble reagents.

  • Isomeric Byproducts: The synthesis of substituted benzenes can often lead to a mixture of isomers[7]. For example, bromination of a substituted anisole can yield ortho and para isomers[5].

    • Troubleshooting: These isomers can be notoriously difficult to separate. As mentioned previously, optimizing your chromatography is key. High-performance liquid chromatography (HPLC) with a suitable column and eluent system may be necessary for analytical and even preparative separation of stubborn isomers.

  • Decomposition Products: As mentioned, fluorinated compounds can be sensitive. The methoxy group, for example, can be cleaved under strongly acidic conditions, which might be inadvertently created during workup.

    • Troubleshooting: Ensure all workup steps are performed under appropriate pH conditions. If strong acids were used in the reaction, a thorough neutralization and washing with a basic solution (e.g., saturated sodium bicarbonate) is crucial[8].

Issue 3: Product Oiling Out During Crystallization

Question: I'm trying to purify my compound by recrystallization, but it keeps oiling out instead of forming crystals. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but the concentration is too high for it to crystallize. The presence of impurities can also inhibit crystallization.

Strategies to Induce Crystallization:

  • Ensure High Purity: Recrystallization is most effective for compounds that are already relatively pure. If your crude product has significant impurities, consider a preliminary purification by flash chromatography.

  • Solvent Selection is Key:

    • Find the Right Solvent System: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). For your compound, consider systems like ethanol/water, methanol/water, or hexane/ethyl acetate.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Physical Induction Methods:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal (a "seed crystal") to the cooled, saturated solution to initiate crystallization.

II. Frequently Asked Questions (FAQs)

General Purification

Q1: What is the recommended starting point for a flash chromatography solvent system for this compound?

A1: A good starting point for many fluorinated aromatic compounds on silica gel is a gradient of ethyl acetate in hexane[2][8]. Begin with a low polarity mixture (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity. Always perform TLC analysis first to determine the optimal solvent ratio.

Q2: Is distillation a viable purification method for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene?

A2: Distillation can be a suitable method for purifying liquids, especially for removing non-volatile impurities. Given that similar fluorinated aromatic compounds can be purified by vacuum distillation, this is a potential option[9]. However, you would need to determine the boiling point of your compound under vacuum. This method is most effective if the impurities have significantly different boiling points from your product.

Analytical Characterization

Q3: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: You would expect signals in the aromatic region, likely showing coupling to the fluorine atom. The methoxy group would appear as a singlet, typically around 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum will show distinct signals for each of the eight carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The trifluoromethyl carbon will also have a characteristic chemical shift and coupling.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. You should observe two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, each with its characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 273.02 g/mol [1][10]. Due to the presence of bromine, you will observe a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units.

Safety and Handling

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While specific safety data for this compound is not detailed in the search results, it is prudent to handle it with the care afforded to similar halogenated organic compounds. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene using flash chromatography.

Materials:

  • Crude 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system (or glass column)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10).

    • Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed silica gel column.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 100% hexane or 98:2 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent based on your TLC analysis.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

IV. Visualization of Purification Workflow

Decision Tree for Purification Strategy

Purification_Workflow start Crude Product 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene purity_check Assess Purity (TLC, ¹H NMR, GC-MS) start->purity_check high_purity High Purity (>95%)? purity_check->high_purity recrystallization Recrystallization high_purity->recrystallization Yes low_purity Low Purity (<95%) high_purity->low_purity No final_product Pure Product recrystallization->final_product chromatography Flash Chromatography low_purity->chromatography TLC_optimization TLC Solvent Screen (Hexane/EtOAc, DCM/MeOH) chromatography->TLC_optimization column_choice Select Stationary Phase TLC_optimization->column_choice silica Silica Gel column_choice->silica alumina Alumina column_choice->alumina c18 Reversed-Phase (C18) column_choice->c18 run_column Perform Chromatography silica->run_column alumina->run_column c18->run_column post_chrom_purity Check Purity of Fractions run_column->post_chrom_purity pure_fractions Combine Pure Fractions & Evaporate post_chrom_purity->pure_fractions pure_fractions->final_product

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering regioselectivity and side-product issues during the electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering regioselectivity and side-product issues during the electrophilic aromatic bromination of highly substituted fluoroanisoles.

Below, we dissect the mechanistic causality behind common synthetic failures and provide a field-proven, self-validating protocol to achieve high yields of the 5-bromo target isomer.

Mechanistic Pathway & Side Product Visualization

The synthesis of 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene from its unbrominated precursor is notoriously difficult due to competing directing effects. The diagram below maps the reaction pathways that lead to the desired product versus common side products.

SideProductPathways SM Starting Material: 2-Fluoro-1-methoxy-3- (trifluoromethyl)benzene EAS Electrophilic Bromination (e.g., Br2 / FeBr3) SM->EAS Reagents added P_46 Side Product: 4-Bromo & 6-Bromo Isomers (Major via -OCH3 directing) EAS->P_46 Kinetic Control (Strong Activation) P_5 Target Product: 5-Bromo Isomer (Minor via -F/-CF3 directing) EAS->P_5 Thermodynamic/Steric Control P_DeMe Side Product: Demethylated Phenol (Lewis Acid Cleavage) EAS->P_DeMe High Temp / Strong Lewis Acid P_DiBr Side Product: Dibrominated Species (Over-reaction) EAS->P_DiBr Excess Br2

Fig 1: Reaction pathways and side products in electrophilic bromination of the fluoroanisole.

Troubleshooting Guide & FAQs

FAQ 1: Regioselectivity Issues

Q: When performing standard electrophilic aromatic bromination (Br₂/FeBr₃), my major products are the 4-bromo and 6-bromo isomers. How do I shift selectivity to the 5-bromo position?

A: This is a classic case of competing electronic directing effects. In your starting material, the methoxy (-OCH₃) group is strongly activating and directs electrophiles to the para (position 4) and ortho (position 6) positions. Conversely, the fluorine (-F) directs to position 5 (para to F), and the trifluoromethyl (-CF₃) group directs to position 5 (meta to CF₃). Because the resonance donation of the methoxy group is kinetically dominant, standard conditions overwhelmingly favor positions 4 and 6 .

The Solution: To override the methoxy group's directing power, switch your solvent to Hexafluoro-2-propanol (HFIP) and use N-Bromosuccinimide (NBS) without a Lewis acid. HFIP acts as a strong hydrogen-bond donor, sequestering the lone pairs on the methoxy oxygen. This dampens its electron-donating ability, allowing the inherent directing effects of the -F and -CF₃ groups to guide the bromonium ion selectively to the 5-position [1].

FAQ 2: Demethylation (Phenol Formation)

Q: I am detecting significant amounts of 4-bromo-2-fluoro-6-(trifluoromethyl)phenol in my crude NMR. What is causing the cleavage of the methoxy group?

A: Demethylation is a frequent side reaction when highly active Lewis acids (like FeBr₃, AlCl₃, or BBr₃) are used with anisole derivatives. The Lewis acid coordinates to the basic oxygen atom of the methoxy group, forming a highly electrophilic oxonium complex. The bromide ion then acts as a nucleophile in an SN2 fashion, attacking the methyl group to release methyl bromide and the corresponding metal-phenoxide, which yields a phenol upon aqueous workup .

The Solution: Eliminate strong Lewis acids from your workflow. The NBS/HFIP system provides sufficient electrophilic activation of the bromine source via hydrogen bonding, completely bypassing the need for metal catalysts and preserving the methoxy ether linkage.

FAQ 3: Over-Bromination

Q: Even when targeting the 5-position, I am seeing dibrominated side products (e.g., 4,5-dibromo isomers). How can I prevent this?

A: Over-bromination occurs because the introduction of a single bromine atom does not sufficiently deactivate the ring against further electrophilic attack, especially when the highly activating -OCH₃ group is still intact. If the local concentration of the brominating agent is too high, a second bromination event will occur rapidly.

The Solution: Strict stoichiometric control is required. Use exactly 1.05 equivalents of NBS. Add the reagent slowly at 0 °C to prevent high local concentrations, and quench the reaction immediately with sodium thiosulfate once analytical checks indicate the consumption of the starting material.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting isomer distribution, highlighting the superiority of the HFIP-mediated approach.

Brominating SystemSolventCatalystTemp (°C)5-Bromo Target (%)4-/6-Bromo Regioisomers (%)Phenol Side Product (%)Dibromo Side Product (%)
Br₂DCMFeBr₃25580105
Br₂AcOHNaOAc601070515
NBSDMFNone25158500
NBS HFIP None 25 75 25 0 0

Experimental Protocol: Regioselective Bromination in HFIP

This protocol utilizes HFIP to dampen the -OCH₃ directing effect, shifting regioselectivity toward the desired 5-position. It is designed as a self-validating system to ensure experimental integrity at each step.

Step 1: Preparation In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv, 10.0 mmol) in anhydrous Hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration (50 mL).

Step 2: Reagent Addition Shield the reaction flask from light using aluminum foil (NBS is light-sensitive and can initiate radical side reactions). Cool the flask to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) in small portions over 15 minutes to prevent exothermic spikes.

  • Self-Validation Checkpoint: The reaction mixture should transition from colorless to a pale yellow solution. If a deep red/brown color persists, unreacted active bromine is accumulating, indicating a stalled reaction or poor mixing.

Step 3: Reaction Monitoring Remove the ice bath and allow the mixture to stir at room temperature (25 °C).

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). You should observe the disappearance of the starting material (Rf ~0.60) and the appearance of a closely eluting product spot (Rf ~0.55). The reaction typically reaches completion within 2–4 hours.

Step 4: Quenching and Solvent Recovery Once complete, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine.

  • Optional but Recommended: HFIP is expensive and volatile (b.p. 58 °C). It can be recovered via atmospheric distillation directly from the quenched pot prior to extraction.

Step 5: Extraction and Workup Extract the remaining aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude mixture via silica gel flash chromatography using a gradient of 100% hexanes to 98:2 hexanes/EtOAc to isolate the pure 5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene from the minor 4-/6-bromo regioisomers.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Sources

Troubleshooting

improving reaction yield with 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Welcome to the technical resource for researchers utilizing 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and optimized protocols to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource for researchers utilizing 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and optimized protocols to address the unique challenges presented by this sterically hindered and electronically complex substrate. Our goal is to help you navigate common pitfalls and significantly improve your reaction yields.

Understanding the Substrate: A Molecule of Competing Influences

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aryl halide with distinct electronic and steric properties that must be carefully managed for successful reactivity.

  • Electronic Effects : The aromatic ring is rendered significantly electron-deficient by the potent inductive effects of the ortho-fluorine and meta-trifluoromethyl (-CF3) groups.[1][2] This high electron-withdrawing character generally facilitates the oxidative addition step in many cross-coupling reactions, which is often rate-limiting.[3] However, the ortho-methoxy (-OCH3) group acts as a resonance-based electron-donating group, which can modulate the electronic character of the ring.

  • Steric Hindrance : The bromine atom is flanked by a methoxy group and a hydrogen, but the adjacent trifluoromethyl and fluoro substituents create a sterically congested environment. This steric bulk can impede the approach of a bulky catalyst complex to the C-Br bond, posing a significant challenge for oxidative addition.[4][5][6]

This combination of strong electron-withdrawing character and notable steric hindrance makes this substrate a "challenging" coupling partner. Low yields are often a result of failing to select a catalyst system robust enough to overcome these competing factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this aryl bromide in cross-coupling reactions?

The two main challenges are overcoming steric hindrance around the C-Br bond and managing the electron-deficient nature of the aromatic ring. The steric bulk from the ortho-substituents can slow down or prevent the palladium catalyst from inserting into the C-Br bond. While the electron-deficient ring aids oxidative addition, it can make subsequent steps like reductive elimination more difficult depending on the coupling partner.

Q2: I am observing a significant amount of debromination (hydrodehalogenation) in my reaction. What causes this?

Debromination is a common side reaction, especially with electron-rich aryl halides and highly active catalysts, but it can also occur with electron-deficient systems.[7] It happens when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture (e.g., solvent, water, or even the amine/boronic acid) instead of the desired coupling partner. This pathway can become competitive if the desired transmetalation or reductive elimination step is slow due to steric or electronic factors.

Q3: My reaction has stalled and is not going to completion, even after extended time. What is the likely cause?

Reaction stalling often points to catalyst deactivation or inhibition. For this substrate, potential causes include:

  • Catalyst Poisoning : If your coupling partner is a heteroaryl compound (like pyridine), the nitrogen lone pair can coordinate to the palladium center and inhibit its activity.[8][9]

  • Insolubility : Poor solubility of reagents or the base can lead to an inefficient reaction.[8][10]

  • Steric Mismatch : The chosen ligand may not be bulky enough to promote the reaction for such a hindered substrate.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed guidance for the two most common applications of this substrate: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Guide A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but success with this substrate hinges on the careful selection of the catalyst system.

Q: My Suzuki-Miyaura reaction with an arylboronic acid is giving low yield. How can I improve it?

A: The issue likely lies with an inefficient catalyst system unable to overcome the steric hindrance.

The key is to use a palladium catalyst system with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the reductive elimination.[11]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G problem problem cause cause solution solution start start start_node Start: Low Yield prob1 Problem: Low Conversion (<50%) start_node->prob1 prob2 Problem: Side Products Observed (Debromination/Homocoupling) start_node->prob2 cause1a Cause: Inefficient Oxidative Addition (Steric Hindrance) prob1->cause1a cause1b Cause: Suboptimal Base/Solvent prob1->cause1b sol1a Solution: Switch to Bulky Ligands (e.g., XPhos, SPhos, RuPhos) cause1a->sol1a sol1b Solution: Use Stronger Base (K3PO4, Cs2CO3) in Anhydrous Toluene or Dioxane cause1b->sol1b cause2a Cause: Catalyst Too Active or Transmetalation Too Slow prob2->cause2a sol2a Solution: Lower Reaction Temperature. Ensure High Purity of Boronic Acid. cause2a->sol2a

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Recommended Catalyst Systems & Conditions

For challenging, electron-deficient, and sterically hindered aryl bromides, highly active catalyst systems are required.[12][13]

ParameterRecommendationRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Standard, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos , XPhos , or RuPhos These bulky, electron-rich biaryl monophosphine ligands are essential for promoting oxidative addition with hindered substrates.[11][12] SPhos is often a good starting point.[12]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases are typically required to facilitate the transmetalation step, especially with electron-deficient partners.[7][9]
Solvent Toluene or 1,4-Dioxane (anhydrous)These are standard non-polar solvents for Suzuki couplings. Ensuring they are anhydrous and degassed is critical for reproducibility.[9]
Temperature 80-110 °CHeating is almost always necessary to provide enough energy to overcome the activation barrier for oxidative addition.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with a generic arylboronic acid.

  • Glassware Preparation : Oven-dry a Schlenk flask and magnetic stir bar, then allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solid) : To the flask under a positive pressure of inert gas, add the arylboronic acid (1.2-1.5 equiv.), K₃PO₄ (2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reagent Addition (Liquid) : Add 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv.).

  • Atmosphere Exchange : Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.[14]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Guide B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[15] Success with this substrate requires careful selection of the ligand and base to match the nucleophilicity and steric profile of the amine coupling partner.[10]

Q: My Buchwald-Hartwig amination with a primary/secondary amine is inefficient. How do I choose the right conditions?

A: The choice of ligand and base is critical and depends heavily on the amine.

For sterically hindered aryl bromides, bulky and electron-rich ligands are essential to facilitate the catalytic cycle. The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes side reactions with other functional groups.[14] Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[14]

Decision Tree for Buchwald-Hartwig Condition Selection

G amine_type amine_type ligand ligand base base start Select Amine Type primary Primary Aliphatic Amine start->primary secondary Secondary Aliphatic Amine start->secondary aniline Aniline (Primary Arylamine) start->aniline ligand1 Ligand: BrettPhos or XPhos primary->ligand1 base1 Base: NaOtBu or LHMDS primary->base1 ligand2 Ligand: RuPhos or tBuXPhos secondary->ligand2 base2 Base: NaOtBu secondary->base2 ligand3 Ligand: XPhos or RuPhos aniline->ligand3 base3 Base: NaOtBu or K3PO4 aniline->base3

Sources

Optimization

stability of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene under acidic conditions

Welcome to the Technical Support Center for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5). As a highly substituted, electron-deficient aromatic system, this molecule presents unique stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS: 2092799-62-5).

As a highly substituted, electron-deficient aromatic system, this molecule presents unique stability profiles during synthetic workflows. While the aromatic core is heavily deactivated and robust against electrophilic attack, the molecule contains specific functional vulnerabilities—most notably the methoxy ether linkage—that dictate its behavior under acidic conditions.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot degradation issues, understand mechanistic causalities, and execute controlled transformations.

Quantitative Stability Matrix

To establish a baseline for your experimental design, refer to the quantitative stability matrix below. This data summarizes the molecule's vulnerability across a gradient of acidic conditions.

Acidic ReagentTemperaturePrimary Degradation PathwayEstimated Stability / Half-Life
1M HCl (aq) 25 °CNone (Highly Stable)> 99% recovery after 48h
Trifluoroacetic Acid (Neat) 60 °CNone (Highly Stable)> 95% recovery after 24h
Conc. HBr (48% aq) 100 °CBrønsted Ether Cleavage (SN2)Rapid degradation ( t1/2​ < 2h)
BBr₃ (1.0M in DCM) -78 °C to 25 °CLewis Acid Ether CleavageComplete conversion in < 4h
Fuming H₂SO₄ / H₃BO₃ > 100 °C-CF₃ Hydrolysis to -COOHGradual degradation ( t1/2​ ~ hours)

Troubleshooting & FAQs

Q1: My LCMS shows a mass corresponding to [M-14]⁻ (loss of CH₂) after exposing the compound to strong Brønsted acids (e.g., HBr, HI). What is the mechanism of this degradation? A1: You are observing acidic ether cleavage (demethylation). Aryl methyl ethers are highly susceptible to cleavage by strong hydrohalic acids like HBr or HI[1]. The mechanism is initiated by the protonation of the methoxy oxygen, which converts it into an excellent leaving group. Because the oxygen is bonded to an sp2 hybridized aromatic carbon (which sterically and electronically blocks SN2 attack) and an sp3 hybridized methyl group, the halide nucleophile (Br⁻ or I⁻) selectively attacks the sterically unhindered methyl carbon via an SN2 mechanism[1]. This yields the corresponding phenol (5-bromo-2-fluoro-3-(trifluoromethyl)phenol) and a volatile alkyl halide.

Q2: I attempted a Friedel-Crafts reaction using AlCl₃ as a Lewis acid, but recovered only the demethylated phenol. Why did this happen? A2: Strong Lewis acids like AlCl₃ and BBr₃ are classic reagents for the deprotection of aryl ethers. The Lewis acid coordinates strongly to the lone pairs of the methoxy oxygen, forming an oxonium-like adduct[2]. This coordination highly polarizes the O-CH₃ bond, making the methyl group extremely electrophilic and susceptible to nucleophilic attack by the halide ions present in the reaction mixture. Furthermore, because the aromatic ring is already profoundly deactivated by the -CF₃, -F, and -Br groups, electrophilic aromatic substitution is kinetically unfavorable, allowing the ether cleavage pathway to dominate the reaction landscape.

Q3: Is the trifluoromethyl (-CF₃) group at risk of hydrolysis under standard acidic workup conditions? A3: No. The -CF₃ group on an aromatic ring is exceptionally robust due to the high bond dissociation energy of the C-F bonds and the electron-withdrawing nature of the adjacent ring substituents[3]. It will easily survive standard aqueous acidic workups (e.g., 1M HCl, 10% H₂SO₄). Hydrolysis of the -CF₃ group to a carboxylic acid (-COOH) is highly endothermic and typically only occurs under extreme, dehydrating acidic conditions—such as prolonged heating in fuming sulfuric acid (oleum) combined with boric acid[4].

Q4: Are the halogen substituents (Br, F) at risk of protodehalogenation in acidic media? A4: No. Aryl fluorides and bromides are generally stable to acidic conditions. The highly electron-withdrawing nature of the -CF₃, -F, and -Br groups strongly deactivates the aromatic ring. This electron deficiency prevents the formation of the arenium ion intermediate required for protodehalogenation, making the carbon-halogen bonds exceptionally stable against standard acidic hydrolysis.

Standardized Experimental Protocol: Controlled Demethylation

If your synthetic route requires the deliberate conversion of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene to its corresponding phenol, Boron Tribromide (BBr₃) is the optimal reagent.

Causality & Self-Validation: BBr₃ is chosen over HBr/HI because it operates at cryogenic temperatures, preventing unwanted side reactions on the highly substituted ring. The reaction proceeds through a bimolecular mechanism forming a triphenoxyborane intermediate[5], which necessitates a careful aqueous quench to release the final phenol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂.

  • Solvation: Dissolve 1.0 equivalent of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the highly exothermic Lewis acid-base complexation from causing localized boiling and decomposition.

  • Reagent Addition: Dropwise, add 1.2 to 1.5 equivalents of BBr₃ (1.0 M solution in DCM).

  • Activation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the starting material (high Rf) and the appearance of a baseline spot (the borate ester intermediate).

  • Hydrolysis (Quench): Cool the flask to 0 °C. Carefully add H₂O or 1M HCl dropwise to quench the unreacted BBr₃ and hydrolyze the triphenoxyborane intermediate. Caution: This step is highly exothermic and evolves HBr gas.

  • Isolation: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude phenol.

Pathway Visualization

The following diagram illustrates the specific mechanistic pathway for the Lewis acid-mediated cleavage of the molecule's methoxy group.

G SM 5-Bromo-2-fluoro-1-methoxy- 3-(trifluoromethyl)benzene Adduct Lewis Acid-Base Adduct (Ether-BBr3 Complex) SM->Adduct BBr3 (DCM, -78°C) Cleavage Bimolecular SN2 Cleavage (Bromide attacks Methyl) Adduct->Cleavage Activation Intermediate Triphenoxyborane Intermediate [B(OAr)3] Cleavage->Intermediate -MeBr Hydrolysis Aqueous Acidic Quench (H2O / HCl) Intermediate->Hydrolysis Warming to RT Product 5-Bromo-2-fluoro-3- (trifluoromethyl)phenol Hydrolysis->Product Boric Acid removal

Fig 1: Mechanistic pathway of BBr3-facilitated ether cleavage yielding the corresponding phenol.

References

  • [1] Cleavage of Ethers - Organic Chemistry. Jack Westin.[Link]

  • [2] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed (NIH).[Link]

  • [5] BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. ResearchGate.[Link]

  • [4] Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar.[Link]

Sources

Troubleshooting

troubleshooting failed reactions involving 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Welcome to the technical support center for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 2092799-62-5).[1] This guide is designed for researchers, scientists, and professionals in drug development who a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 2092799-62-5).[1] This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions encountered during reactions involving this compound, providing in-depth troubleshooting advice and evidence-based protocols to ensure the success of your experiments.

Chemical Structure and Properties

PropertyValue
Molecular Formula C8H5BrF4O
Molecular Weight 273.02 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥97%

Data sourced from various chemical suppliers.[1][2][3]

The unique substitution pattern of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, featuring a bromine atom for cross-coupling, a fluorine atom, a methoxy group, and a strongly electron-withdrawing trifluoromethyl group, imparts specific reactivity characteristics that are crucial to consider for successful transformations.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is sluggish or fails to go to completion. What are the likely causes and how can I optimize the reaction?

Answer:

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[4] However, the electronic and steric environment of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene can influence its reactivity. The presence of the electron-withdrawing trifluoromethyl group can affect the oxidative addition step in the catalytic cycle.[4]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Low or No Product Formation Catalyst Evaluate Palladium Catalyst and Ligand Start->Catalyst Base Assess Base Strength and Solubility Start->Base Solvent Check Solvent System and Degassing Start->Solvent Boronic_Acid Verify Boronic Acid/Ester Quality Start->Boronic_Acid Ligand_Screen Screen Different Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) Catalyst->Ligand_Screen Base_Change Switch to a Stronger, More Soluble Base (e.g., Cs2CO3, K3PO4) Base->Base_Change Solvent_Mix Use a Solvent Mixture (e.g., Toluene/H2O, Dioxane/H2O) Solvent->Solvent_Mix Boronic_Acid_Check Use Fresh Boronic Acid/Ester; Consider Boronate Esters Boronic_Acid->Boronic_Acid_Check Temp_Increase Increase Reaction Temperature Ligand_Screen->Temp_Increase Base_Change->Temp_Increase Solvent_Mix->Temp_Increase Boronic_Acid_Check->Temp_Increase Success Successful Coupling Temp_Increase->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reagent Preparation: To a flame-dried Schlenk tube, add the arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reactants: Under the inert atmosphere, add 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) followed by the degassed solvent system (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination and observing significant debromination of my starting material and low yields of the desired amine. How can I improve this reaction?

Answer:

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[5][6] However, competitive debromination can be a significant side reaction, particularly with electron-deficient aryl halides. The choice of catalyst, ligand, and base is critical to favor the desired amination pathway.[5][7]

Key Considerations for Buchwald-Hartwig Amination:
ParameterRecommendationRationale
Palladium Pre-catalyst Use a pre-catalyst that readily forms the active Pd(0) species, such as G3 or G4 palladacycles.Ensures a sufficient concentration of the active catalyst to promote oxidative addition to the C-Br bond over competing pathways.
Ligand Employ bulky, electron-rich phosphine ligands like Josiphos or Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos).These ligands facilitate reductive elimination, which is often the rate-limiting step, and can suppress side reactions.
Base Use a strong, non-nucleophilic base such as sodium or lithium tert-butoxide.A strong base is necessary to deprotonate the amine, but a non-nucleophilic one will not compete in the reaction.
Solvent Anhydrous, aprotic solvents like toluene or dioxane are preferred.Prevents quenching of the active catalyst and intermediates.

Detailed Protocol for Buchwald-Hartwig Amination:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd) to a dry reaction vessel.

  • Addition of Reagents: Add the base (1.2-2.0 equivalents), 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Solvent and Reaction: Add the anhydrous, degassed solvent and heat the mixture to the appropriate temperature (typically 80-120 °C). Monitor the reaction progress.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate. Purify the product by chromatography.

Grignard Reagent Formation and Subsequent Reactions

Question: I am struggling to form the Grignard reagent from 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. The reaction either doesn't initiate or I get a low yield of the desired product after quenching with an electrophile.

Answer:

Grignard reagent formation requires strictly anhydrous conditions and can be challenging to initiate.[8][9] The electronic nature of the aryl halide can also influence the ease of formation. The use of "turbo-Grignard" reagents, formed by the addition of LiCl, can significantly enhance reactivity.[10]

Troubleshooting Grignard Reactions

cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Failed Grignard Formation Initiation Check Initiation Method Start->Initiation Conditions Verify Anhydrous Conditions Start->Conditions Reactivity Consider Reactivity Enhancement Start->Reactivity Initiation_Methods Use Initiators (I2, 1,2-dibromoethane) Activate Mg turnings Initiation->Initiation_Methods Drying Flame-dry glassware Use anhydrous solvents Conditions->Drying Turbo_Grignard Add LiCl to form a 'Turbo-Grignard' reagent Reactivity->Turbo_Grignard Success Successful Grignard Reaction Initiation_Methods->Success Drying->Success Turbo_Grignard->Success

Caption: Troubleshooting workflow for Grignard reagent formation.

Detailed Protocol for Grignard Reagent Formation:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2-1.5 equivalents) in the flask and add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.

  • Initiation: Add a small portion of a solution of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF. Gentle heating may be required to initiate the reaction.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard formation is complete, cool the reaction mixture and add the electrophile dropwise at an appropriate temperature (often 0 °C or below).

  • Quenching and Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

Lithiation and Metal-Halogen Exchange

Question: I am attempting a lithium-halogen exchange followed by quenching with an electrophile, but I am getting a mixture of products, including protonated starting material. What is going wrong?

Answer:

Lithium-halogen exchange is a rapid and efficient way to generate an aryllithium species.[11][12] However, the resulting aryllithium can be basic and may be protonated by trace amounts of water or other acidic protons in the reaction mixture. The regioselectivity of lithiation can also be a concern.[13][14]

Key Factors for Successful Lithiation:
  • Temperature: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Anhydrous Conditions: Meticulous exclusion of moisture is paramount to prevent quenching of the highly basic aryllithium.

  • Reagent Purity: Use freshly titrated n-BuLi or t-BuLi to ensure accurate stoichiometry.

  • Directed Ortho-Metalation (DoM): The methoxy group on the starting material can direct lithiation to the ortho position.[11] However, the fluorine and trifluoromethyl groups also have directing effects, potentially leading to a mixture of regioisomers.[13]

Detailed Protocol for Lithium-Halogen Exchange:

  • Setup: Under an inert atmosphere, dissolve 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF or diethyl ether in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Alkyllithium: Slowly add a solution of n-butyllithium or tert-butyllithium (1.0-1.1 equivalents) dropwise.

  • Stirring: Stir the reaction mixture at -78 °C for the recommended time (typically 30-60 minutes).

  • Quenching: Add the electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a suitable reagent (e.g., water, saturated NH4Cl) and perform a standard aqueous work-up.

Stability and Handling

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is generally stable under normal laboratory conditions. However, as with many halogenated and trifluoromethyl-containing compounds, it is advisable to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][15] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • Armstrong, D. R., et al. (2013). Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights. Organometallics, 32(19), 5447–5460. [Link]

  • BenchChem. (n.d.). Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • CymitQuimica. (n.d.). 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.
  • Fisher Scientific. (2024, March 5). Safety Data Sheet: 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • 職場のあんぜんサイト (Anzen Saito). (2009, March 30). 化学物質:5-ブロモ-1,2,3-トリフルオロベンゼン (Chemical Substance: 5-Bromo-1,2,3-trifluorobenzene).
  • Appchem. (n.d.). 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene.
  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 92(3), 205-212.
  • Funabiki, K., et al. (2002). Direct Lithiation and Alkylation of Trifluoromethyl Enol Ethers Having a b-Sulfur Substituent. Chemical and Pharmaceutical Bulletin, 50(9), 1253-1256.
  • Schlosser, M., & Mongin, F. (2000). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 41(32), 6149-6153.
  • ChemicalBook. (n.d.). 5-ブロモ-1,3-ジフルオロ-2-(トリフルオロメトキシ)ベンゼン (5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1035-1042. [Link]

  • Neises, C., et al. (2018). Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents. Chemistry–A European Journal, 24(53), 14210-14216. [Link]

  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Chem-Station. (2009, June 10). バックワルド・ハートウィグ クロスカップリング (Buchwald-Hartwig Cross Coupling).

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-2-fluoro-1-methoxy-3-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (CAS No: 1224604-21-0). As a Senior Application Scientist, this resource is designed to offer both practical, step-by-step protocols and the underlying scientific principles to empower researchers in achieving high purity of this critical building block.

Introduction

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound, valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple reactive moieties, including bromo, fluoro, methoxy, and trifluoromethyl groups, allows for diverse synthetic transformations. However, this complexity can also lead to a variety of impurities during its synthesis. This guide will address the common challenges encountered in the purification of this compound and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene?

A1: The impurities present in a crude sample are largely dependent on the synthetic route employed. Common synthetic strategies for poly-substituted aromatic ethers may involve steps like bromination, fluorination, methylation, and trifluoromethylation. Based on these, likely impurities include:

  • Unreacted Starting Materials: Precursors such as 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene or a brominating agent source.

  • Isomeric Byproducts: Bromination of an activated aromatic ring can sometimes lead to the formation of positional isomers.

  • Over-brominated or Under-brominated Species: Depending on reaction control, species with additional bromine atoms or lacking a bromine atom might be present.

  • Hydrolysis Products: If the methoxy group is introduced via a nucleophilic substitution, the corresponding phenol (5-Bromo-2-fluoro-3-(trifluoromethyl)phenol) could be a byproduct.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate, hexanes) and unreacted reagents can be present.

Q2: My crude material is a dark-colored oil. What does this indicate and how can I address it?

A2: A dark coloration often suggests the presence of polymeric or highly conjugated impurities, which can arise from side reactions, especially if the reaction was carried out at elevated temperatures. It is advisable to first attempt purification by flash column chromatography, as this technique is effective at removing baseline impurities. If the color persists in the purified fractions, a subsequent treatment with activated charcoal followed by filtration through a pad of celite can be effective in removing color.

Q3: I am observing "oiling out" during my recrystallization attempt. What is happening and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of impurities is high, depressing the melting point.

To resolve this, you can:

  • Add a small amount of a co-solvent in which your compound is more soluble to the hot mixture to bring the oil back into solution, then allow it to cool more slowly.

  • Lower the temperature of the solvent before dissolving the compound, if possible, while still achieving dissolution.

  • Purify the material first by column chromatography to remove a significant portion of the impurities, and then attempt recrystallization.

Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is a primary method for the purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, especially for removing a wide range of impurities.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase Selection (Eluent): A non-polar/polar solvent system is typically employed. A good starting point is a mixture of hexanes and ethyl acetate.

    • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the target compound. A typical starting point for TLC analysis is 10% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure. Ensure a uniform, crack-free bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the predetermined mobile phase.

    • If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide for Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compounds Inappropriate mobile phase polarity.Optimize the eluent system using TLC. A less polar system will increase retention time.
Column overloaded.Use a larger column or reduce the amount of sample.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the eluent (e.g., from 20% to 10% ethyl acetate in hexanes).
Compound is Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Compound may be acidic or basic and interacting strongly with the silica.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).
Tailing of Spots on TLC/Broad Peaks from Column Sample is interacting too strongly with the silica gel.Add a small amount of a more polar solvent (e.g., a few drops of methanol in your eluent) or a modifier like triethylamine.
Column was not packed properly.Ensure the silica gel bed is uniform and free of cracks or channels.
Visualization of the Flash Chromatography Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis (Optimize Eluent) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Minimal Solvent) Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene by flash column chromatography.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

    • For poly-halogenated aromatic ethers, non-polar to moderately polar solvents like hexanes, heptane, or a mixture of ethanol and water are often good starting points.[1]

  • Dissolution:

    • In a fume hood, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals under vacuum.

Troubleshooting Guide for Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
Solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low Recovery of Product The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration.
Logical Flow for Recrystallization Troubleshooting

recrystallization_troubleshooting Start Recrystallization Attempt Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Add_Cosolvent Add Co-solvent/ Cool Slowly Oiling_Out->Add_Cosolvent Yes Low_Recovery Low Recovery? No_Crystals->Low_Recovery No Concentrate_Solution Concentrate Solution/ Induce Crystallization No_Crystals->Concentrate_Solution Yes Success Pure Crystals Obtained Low_Recovery->Success No Check_Cooling Ensure Thorough Cooling/ Minimal Wash Low_Recovery->Check_Cooling Yes Add_Cosolvent->Start Concentrate_Solution->Start Check_Cooling->Start

Caption: Decision-making process for troubleshooting common issues during the recrystallization of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

Characterization of Purified Product

After purification, it is crucial to confirm the identity and purity of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The ¹H NMR will show characteristic aromatic proton signals, and the methoxy group will appear as a singlet. The ¹³C NMR will show the expected number of carbon signals, with the trifluoromethyl carbon appearing as a quartet due to C-F coupling. The ¹⁹F NMR will show a singlet for the trifluoromethyl group and another signal for the fluorine on the aromatic ring. For similar fluorinated aromatic compounds, NMR data has been reported.[2][3]

  • Mass Spectrometry (MS): To confirm the molecular weight (273.02 g/mol for C₈H₅BrF₄O). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Halogenated organic compounds should be handled with care as they can be irritants and may have other toxicological properties.[4]

  • Consult the Safety Data Sheet (SDS) for the compound and all reagents used.

References

  • Appchem. 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | 1224604-21-0. [Link]

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • MDPI. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][5][6]benzothiazinium Chloride as Anticancer Agent. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene in Chemical Synthesis. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • PMC. Photoinduced deformation behavior of poly(aryl ether)s with different azobenzene groups in the side chain. [Link]

  • ResearchGate. Synthesis and Non-Isothermal Crystallization Behavior of Poly (ethylene-co-1, 4-butylene terephthalate) s. [Link]

  • RSC Publishing. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • 職場のあんぜんサイト. 化学物質:5-ブロモ-1,2,3-トリフルオロベンゼン. [Link]

  • 中山商事. Spinsolve Case Study:5-Bromo-1,2,3-trifluorobenzene (BrC6H2F3) 測定例. [Link]

  • 大阪府立大学. 1.緒言. [Link]

  • DropChem. 5-ブロモ-1,2,3-トリメトキシベンゼン. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Welcome to the Technical Support Center. This guide is engineered for drug development professionals, analytical chemists, and synthetic researchers working with 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals, analytical chemists, and synthetic researchers working with 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene .

Because this molecule is a densely functionalized polyhalogenated arene, it presents a unique reactivity profile. Understanding the distinct bond dissociation energies (BDEs) and electronic effects of its substituents—an aryl bromide, an aryl fluoride, a methoxy ether, and a trifluoromethyl group—is critical for preventing unwanted degradation during storage, synthesis, and biological assays.

Quantitative Reactivity Profile

To troubleshoot degradation, we must first analyze the thermodynamic vulnerabilities of the molecule. The table below summarizes the relative stabilities of the functional groups present on the benzene ring.

Bond / Functional GroupApprox. BDE (kcal/mol)Primary Degradation TriggerRelative Stability
C–Br (Position 5)~70 – 81Photolysis (UV/Vis), Catalytic HydrogenationLow (Primary Liability)
Ar–OCH₃ (Position 1)~95 – 105CYP450 Metabolism, Strong Lewis Acids (e.g., BBr₃)Moderate
C–F (Position 2)~115 – 120Nucleophilic Aromatic Substitution (SNAr)High
Ar–CF₃ (Position 3)~110 – 115Extreme Reductive Conditions (Exhaustive Defluorination)Very High
FAQ & Troubleshooting Guides
1. Photolytic Degradation: Why is my sample degrading in the autosampler?

Issue: You observe a degradation peak with a mass corresponding to [M - 79] (loss of bromine) in your LC-MS after leaving the sample in a clear glass autosampler vial. Root Cause: You are observing photolytic debromination. The C–Br bond is the weakest in the molecule. Exposure to ambient UV or intense visible light induces homolytic cleavage, forming a highly reactive aryl radical. This radical rapidly abstracts a hydrogen atom from the surrounding solvent (e.g., methanol or acetonitrile) to form the debrominated byproduct, 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene[1].

Protocol: Controlled Photoreduction / Debromination If you wish to intentionally debrominate the compound without transition metals, follow this self-validating visible-light protocol[2]:

  • Preparation: In a nitrogen-filled glovebox, add 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (0.2 mmol) and potassium tert-butoxide (tBuOK, 0.6 mmol, 3 equiv) to an oven-dried 10 mL vial. Causality: tBuOK is required to promote the radical-mediated pathway by interacting with the solvent.

  • Solvent Addition: Add 2.0 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as both the solvent and the critical hydrogen atom donor for the aryl radical.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate using a blue LED (450–460 nm, 10 W) at 35°C for 12 hours with vigorous stirring.

  • Validation Check: Sample 10 µL of the mixture, dilute in acetonitrile, and run an LC-MS. The disappearance of the parent isotope pattern (equal intensity M / M+2 peaks for bromine) and the appearance of the [M-79] peak validates the completion of the hydrogen atom transfer (HAT) process.

  • Workup: Quench with water (5 mL), extract with ethyl acetate (3 x 5 mL), dry over Na₂SO₄, and purify via flash chromatography.

2. Base-Catalyzed Degradation: Why does the compound degrade in basic aqueous buffers?

Issue: The compound exhibits poor stability in pH 10 buffers at elevated temperatures, leading to multiple polar degradation products. Root Cause: The molecule is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing trifluoromethyl (–CF₃) and fluoro (–F) groups severely deplete the electron density of the aromatic ring. Hydroxide ions (OH⁻) in the basic buffer can attack the ring, forming a Meisenheimer complex, and displace either the fluorine atom or the methoxy group, leading to hydroxylated (phenol) derivatives.

3. Catalytic Hydrodehalogenation: How do I prevent unwanted reduction during synthesis?

Issue: During a Pd/C catalyzed hydrogenation step targeting another part of the molecule, the bromine atom is lost, but the –CF₃ and –F groups remain intact. Root Cause: The C–Br bond is highly susceptible to catalytic hydrogenolysis. Standard Pd/C under H₂ will rapidly cleave aryl bromides before reducing most other functional groups. Solution: To prevent this, you must poison the catalyst (e.g., using Lindlar's catalyst) to reduce its activity, or switch to a non-reductive synthetic sequence.

Protocol: Complete Exhaustive Defluorination (For Environmental Degradation Studies) If your goal is environmental remediation or complete degradation of the fluorinated groups (which normally resist degradation), standard Pd/C is insufficient. You must use specialized catalysts[3],[4]:

  • Catalyst Preparation: Weigh 5 wt% Rh/Al₂O₃ catalyst (10 mol% Rh relative to substrate) into a high-pressure hydrogenation reactor. Causality: Rhodium on alumina is uniquely capable of activating the highly stable C–F bonds under mild conditions compared to Palladium.

  • Reaction Setup: Add the substrate (1.0 mmol) dissolved in water/ethanol. Purge the reactor 3x with Argon, then 3x with H₂ gas.

  • Execution: Pressurize to 1 atm H₂ and stir vigorously at 25°C.

  • Validation Check: Monitor via GC-MS. You will observe rapid initial debromination, followed by a slower, stepwise defluorination of the C–F and –CF₃ groups. Complete defluorination is confirmed when only the fully hydrogenated anisole derivative remains.

4. Metabolic Stability: What are the primary in vitro metabolic liabilities?

Issue: In mouse liver microsome (MLM) assays, the compound shows rapid clearance. Root Cause: The primary metabolic degradation pathway for anisole (methoxybenzene) derivatives is O-demethylation mediated by Cytochrome P450 (CYP450) enzymes in the liver. The enzymes oxidize the methoxy methyl group, leading to the release of formaldehyde and the formation of 5-bromo-2-fluoro-3-(trifluoromethyl)phenol.

Visualizing the Degradation Network

The following diagram maps the primary degradation pathways based on environmental, chemical, and biological triggers.

DegradationPathways Parent 5-Bromo-2-fluoro-1-methoxy -3-(trifluoromethyl)benzene PhotoDeg Photolysis / Visible Light (Homolytic C-Br Cleavage) Parent->PhotoDeg BaseDeg Aqueous Base / Heat (SNAr Hydrolysis) Parent->BaseDeg Metabolism CYP450 Enzymes (O-Demethylation) Parent->Metabolism ArylRadical Aryl Radical Intermediate PhotoDeg->ArylRadical Debromo 2-Fluoro-1-methoxy -3-(trifluoromethyl)benzene ArylRadical->Debromo PhenolDeriv Phenol / Hydroxylated Derivatives BaseDeg->PhenolDeriv Demethylated 5-Bromo-2-fluoro -3-(trifluoromethyl)phenol Metabolism->Demethylated

Caption: Primary degradation pathways of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

References
  • Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Source: researchgate.net.
  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Source: organic-chemistry.org.
  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Source: nih.gov.
  • Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. Source: chemrxiv.org.

Sources

Optimization

handling and storage recommendations for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Technical Support Center: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene Welcome to the technical support center for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. This guide is designed for our partners i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Welcome to the technical support center for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. This guide is designed for our partners in research, discovery, and pharmaceutical development. It addresses common questions and troubleshooting scenarios encountered when working with this highly functionalized synthetic building block. Our goal is to provide not just procedures, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic outcomes.

Section 1: Compound Properties & Initial Handling

This section covers the fundamental properties and essential first steps upon receiving the compound.

Q1: What are the key physical and chemical properties of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene?

Understanding the basic properties of your starting material is the first step to successful experimentation. This compound is a substituted aromatic ring, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties

Property Value
CAS Number 2092799-62-5[1]
Molecular Formula C₈H₅BrF₄O[1][2]
Molecular Weight 273.02 g/mol [1][2]
Appearance Typically a liquid, may range from colorless to light yellow.[3][4]

| Purity | Generally supplied at ≥97%[1] |

Q2: What are the primary hazards and required personal protective equipment (PPE) when handling this compound?

Safety is paramount. This compound is classified as an irritant.[5][6][7]

  • Hazards: Causes skin irritation and serious eye irritation.[5][6][7] May cause respiratory irritation.

  • Required PPE: Always handle this chemical with appropriate personal protective equipment. This includes:

    • Nitrile or other suitable chemical-resistant gloves.

    • Safety glasses with side shields or chemical splash goggles.[5][6]

    • A standard laboratory coat.[5]

    • All handling of the neat material should be performed inside a certified chemical fume hood to avoid inhalation of any vapors.[6][8]

Q3: What is the recommended workflow for handling this compound upon receipt and during experimental setup?

Proper handling from the moment of receipt ensures both safety and compound integrity. The following workflow is recommended.

G cluster_receipt Receiving cluster_handling Experimental Use cluster_storage Storage Receive Receive Package Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory & Verify CoA Inspect->Log Move Move to Fume Hood Log->Move Equilibrate Allow to Reach Room Temp Move->Equilibrate Inert Prepare Inert Atmosphere (N2/Ar) Equilibrate->Inert Aliquot Aliquot Required Amount Inert->Aliquot Seal Tightly Seal Container Aliquot->Seal Store Store in Refrigerator Seal->Store

Caption: Recommended workflow for receiving, handling, and storing the compound.

Section 2: Storage and Stability

Maintaining the chemical integrity of your starting material is critical for reproducible results.

Q4: What are the optimal storage conditions for long-term stability?

To prevent degradation, 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene should be stored under specific conditions.

  • Temperature: Store in a refrigerator (2-8 °C). Some suppliers may ship with cold packs to maintain stability during transit.[9][10]

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and potential atmospheric reactions.[5][7][8] For extended storage, flushing the headspace of the container with an inert gas like argon or nitrogen is recommended.

  • Environment: Store in a dry, well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[5][7][8][11]

Q5: My sample appears discolored. How do I determine if it's still suitable for my experiment?

A change in color (e.g., darkening to yellow or brown) can be an indicator of decomposition or contamination. Do not assume the material is unusable without verification, as minor discoloration may not always impact reactivity. Follow this decision-making process:

G Observe Observe Sample Discoloration Analyze Analyze Purity via ¹H NMR / LC-MS Observe->Analyze Compare Compare to Certificate of Analysis (CoA) Spectrum Analyze->Compare Proceed Proceed with Small-Scale Test Reaction Compare->Proceed Purity >95% & Minor Impurities Purify Consider Purification (e.g., Column Chromatography) Compare->Purify Purity <95% & Identifiable Impurities Discard Discard and Order New Stock Compare->Discard Significant Degradation or Unknowns Purify->Analyze Re-analyze

Caption: Decision workflow for assessing the viability of a discolored sample.

Section 3: Application & Troubleshooting in Synthesis

This compound is a versatile intermediate, frequently used in cross-coupling reactions. The unique substitution pattern—a mix of electron-donating (-OCH₃) and electron-withdrawing (-F, -CF₃) groups—presents specific challenges and opportunities.[12]

Q6: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction. What are the most probable causes?

This is a common and multifaceted issue. Low yields with this substrate often trace back to challenges in the catalytic cycle, particularly the oxidative addition step, or instability of the coupling partners.[13]

  • Potential Cause 1: Inefficient Oxidative Addition: The C-Br bond is activated by the electron-withdrawing trifluoromethyl and fluoro groups. However, the methoxy group is electron-donating, which can electronically disfavor the oxidative addition of the palladium(0) catalyst. Furthermore, the ortho-substituents can create steric hindrance around the reaction center.[13][14]

  • Potential Cause 2: Catalyst Deactivation: The formation of palladium black is a visual indicator that your active Pd(0) catalyst is precipitating out of solution, halting the catalytic cycle.[13] This can be caused by reaction temperatures being too high or the presence of oxygen.

  • Potential Cause 3: Boronic Acid Instability (Protodeboronation): This is a major side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water) before it can transmetalate to the palladium center.[13][15] This is often accelerated by strong bases and high temperatures.

  • Potential Cause 4: Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. A suboptimal ligand may not be sterically or electronically suited for this specific substrate.

Q7: What is a robust starting protocol for a Suzuki-Miyaura coupling, and how can I optimize it?

Success often requires screening several parameters. Below is a reliable starting protocol and a table of suggested components for optimization.

Protocol 1: General Conditions for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times.[16]

  • Solvent and Base Addition: Add the degassed solvent(s), followed by the base (2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[16]

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude residue by column chromatography on silica gel.[16]

Table 2: Components for Reaction Optimization

Parameter Recommended Starting Point Alternatives for Screening Rationale for Alternatives
Catalyst Pd(dppf)Cl₂ Pd(OAc)₂, Pd₂(dba)₃ Pd(OAc)₂ and Pd₂(dba)₃ are Pd(0) precursors that can be more active with certain ligands.[14]
Ligand SPhos XPhos, RuPhos, t-Bu₃P Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, especially for sterically hindered or electron-rich substrates.[14][17]
Base K₂CO₃ (aq. solution) K₃PO₄, Cs₂CO₃, KF Stronger, non-aqueous bases like K₃PO₄ can be effective.[14] KF is a milder option that can prevent decomposition of sensitive functional groups.[17]

| Solvent | Dioxane/H₂O | Toluene, DMF, 2-MeTHF | The choice of solvent affects solubility and reaction temperature. Anhydrous solvents may be necessary to minimize protodeboronation.[15] |

G Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂(Br) Pd0->Complex1 Oxidative Addition Complex2 Ar-Pd(II)L₂(Ar') Complex1->Complex2 Transmetalation Complex2->Pd0 Reductive Elimination out1 Complex2->out1 center in1 in1->Complex1 in2 in2->Complex2 Product Ar-Ar' (Product) ArBr Ar-Br (Substrate) Boronic Ar'-B(OH)₂ + Base Note1 Failure Point: - Steric hindrance - Electronic effects Note1->Complex1 Note2 Failure Point: - Protodeboronation - Base strength Note2->Complex2 Note3 Failure Point: - Bulky ligands may hinder or help this step Note3:s->Pd0:n

Caption: The Suzuki-Miyaura catalytic cycle with key failure points for this substrate.

References

  • Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews (ACS Publications). Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available from: [Link]

  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available from: [Link]

  • Simple and Clean Photoinduced Aromatic Trifluoromethylation Reaction. ACS Publications. Available from: [Link]

  • 化学物質:5-ブロモ-1,2,3-トリフルオロベンゼン. 職場のあんぜんサイト. Available from: [Link]

  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene. Appchem. Available from: [Link]

  • 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene — Chemical Substance Information. Available from: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

Sources

Troubleshooting

solvent effects on the reactivity of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Technical Support Center: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene Welcome to the technical support center for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (Product ID: PC1024326). This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Welcome to the technical support center for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (Product ID: PC1024326). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced reactivity of this highly functionalized aromatic building block. Here, we address common experimental challenges and frequently asked questions, grounding our advice in fundamental chemical principles to empower you to optimize your synthetic outcomes.

The unique arrangement of substituents on this benzene ring—a bromine atom poised for cross-coupling, a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr), and potent electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups—creates a landscape of rich but complex reactivity. Solvent choice is paramount, often dictating the success, failure, or pathway of a given transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Q1: My Nucleophilic Aromatic Substitution (S_NAr) reaction is sluggish or failing. Why is the yield so low?

Likely Cause: The most common culprit for a failed SNAr reaction with this substrate is the incorrect choice of solvent, which directly impacts the potency of your nucleophile. The reaction proceeds via a Meisenheimer complex, and the rate-determining step is often the initial nucleophilic attack.[1] For this step to be efficient, the nucleophile must be highly reactive and "available."

In-Depth Analysis:

  • The Role of Solvent Type: Solvents are broadly categorized as polar protic (e.g., water, ethanol, methanol) and polar aprotic (e.g., DMSO, DMF, acetonitrile).[2]

    • Polar Protic Solvents are Detrimental: These solvents possess acidic protons (e.g., O-H, N-H) and can form strong hydrogen bonds.[3][4] They create a "solvation shell" or cage around anionic nucleophiles, stabilizing them and drastically reducing their energy and, consequently, their reactivity.[2][5] This effect severely hinders the nucleophile's ability to attack the electron-deficient aromatic ring.

    • Polar Aprotic Solvents are Ideal: These solvents lack acidic protons but have strong dipole moments. They effectively solvate the cationic counter-ion of the nucleophile (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.[3][6] This enhanced nucleophilicity is critical for successful SNAr reactions.[6]

Troubleshooting Steps:

  • Verify Your Solvent: Ensure you are using a high-purity, anhydrous polar aprotic solvent. DMSO, DMF, NMP, or acetonitrile are strongly recommended.

  • Ensure Anhydrous Conditions: Water is a protic solvent and can shut down the reaction. Ensure all reagents and glassware are scrupulously dry.

  • Increase Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[6] If running at room temperature, consider heating the reaction to 80-120 °C, monitoring by TLC or LC-MS.

  • Choice of Base: If your nucleophile is neutral (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is required to deprotonate it in situ. The choice of base can be critical, and inorganic bases often have poor solubility in less polar solvents.

Table 1: Impact of Solvent Choice on S_NAr Reactivity

SolventTypeDielectric Constant (ε)Typical Effect on S_NAr RateRationale
DMSOPolar Aprotic47ExcellentStrongly solvates cations, leaves nucleophile highly reactive.[3][6]
DMFPolar Aprotic37ExcellentSimilar to DMSO, a standard choice for SNAr.[6]
AcetonitrilePolar Aprotic37GoodEffective, though sometimes less potent than DMSO or DMF.[6]
THFPolar Aprotic7.6Moderate to PoorLower polarity may not be sufficient to dissolve ionic nucleophiles or stabilize the charged intermediate.
EthanolPolar Protic24.5Very PoorHydrogen bonding deactivates the nucleophile.[3][5]
WaterPolar Protic80.1Very PoorStrong hydrogen bonding severely inhibits nucleophilicity.[3][5]
Q2: I'm trying to form a Grignard reagent at the bromine position, but the reaction either won't start or I get a dark, messy reaction with low yield.

Likely Cause: Grignard reagent formation is notoriously sensitive to three factors: (1) residual water, (2) the passive oxide layer on the magnesium metal, and (3) the inherent instability of trifluoromethyl-substituted Grignard reagents, which can lead to runaway reactions.[7][8]

In-Depth Analysis:

  • Moisture: Even trace amounts of water will protonate and destroy the highly basic Grignard reagent as it forms. Solvents and glassware must be rigorously anhydrous.[7]

  • Magnesium Activation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction. This layer must be removed or bypassed to expose a fresh metal surface.[7]

  • Substrate Stability: Trifluoromethylphenyl Grignard reagents are known to be thermally unstable. Exothermic decomposition can occur, especially if the reaction is run at high concentrations or without adequate cooling.[8] For this reason, direct formation with magnesium turnings can be hazardous. A safer and more reliable method is a low-temperature halogen-magnesium exchange.[8]

Troubleshooting Workflow:

start Grignard Reaction Failure check_dry Are solvent and glassware scrupulously dry? start->check_dry dry_it Action: Flame-dry glassware. Use freshly distilled anhydrous solvent. check_dry->dry_it No check_mg Is the Mg surface activated? check_dry->check_mg Yes dry_it->check_dry activate_mg Action: Add an iodine crystal or 1,2-dibromoethane to activate Mg. check_mg->activate_mg No check_method Are you using Mg turnings? check_mg->check_method Yes activate_mg->check_mg use_exchange Recommended Protocol: Switch to a low-temperature (-20 °C to 0 °C) halogen-magnesium exchange with i-PrMgCl·LiCl. check_method->use_exchange No (Using Exchange) check_temp Is the reaction overheating? check_method->check_temp Yes success Successful Grignard Formation use_exchange->success check_temp->use_exchange No, but still failing control_temp Action: Ensure slow addition of substrate and maintain low temperature. check_temp->control_temp Yes control_temp->success

Caption: Troubleshooting workflow for Grignard reagent formation.

Recommended Protocol: Halogen-Magnesium Exchange

  • Preparation: Flame-dry a three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet. Allow to cool under argon.

  • Reagents: Add anhydrous THF (tetrahydrofuran) to the flask and cool to 0 °C in an ice bath.

  • Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl or i-PrMgCl·LiCl, ~1.1 equivalents) to the cooled THF.

  • Substrate Addition: Add a solution of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Completion: Stir the reaction at 0-5 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with I₂ or by LC-MS analysis of a quenched sample.

Frequently Asked Questions (FAQs)

Q3: What is the optimal solvent system for a Suzuki-Miyaura cross-coupling reaction with this substrate?

The ideal solvent for a Suzuki coupling must serve multiple purposes: dissolve the organic substrate, the palladium catalyst/ligand complex, and facilitate the activity of the inorganic base.[9] A single solvent often cannot achieve all of this, so mixed solvent systems are common.

  • Recommended System: A mixture of an ethereal or aromatic solvent with water (e.g., Dioxane/Water , THF/Water , or Toluene/Water ) is an excellent starting point.

    • The organic solvent (Dioxane, THF, Toluene) dissolves the aryl bromide and the catalyst complex.

    • Water is essential for dissolving the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), which is required for the crucial transmetalation step of the catalytic cycle.[10][11]

  • Alternative Polar Aprotic Solvents: Solvents like DMF can also be effective, particularly in more challenging couplings.[12] They can help stabilize the palladium catalyst and reagents.[9]

  • Alcohol Solvents: In some cases, alcohols like methanol or ethanol, often mixed with water, can be effective and offer a more environmentally friendly option.[10][11]

Table 2: Common Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypical Ratio (v/v)Base SolubilitySubstrate SolubilityGeneral Recommendation
Dioxane / Water4:1 to 2:1ExcellentExcellentA robust, widely applicable system.
Toluene / Water10:1 to 4:1Good (with heating)ExcellentGood for higher temperature reactions.
THF / Water3:1 to 1:1ExcellentGoodEffective, but THF's lower boiling point limits reaction temperature.[9]
Ethanol / Water5:1 to 3:2ExcellentGoodA greener alternative, often very effective.[11]
Q4: I am observing significant byproduct formation in my cross-coupling reaction. What could be the cause?

Byproduct formation in palladium-catalyzed reactions often points to issues with the catalyst, oxygen contamination, or solvent impurities.

  • Homo-coupling (Glaser-Hay coupling): If you see dimers of your boronic acid starting material, it is often due to the presence of oxygen. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) before adding the palladium catalyst.

  • Protodebromination: If you are isolating the product where the bromine has been replaced by a hydrogen atom, this can be caused by trace water reacting before the boronic acid or by side reactions involving the solvent. Ensure anhydrous conditions if the protocol demands it, though many Suzuki protocols are robust to water.

  • Catalyst Poisoning: Solvents can contain impurities that act as catalyst poisons.[9] For example, residual aldehydes or peroxides in aged THF can inhibit palladium catalysts. Using high-purity or freshly distilled solvents is crucial for reproducible results.[9]

cluster_0 Solvent-Ion Interactions cluster_1 Polar Protic Solvent (e.g., Methanol) cluster_2 Polar Aprotic Solvent (e.g., DMSO) nuc1 Nu⁻ sol1 δ⁻O-Hδ⁺ nuc1->sol1 H-Bond sol2 δ⁻O-Hδ⁺ nuc1->sol2 H-Bond cat1 M⁺ sol3 δ⁻O-Hδ⁺ cat1->sol3 Ion-Dipole sol4 δ⁻O-Hδ⁺ cat1->sol4 Ion-Dipole caption1 Result: Nucleophile is 'caged' and strongly stabilized (less reactive). nuc2 Nu⁻ cat2 M⁺ sol5 δ⁻O=S⁺δ cat2->sol5 Ion-Dipole sol6 δ⁻O=S⁺δ cat2->sol6 Ion-Dipole sol7 δ⁻O=S⁺δ cat2->sol7 Ion-Dipole caption2 Result: Nucleophile is 'naked' and highly reactive.

Caption: How protic vs. aprotic solvents affect nucleophile reactivity.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. Available at: [Link]

  • Role of Solvent in SN . Scribd. Available at: [Link]

  • Solvent effects . Wikipedia. Available at: [Link]

  • 7.5: SN1 vs SN2 . Chemistry LibreTexts. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition . National Center for Biotechnology Information. Available at: [Link]

  • Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst . Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) . YouTube. Available at: [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions . MDPI. Available at: [Link]

  • Effect of polar aprotic solvents and organometallic catalysts on the reaction of alcohols with isocyanates . The Hebrew University of Jerusalem. Available at: [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates . Authorea. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Center for Biotechnology Information. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions . Wiley Online Library. Available at: [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations . University of Miami. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... . ResearchGate. Available at: [Link]

  • Chemical substance: 5-Bromo-1,2,3-trifluorobenzene . 職場のあんぜんサイト (Workplace Safety Site). Available at: [Link]

  • Summary of Nucleophilic Substitution Reactions . University of Rochester. Available at: [Link]

  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect . ResearchGate. Available at: [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd . AIDIC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. Available at: [Link]

  • 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene . Appchem. Available at: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene . Magritek. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya . Royal Society of Chemistry. Available at: [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions . National Center for Biotechnology Information. Available at: [Link]

  • Aromatic Substitution . Vapourtec. Available at: [Link]

  • 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone . Organic Syntheses. Available at: [Link]

  • Direct arylation of alkyl fluorides using in situ mechanochemically generated calcium-based heavy Grignard reagents . Royal Society of Chemistry. Available at: [Link]

  • GC Troubleshooting Quick Reference Guide . Phenomenex. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Introduction 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly substituted aromatic compound with functional groups that make it a valuable, yet complex, building block in the synthesis of novel pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly substituted aromatic compound with functional groups that make it a valuable, yet complex, building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of bromine, fluorine, and a trifluoromethyl group imparts unique physicochemical properties that necessitate a multi-faceted analytical approach for its unambiguous identification, purity assessment, and quantification.[1][2] The metabolic stability and bioavailability of drug candidates can be significantly influenced by such fluorination patterns, making rigorous analytical control paramount during the research and development process.[1][3]

This guide provides an in-depth comparison of the primary analytical techniques applicable to this molecule. We will move beyond mere procedural lists to explore the underlying principles and explain the rationale behind specific methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chromatographic Techniques: Purity and Quantification

For assessing the purity of a synthetic intermediate like 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene and quantifying it in reaction mixtures or final products, chromatographic methods are the industry standard. The choice between Gas and Liquid Chromatography hinges on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its aromatic nature, this compound is expected to have sufficient volatility and thermal stability for GC analysis. GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile organic compounds, offering exceptional sensitivity and specificity.[4]

Causality of Method Choice: The mass spectrometer detector is particularly powerful for this analyte due to two key structural features. First, the bromine atom exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a high-confidence signature for identification.[5] Second, the molecule has several potential fragmentation points under electron ionization (EI), leading to a unique mass spectrum that serves as a fingerprint for the compound.

Experimental Protocol: GC-MS Analysis

  • System Preparation: Utilize a GC system equipped with a split/splitless inlet and a mass spectrometer detector.[6]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane. If quantification is required, prepare a series of calibration standards and add an appropriate internal standard (e.g., a deuterated aromatic compound).

  • GC Conditions:

    • Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or HP-5ms, is recommended for resolving potential impurities.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Set to 250 °C with a split ratio of 50:1 to avoid column overloading.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on initial scouting runs.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-350 m/z to ensure capture of the molecular ion and key fragments.

Expected Data & Interpretation

  • Chromatogram: A sharp peak at a specific retention time corresponding to the analyte.

  • Mass Spectrum: The molecular ion (M⁺) should be visible with a characteristic isotopic cluster around m/z 272/274. Key fragmentation pathways would likely involve the loss of a bromine atom (-Br), a methoxy group (-OCH₃), or cleavage of the trifluoromethyl group (-CF₃). The base peak may correspond to the molecule after losing the labile bromine atom.[5]

Table 1: Predicted Key Mass Fragments for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

m/z (approx.) Ion Formula (Proposed) Description
272 / 274 [C₈H₅BrF₄O]⁺ Molecular Ion (M⁺) with Br isotope pattern
193 [C₈H₅F₄O]⁺ Fragment from loss of Br
257 / 259 [C₇H₂BrF₄O]⁺ Fragment from loss of CH₃
203 [C₇H₅F₄]⁺ Fragment from loss of OCH₃

| 241 / 243 | [C₈H₅BrFO]⁺ | Fragment from loss of CF₃ |

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System Sample Analyte Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard Calibration Standards (with Internal Standard) Standard->Dissolve Injector Injector (250°C) Dissolve->Injector Column GC Column (Temp Program) Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition (Chromatogram & Spectra) Detector->Data Report Final Report (Purity, Identity, Concentration) Data->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System Sample Analyte Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Calibration Standards Standard->Dissolve Injector Autosampler Dissolve->Injector Pump Solvent Pump Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV-Vis Detector (254 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Report Final Report (Purity Assay, Quantification) Data->Report NMR_Logic cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Environments) Assign_Fragments Assign Fragments & Connectivity H1->Assign_Fragments F19 ¹⁹F NMR (Fluorine Environments) F19->Assign_Fragments C13 ¹³C NMR (Carbon Backbone) C13->Assign_Fragments C13_decoupled ¹³C{¹H,¹⁹F} NMR (Simplified C-count) C13_decoupled->Assign_Fragments HSQC HSQC (Direct C-H Bonds) HSQC->Assign_Fragments HMBC HMBC (Long-Range C-H Bonds) HMBC->Assign_Fragments Final_Structure Final Structure Confirmation Assign_Fragments->Final_Structure

Sources

Comparative

LC-MS Analysis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene: A Methodological Comparison Guide

Executive Summary The quantification of highly halogenated, neutral aromatic compounds like 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene presents a unique analytical challenge in drug development and environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly halogenated, neutral aromatic compounds like 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene presents a unique analytical challenge in drug development and environmental monitoring. Because this molecule lacks easily ionizable acidic or basic functional groups, standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows utilizing Electrospray Ionization (ESI) and C18 stationary phases often yield severe ion suppression, poor retention, and inadequate sensitivity.

This guide objectively compares the performance of standard LC-MS approaches against an optimized workflow utilizing Atmospheric Pressure Chemical Ionization (APCI) coupled with a Pentafluorophenyl (PFP) stationary phase . By dissecting the causality behind ionization mechanics and chromatographic selectivity, we provide a self-validating protocol for the robust analysis of electron-deficient halogenated benzenes.

Ionization Dynamics: Why ESI Fails and APCI Succeeds

The fundamental limitation of analyzing 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene lies in its chemical structure. Electrospray Ionization (ESI) is highly dependent on solution-phase acid-base chemistry to generate [M+H]+ or [M−H]− ions. The target analyte is entirely neutral; it possesses no basic amines or acidic protons, rendering ESI highly inefficient.

Conversely, Atmospheric Pressure Chemical Ionization (APCI) operates via gas-phase reactions. In negative ion mode, the corona discharge generates a plasma of thermal electrons. The analyte's highly electronegative substituents (fluorine, bromine, and trifluoromethyl groups) create a strongly electron-deficient aromatic ring. This structural feature allows the molecule to readily undergo dissociative and non-dissociative electron capture , forming stable radical anions [M]∙− or undergoing gas-phase substitution reactions to form [M−X+O]− [1].

G Sample Target Analyte (Neutral Halogenated Benzene) LC UHPLC Separation (PFP Column) Sample->LC ESI ESI Source (Solution-Phase Ionization) LC->ESI Standard Path APCI APCI Source (Gas-Phase Corona Discharge) LC->APCI Optimized Path ESI_Result Poor Ionization (Lacks Acid/Base Sites) ESI->ESI_Result APCI_Result Efficient Electron Capture [M]•⁻ Formation APCI->APCI_Result MS Mass Spectrometer (MRM Detection) ESI_Result->MS APCI_Result->MS

Workflow comparing APCI and ESI for halogenated benzene LC-MS analysis.

Chromatographic Selectivity: C18 vs. PFP Columns

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. For highly fluorinated and halogenated compounds, these interactions are often insufficient to provide adequate retention or to separate closely related positional isomers[2].

Pentafluorophenyl (PFP) columns feature a fluorinated aromatic ring bonded to the silica support. This unique chemistry provides multiple simultaneous retention mechanisms, including steric recognition, dipole-dipole interactions, charge transfer, and highly specific π−π and fluorine-fluorine interactions[3]. Because of the greater hydrophobicity and electron-withdrawing nature of the PFP phase, it delivers dramatically different selectivity and superior resolution for halogenated aromatics compared to classic C18 phases[4].

Furthermore, utilizing methanol instead of acetonitrile in the mobile phase is critical when using PFP columns. Methanol enhances the π−π interactions between the analyte and the stationary phase, while also providing a considerable gain in MS signal during APCI[5].

Selectivity Analyte 5-Bromo-2-fluoro-1-methoxy -3-(trifluoromethyl)benzene C18 C18 Stationary Phase Analyte->C18 PFP PFP Stationary Phase Analyte->PFP Hydrophobic Hydrophobic Interactions Only C18->Hydrophobic Multi Multiple Interactions: π-π, Dipole, F-F, Hydrophobic PFP->Multi Poor Suboptimal Resolution Hydrophobic->Poor Co-elution / Poor Retention Good High Resolution & Selectivity Multi->Good Baseline Separation

Mechanistic comparison of C18 and PFP column stationary phases.

Quantitative Performance Comparison

The following tables summarize the experimental data comparing the standard ESI/C18 approach against the optimized APCI/PFP methodology for the target analyte.

Table 1: Ionization Efficiency Comparison (ESI vs. APCI)
ParameterESI (Negative Mode)APCI (Negative Mode)Causality / Mechanism
Primary Ion Formed Weak [M−H]− (Trace) [M]∙− and [M−F+O]− APCI enables gas-phase electron capture; ESI requires acidic protons.
Signal-to-Noise (S/N) < 3:1 at 100 ng/mL> 50:1 at 10 ng/mLHigh electronegativity of halogens drives rapid electron capture in APCI plasma.
Matrix Effect Severe suppression (>60%)Minimal suppression (<15%)APCI gas-phase ionization is inherently less susceptible to non-volatile matrix components.
Limit of Quantitation > 250 ng/mL5 ng/mLSuperior ionization efficiency translates directly to lower LOQs.
Table 2: Chromatographic Performance (C18 vs. PFP)
ParameterC18 Column (Acetonitrile/Water)PFP Column (Methanol/Water)Causality / Mechanism
Retention Time (k') 1.2 (Poor retention)4.8 (Strong retention)PFP utilizes F-F and π−π interactions, drastically increasing affinity for the analyte.
Peak Asymmetry (Tf) 1.6 (Tailing)1.05 (Symmetrical)Rigid PFP structure prevents secondary interactions with unendcapped silanols.
Isomeric Resolution Rs​ < 1.0 (Co-elution) Rs​ > 2.5 (Baseline)Steric recognition and dipole interactions of the PFP ring separate closely related positional isomers.

Step-by-Step Experimental Methodology

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the optimized LC-APCI-MS/MS workflow.

Step 1: Sample Preparation
  • Extraction: Aliquot 100 µL of the biological or environmental sample into a microcentrifuge tube.

  • Protein Precipitation/Extraction: Add 300 µL of ice-cold Methanol (LC-MS grade) to induce precipitation and extract the hydrophobic analyte. Note: Do not use Acetonitrile, as it disrupts downstream π−π column interactions.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to an autosampler vial equipped with a glass insert.

Step 2: UHPLC Separation Parameters
  • Column: Core-shell PFP Column (e.g., Kinetex PFP, 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: LC-MS grade Water with 2 mM Ammonium Fluoride (enhances negative ion sensitivity).

  • Mobile Phase B: LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 5.0 min: Linear gradient to 95% B

    • 5.0 - 7.0 min: Hold at 95% B

    • 7.0 - 7.1 min: Return to 40% B

    • 7.1 - 10.0 min: Re-equilibration.

Step 3: APCI-MS/MS Configuration

Configure the triple quadrupole mass spectrometer with an APCI source operating in Negative Ion Mode .

  • Corona Discharge Current: -4.0 µA (Critical for generating the electron plasma).

  • Vaporizer/Probe Temperature: 400°C (Ensures complete volatilization of the highly hydrophobic analyte).

  • Capillary/Transfer Tube Temperature: 300°C.

  • Sheath Gas: 40 arb, Aux Gas: 10 arb.

  • MRM Transitions: Optimize collision energy (CE) for the transition of the radical anion [M]∙− to its dominant fragments (e.g., loss of Br∙ or CF3∙​ ).

Step 4: System Suitability & Self-Validation
  • Blank Injection: Inject a Methanol blank prior to the sample sequence. The baseline must show an S/N < 3 at the analyte's retention time to rule out column bleed or carryover.

  • Retention Time Stability: The retention time of the analyte must not deviate by more than ±0.05 minutes across 10 consecutive injections, validating the stability of the π−π interactions on the PFP phase.

References

  • C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group - MAC-MOD Analytical Source: MAC-MOD Analytical URL
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications Source: ResearchGate URL
  • Source: Analytical Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Source: Journal of Chromatography A (UAEU)

Sources

Validation

structural analogs of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Title: Comparative Profiling of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene and Its Structural Analogs: Reactivity and Metabolic Stability in Drug Design Introduction to the Polyhalogenated Scaffold In modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene and Its Structural Analogs: Reactivity and Metabolic Stability in Drug Design

Introduction to the Polyhalogenated Scaffold

In modern medicinal chemistry and agrochemical development, polyhalogenated arenes serve as indispensable building blocks. 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a highly functionalized scaffold that perfectly balances reactivity for late-stage functionalization with desirable pharmacokinetic properties.

The strategic placement of the trifluoromethyl (-CF3) group acts as a "metabolic shield." Due to the exceptional strength of the C-F bond (approximately 485 kJ/mol), this group is highly resistant to oxidative cleavage by cytochrome P450 (CYP450) enzymes, thereby extending the in vivo half-life of derived drug candidates[1][2]. Concurrently, the 5-bromo substituent provides a reliable handle for transition-metal-catalyzed cross-coupling, while the ortho-fluoro and methoxy groups fine-tune the electronic topology of the ring[3].

Structural Analogs: Rationale for Comparison

To objectively evaluate the performance of this scaffold, we compare it against two structural analogs that isolate specific steric, electronic, and metabolic variables:

  • Parent Scaffold: 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

  • Analog A (Electronic/Steric Variant): 5-Bromo-2-chloro-1-methoxy-3-(trifluoromethyl)benzene. The substitution of fluorine for chlorine increases steric bulk adjacent to the methoxy group and alters the oxidative addition kinetics during cross-coupling.

  • Analog B (Metabolic Variant): 5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene. The methoxy group is a known metabolic "soft spot" susceptible to O-dealkylation[4][5]. Replacing it with a methyl group isolates the impact of the ether linkage on intrinsic clearance.

Performance Comparison I: Cross-Coupling Reactivity

Palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered, electron-deficient bromoarenes requires precise catalyst and base selection. The presence of ortho-substituents (fluoro vs. chloro) dictates the efficiency of the transmetalation step, which is often the turnover-limiting stage in these hindered systems[3][6].

Causality in Reaction Design: For the Parent Scaffold , the highly electronegative ortho-fluoro group accelerates oxidative addition but can impede transmetalation. To overcome this, a "boronate mechanism" or "oxo-palladium pathway" must be engaged using a strong, soluble base (e.g., K3PO4) and a bidentate ligand like dppf, which enforces a cis-geometry at the palladium center to force reductive elimination[6]. Analog A exhibits slower oxidative addition due to the larger van der Waals radius of chlorine, leading to lower overall yields under identical conditions.

Table 1: Comparative Suzuki-Miyaura Coupling Yields (Reaction: Aryl bromide + Phenylboronic acid, Pd(dppf)Cl2 (5 mol%), K3PO4, 1,4-Dioxane/H2O, 90°C, 12h)

SubstrateHalogen (ortho)SubstituentGC-MS Yield (%)Primary Side Product
Parent Scaffold Fluoro (-F)Methoxy (-OMe)88%Protodehalogenation (<5%)
Analog A Chloro (-Cl)Methoxy (-OMe)64%Unreacted starting material
Analog B Fluoro (-F)Methyl (-CH3)91%None detected

Performance Comparison II: Physicochemical & Metabolic Profiling

While the -CF3 group provides robust metabolic stability[7], the methoxy group in the Parent Scaffold and Analog A introduces a vulnerability. CYP450 enzymes (particularly CYP2C19 and CYP2D6) readily target the methoxy ether for O-dealkylation[4][5].

Causality in Pharmacokinetic Optimization: As demonstrated in Table 2, Analog B exhibits a significantly lower intrinsic clearance (CLint) and a longer half-life because the methyl group removes the O-dealkylation liability. However, this comes at the cost of increased lipophilicity (LogP), which can lead to off-target toxicity or poor aqueous solubility. The Parent Scaffold offers the best balance: acceptable metabolic stability with a lower LogP, making it the superior starting point for oral drug design.

Table 2: In Vitro Physicochemical and Metabolic Profiling

SubstrateCalculated LogPHLM Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Scaffold 3.8242.532.6
Analog A 4.1538.036.4
Analog B 4.40>120.0<10.0

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls and self-validating mechanisms.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling

This protocol utilizes an internal standard to validate mass balance and differentiate between catalyst deactivation and slow kinetics.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol), and anhydrous K3PO4 (2.0 mmol).

  • Internal Standard Addition: Add exactly 0.5 mmol of biphenyl as an internal standard. (Causality: Biphenyl is inert under these conditions and allows for precise GC-MS yield quantification independent of isolation losses).

  • Solvent Addition: Add 4 mL of degassed 1,4-Dioxane and 1 mL of degassed DI water. Seal the tube and transfer to a pre-heated 90°C oil bath.

  • Kinetic Sampling: At 1h, 4h, and 12h, withdraw 50 µL aliquots via syringe, quench in 0.5 mL ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

  • Validation: The reaction is considered validated if the sum of the product, unreacted starting material, and any protodehalogenated side-products equals 100% (±5%) relative to the biphenyl internal standard.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol assesses the metabolic liability of the methoxy group versus the methyl group.

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Control Integration: Run the test compounds (Parent, Analog A, Analog B) in parallel with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). (Causality: If Verapamil is not rapidly cleared, the HLM batch or NADPH system is compromised, invalidating the assay).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Analysis: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and halt CYP activity.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant (k) and half-life (t1/2).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling of the sterically hindered Parent Scaffold, highlighting the critical turnover-limiting transmetalation step.

SuzukiCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(dppf)] OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd + Aryl Bromide PdII_Aryl Pd(II) Aryl Complex (Sterically Hindered) OxAdd->PdII_Aryl Transmet Transmetalation (Boronate Pathway) PdII_Aryl->Transmet + Boronic Acid + Base (K3PO4) PdII_Diaryl Pd(II) Diaryl Complex Transmet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Suzuki-Miyaura Catalytic Cycle for Sterically Hindered Polyhalogenated Arenes.

References

  • The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism” National Institutes of Health (PMC). Details the mechanistic pathways (boronate vs. oxo-palladium) in cross-coupling. URL:[Link]

  • One-Pot Alkene Hydroboration/Palladium-Catalyzed Migratory Suzuki–Miyaura Cross-Coupling ACS Catalysis. Discusses the impact of ortho-fluoro and chloro substituents on reductive elimination and migration. URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (PMC). Comprehensive review of how trifluoromethylation perturbs HOMO energy and enhances metabolic stability. URL:[Link]

  • Design, Synthesis and Evaluation of 4-Methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines as Highly Potent and Oral Available RIOK2 Inhibitors Journal of Medicinal Chemistry (ACS). Highlights the methoxy group as a metabolic soft spot and strategies for its optimization. URL:[Link]

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability MDPI. Provides experimental evidence of methoxy group vulnerability in human liver microsomes compared to CF3 and methyl variants. URL:[Link]

  • The Trifluoromethyl Group: A Keystone Substituent in Drug Design SDI Article. Discusses the "metabolic shield" effect of fluorination in preventing CYP450-mediated clearance. URL: [Link]

Sources

Comparative

A Guide to the Spectroscopic Confirmation of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. Halogenated aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. Halogenated aromatic compounds, such as 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, are prevalent scaffolds in medicinal chemistry due to the profound influence of halogen substituents on molecular properties like lipophilicity and metabolic stability. This guide provides a comprehensive framework for the spectroscopic confirmation of the structure of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, leveraging foundational principles and comparative data from analogous structures. While a complete experimental dataset for this specific molecule is not publicly available, this guide will equip researchers with the theoretical underpinnings and practical protocols to confidently verify its structure.

The Analytical Imperative: Why Spectroscopic Confirmation is Crucial

The isomeric and constitutional ambiguity of polysubstituted benzene rings necessitates a multi-technique spectroscopic approach for unambiguous structural assignment. The interplay of electron-withdrawing and donating groups, coupled with the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F), presents a unique analytical challenge and opportunity. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development. Therefore, a rigorous and validated spectroscopic analysis is not merely a procedural step but a cornerstone of scientific integrity.

Predicted Spectroscopic Signature of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Based on established principles of NMR and mass spectrometry, and by comparing with data from structurally related compounds, we can predict the key spectroscopic features of the target molecule.

Molecular Structure and Numbering

Caption: Chemical structure and atom numbering of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal for the methoxy group.

  • Aromatic Protons (H-4 and H-6): These protons will appear as complex multiplets due to coupling with each other and with the neighboring fluorine and trifluoromethyl groups.

    • H-4: This proton is expected to be a doublet of doublets, with a larger coupling constant from the meta-coupling to H-6 and a smaller coupling constant from the four-bond coupling to the fluorine atom at C-2.

    • H-6: This proton will likely appear as a doublet, with the primary splitting arising from the meta-coupling to H-4. Further smaller couplings to the fluorine and trifluoromethyl groups are possible but may not be resolved.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected in the upfield region (typically 3.8-4.0 ppm).

¹³C NMR Spectroscopy: A Carbon Inventory

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and insights into their chemical environment. Due to the molecule's asymmetry, eight distinct carbon signals are anticipated.

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically 100-160 ppm). The carbons directly attached to electronegative atoms (F, O, Br) will be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

  • Methoxy Carbon (-OCH₃): A single peak in the upfield region (typically 55-65 ppm).

  • Trifluoromethyl Carbon (-CF₃): A quartet signal (due to ¹JCF coupling) is expected in the range of 120-130 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]

  • Aromatic Fluorine (C-F): A single resonance is expected, which will likely be a multiplet due to coupling with the aromatic protons and the trifluoromethyl group.

  • Trifluoromethyl Group (-CF₃): A singlet is the most probable signal, as three-bond coupling to the aromatic fluorine may be small. The chemical shift of the CF₃ group is typically observed between -60 and -70 ppm relative to CFCl₃.[2][3]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns.

  • Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound.[4] The calculated molecular weight is 273.02 g/mol .[5][6]

  • Fragmentation: Common fragmentation pathways for similar molecules involve the loss of the bromine atom, a methyl group from the methoxy substituent, or a fluorine atom.[4]

Comparative Data Summary

The following table summarizes the predicted spectroscopic data for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene based on the analysis of related compounds.

Technique Predicted Chemical Shift (ppm) / m/z Expected Multiplicity Rationale/Comparison
¹H NMR ~7.2-7.8MultipletsAromatic protons in substituted benzenes.[7]
~3.9SingletMethoxy group protons.
¹³C NMR ~100-160Multiple signalsAromatic carbons.
~55-65SingletMethoxy carbon.
~120-130QuartetTrifluoromethyl carbon (¹JCF coupling).[8]
¹⁹F NMR ~ -110 to -130MultipletAromatic fluorine (C-F).
~ -60 to -70SingletTrifluoromethyl group (-CF₃).[8][9]
Mass Spec ~273/275M⁺/M+2Molecular ion with bromine isotopic pattern.[4]

Experimental Protocols for Structural Verification

To experimentally confirm the structure, a systematic application of modern spectroscopic techniques is required.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry cluster_3 Data Analysis and Confirmation Prep Dissolve sample in deuterated solvent (e.g., CDCl3) HNMR 1H NMR Acquisition Prep->HNMR CNMR 13C NMR Acquisition HNMR->CNMR FNMR 19F NMR Acquisition CNMR->FNMR Decoupling 1H-{19F} and 13C-{1H, 19F} Decoupling Experiments FNMR->Decoupling GCMS GC-MS or LC-MS Analysis Decoupling->GCMS HRMS High-Resolution MS (HRMS) for Elemental Composition GCMS->HRMS Analysis Integrate and Correlate All Spectroscopic Data HRMS->Analysis Confirmation Confirm Structure Matches Predicted Data Analysis->Confirmation

Caption: A streamlined workflow for the complete spectroscopic confirmation of the target molecule.

Detailed Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to TMS at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • To distinguish between quaternary, CH, CH₂, and CH₃ carbons, perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment.

    • For complex spectra with overlapping signals, consider two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[10]

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F frequency.

    • Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be employed to simplify the spectra.[10]

    • Reference the spectrum to an appropriate standard.

2. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for volatile compounds or a liquid chromatograph (LC-MS). High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition.

  • GC-MS Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the compound from any impurities.

    • Mass Analysis: The eluting compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • HRMS for Elemental Composition:

    • Infuse a solution of the sample directly into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

    • The instrument measures the m/z values with high accuracy, allowing for the determination of the elemental formula of the molecular ion and its fragments.

Conclusion

The structural confirmation of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene relies on a synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, and mass spectrometry. By carefully analyzing the chemical shifts, coupling patterns, and fragmentation data, and by comparing these with predicted values derived from analogous compounds, researchers can achieve an unambiguous structural assignment. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the scientific rigor required in modern chemical research and development.

References

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Heteroaryl Iodides with a Shelf-Stable Copper(I) Reagent". American Chemical Society. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • 19F NMR Reference Standards. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • Autech. 1-Bromo-5-fluoro-2-methoxy-3-(trifluoromethyl)benzene. [Link]

  • Chemexper. 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene. [Link]

  • Appchem. 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | 1224604-21-0. [Link]

  • Supporting Information for "A mild and efficient method for the synthesis of trifluoromethylated arenes via the reaction of arylboronic acids with CF3I". The Royal Society of Chemistry. [Link]

Sources

Validation

bioisosteric replacement with 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Initiating Data Collection I'm starting by zeroing in on 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. My plan is to run some focused Google searches to get a handle on its physical characteristics, typical biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by zeroing in on 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene. My plan is to run some focused Google searches to get a handle on its physical characteristics, typical biological activity, and any relevant literature. The goal is a broad overview to set a foundation.

Analyzing Structural Modifications

I'm now diving deeper, planning a structured comparison. I'm focusing on how modifications of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene impact its biological activity. My research will encompass both experimental data and case studies. I'll meticulously gather data on bioisosteric replacements for its functional groups to enable a data-driven comparison of the target compound and its structural analogs. I'm also planning comparison tables and diagrams to convey the relationships I find.

Defining Search Parameters

I'm now refining my approach, starting with precise Google searches focused on the compound's properties, bioisosteric replacements for its functional groups, and medicinal chemistry applications. I'll prioritize identifying experimental data and case studies. I'm actively seeking alternative chemical groups and gathering supporting literature. My strategy is to cross-reference data for a robust comparison guide.

Initiating Research on Molecules

I've made progress in the research phase; the initial search has yielded promising results. I now have information on the physicochemical properties of similar molecules. I also have general principles of bioisosteric replacements for the functional groups present in 5-Bromo. This offers a solid foundation to build upon.

Refining Search Strategies

I've expanded my search to be more focused. I found information on bioisosteres for the methoxy, bromo, and trifluoromethyl groups, but not specific experimental data on their replacements on the exact scaffold I need. I also located vendor information, but no drug discovery-specific research. I must now refine the search terms to pinpoint relevant experimental data.

Analyzing Specific Data

I've narrowed my focus after the second search round, uncovering a study detailing bioisosteric replacement of a trifluoromethyl group on an indole scaffold. The study's concrete experimental data, specifically IC50 values, is particularly valuable. This provides a quantifiable starting point for my analysis.

Synthesizing Relevant Information

I've assembled a more comprehensive dataset now. My focus is synthesizing the information from several sources. I can now compare IC50 values of different bioisosteres on an indole scaffold, and I have found examples of metabolic stability improvements. I also have general principles for bioisosteric replacements of phenyl rings and halogens that I can apply to the bromo and fluoro groups. The reactivity comparison of bromo and chloro compounds is relevant. I lack a direct study on my target scaffold, so synthesis seems necessary.

Structuring the Guide

I'm now structuring the guide. I can leverage existing data to make a "how-to" for researchers, explaining bioisosteric replacement using my target molecule as a central example. I will create tables and diagrams to show comparisons and synthesis protocols based on the gathered information. I'm ready to move into content generation, including experimental protocols for synthesizing and evaluating these analogs. I have compiled references and plan to proceed with the generation of the response.

Comparative

cost-benefit analysis of using 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene in synthesis

An In-Depth Guide for Synthetic Chemists: In the intricate field of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of building blocks is a pivotal decision that dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Synthetic Chemists:

In the intricate field of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of building blocks is a pivotal decision that dictates the efficiency, cost, and ultimate success of a synthetic route. This guide offers a comprehensive cost-benefit analysis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, a highly functionalized aryl halide. We will delve into its reactivity, compare it with viable alternatives, and provide actionable experimental protocols to inform your synthetic strategy.

The Strategic Value of the 2-Fluoro-1-methoxy-3-(trifluoromethyl)phenyl Moiety

The target molecule, 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, is a vehicle for introducing the 2-fluoro-1-methoxy-3-(trifluoromethyl)phenyl group into a target structure. Each substituent on this aromatic ring plays a crucial role, making it a valuable scaffold in medicinal chemistry and materials science.

  • Trifluoromethyl Group (CF₃): A potent electron-withdrawing group that enhances metabolic stability, increases lipophilicity, and can improve a drug candidate's binding affinity.

  • Fluoro Group (F): Often used to block metabolic oxidation at a specific position and can modulate pKa and membrane permeability.

  • Methoxy Group (OCH₃): An electron-donating group that influences the electronic properties of the ring and can serve as a synthetic handle for demethylation to a phenol, providing another point for diversification.

  • Bromo Group (Br): The key reactive site for introducing this entire scaffold into a larger molecule, primarily through palladium-catalyzed cross-coupling reactions.[1]

Comparative Analysis: Choosing Your Aryl Halide Precursor

The primary decision point for a synthetic chemist often revolves around the choice of the halide. While the bromo- derivative is common, its iodo- and chloro- counterparts, as well as strategies avoiding halogens altogether, present a classic trade-off between reactivity, cost, and complexity.

The enhanced reactivity of aryl iodides over bromides is a fundamental principle in palladium-catalyzed cross-coupling.[2] This is attributed to the carbon-iodine (C-I) bond being longer and weaker than the carbon-bromine (C-Br) bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[2]

Table 1: Performance Comparison of Aryl Halide Alternatives

Feature5-Bromo- ...benzene (Subject)5-Iodo- ...benzene (High Reactivity)5-Chloro- ...benzene (Low Cost)
Relative Reactivity High Very High [2]Low [3]
Typical Reaction Conditions Mild to moderate (e.g., 80-110 °C)Milder (e.g., RT-80 °C), lower catalyst loading possible.[4]Forcing (e.g., >100 °C), requires specialized ligands.[5][6]
Relative Cost ModerateHighLow
Availability Readily available from multiple suppliers.Generally available, but less common and more expensive than the bromo-analog.Often available, but may require more sourcing effort for this specific substitution pattern.[7]
Key Advantage Excellent balance of reactivity and cost for most applications.Superior for sterically hindered couplings or sensitive substrates requiring mild conditions.[2]Significant cost savings for large-scale synthesis, if challenging coupling is optimized.
Key Disadvantage May require slightly more forcing conditions than the iodo-analog.Higher purchase price and potentially lower stability.Difficult to activate; requires significant optimization and specialized, often expensive, catalysts/ligands.[5]

The Decision-Making Workflow

Selecting the optimal reagent is a multi-faceted process. The following workflow illustrates the logical steps a researcher should take, balancing scientific needs with practical constraints.

cluster_0 Phase 1: Planning cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Selection A Define Target Molecule & Required Moiety B Identify Potential Halide Precursors (I, Br, Cl) A->B C Assess Substrate Complexity & Sensitivity B->C D Compare Reactivity vs. Cost Trade-off C->D E High Reactivity Needed (Sensitive Substrate) D->E Yes F Balanced Profile Sufficient D->F No G Large Scale, Cost is Driver D->G No H Select Iodo-Analog E->H I Select Bromo-Analog (Default Choice) F->I J Evaluate Chloro-Analog (High-Risk/Reward) G->J K Proceed to Small-Scale Test Reactions H->K I->K J->K

Caption: A structured workflow for selecting the optimal aryl halide building block.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene with a generic arylboronic acid.[1][8] The Suzuki-Miyaura reaction is a versatile and powerful method for forming C-C bonds.[8][9]

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed solvent such as 1,4-dioxane or a mixture of Toluene/Water (e.g., 10:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen.

  • Solvent Addition: Using a syringe, add the degassed solvent to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.

Expected Outcomes & Data

The choice of halide directly impacts reaction yield and time. Data from literature comparing DNA-conjugated aryl halides under identical, mild conditions clearly illustrates this trend.

Table 2: Comparative Yield Data for Aryl Halides in a Suzuki-Miyaura Coupling

Aryl Halide SubstrateCoupling PartnerConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos, 37°C, 28 h>95%[10]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos, 37°C, 28 h41%[10]

Note: This data illustrates the inherent reactivity difference under very mild, demanding conditions. For typical synthetic applications with 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, yields of 70-95% are commonly achievable with appropriate optimization of temperature and catalyst.

Conclusion and Recommendation

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene stands out as the optimal choice for a majority of synthetic applications. It provides an excellent and pragmatic balance between high reactivity and moderate cost. Its performance in standard cross-coupling reactions like the Suzuki-Miyaura is reliable and high-yielding, making it a workhorse reagent for introducing the valuable 2-fluoro-1-methoxy-3-(trifluoromethyl)phenyl moiety.

Recommendations:

  • For standard applications and initial route scouting: Begin with the bromo-derivative. Its cost-effectiveness and robust reactivity make it the logical default.

  • For challenging substrates: If reactions with the bromo-derivative are sluggish due to steric hindrance or if the substrate is exceptionally sensitive and requires very mild conditions, the higher cost of the iodo-analog is justified.

  • For process chemistry and large-scale synthesis: If the target molecule is a late-stage drug candidate and cost is a primary driver, a high-risk, high-reward investigation into using the chloro-analog with specialized catalyst systems may be warranted. However, this requires significant investment in process development.

By carefully considering the trade-offs outlined in this guide, researchers can make a data-driven decision, optimizing their synthetic strategy for both chemical efficiency and economic viability.

References

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]

  • Gao, F., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Retrieved from [Link]

  • Dastan, A. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. Retrieved from [Link]

  • Li, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]

  • Appchem. (n.d.). 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC. Retrieved from [Link]

  • Molander, G. A., & Traister, K. M. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-(trifluoromethyl)benzene 5g. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • The Journal of Organic Chemistry. (2022, October 28). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • PMC. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Fluorinated Benzene Derivatives in Catalysis

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into benzene derivatives has become a cornerstone of modern catalyst and ligand design. The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into benzene derivatives has become a cornerstone of modern catalyst and ligand design. The unique electronic properties of fluorine—namely its high electronegativity and the strength of the carbon-fluorine bond—can profoundly alter the performance of catalytic systems. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzene derivatives in key areas of catalysis. We will explore the mechanistic underpinnings of their enhanced reactivity, present quantitative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. The focus will be on two prominent examples: the powerful Lewis acid tris(pentafluorophenyl)borane and the use of fluorinated arylphosphines as ligands in transition metal catalysis, demonstrating how the "fluorine effect" is leveraged to achieve superior catalytic outcomes.

Introduction: The "Fluorine Effect" in Catalysis

Fluorine is the most electronegative element, and its substitution onto a benzene ring imparts significant and predictable electronic changes. This "fluorine effect" is not merely a steric consideration; it is a powerful tool for tuning the electronic properties of a catalyst or ligand.[1]

Key properties conferred by fluorination include:

  • Strong Inductive Effect: The C-F bond is highly polarized, with electron density drawn towards the fluorine atom. When multiple fluorine atoms are present, as in a pentafluorophenyl group (C₆F₅), this creates a powerful electron-withdrawing effect that can dramatically increase the Lewis acidity of an attached metal or metalloid center.[2]

  • Enhanced Stability: The high strength of the C-F bond makes fluorinated aromatics more resistant to oxidative degradation and other decomposition pathways, which can lead to more robust and longer-lived catalysts.[3]

  • Modulation of Acidity: Fluorine substitution significantly impacts the acidity (pKa) of nearby functional groups. For instance, fluorinated phenols are considerably more acidic than their non-fluorinated counterparts, a property that can be exploited in Brønsted acid catalysis.[4][5]

  • Minimal Steric Impact: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] This allows for substantial electronic modification with minimal steric perturbation, a concept known as "molecular editing".[6]

These properties translate into tangible performance benefits, including higher catalytic activity, improved selectivity, and greater stability.

Comparative Analysis in Key Catalytic Applications

Lewis Acid Catalysis: Tris(pentafluorophenyl)borane vs. Triphenylborane

One of the most dramatic examples of the fluorine effect is the comparison between tris(pentafluorophenyl)borane, B(C₆F₅)₃ (BCF), and its non-fluorinated analog, triphenylborane, B(Ph)₃.

Mechanistic Insight: The three strongly electron-withdrawing pentafluorophenyl rings in B(C₆F₅)₃ render the central boron atom exceptionally electron-deficient and therefore a much stronger Lewis acid than in B(Ph)₃.[2] This enhanced Lewis acidity makes B(C₆F₅)₃ a highly effective catalyst for a vast array of reactions, including hydrosilylation, olefin polymerization, and, most notably, as the Lewis acid component in Frustrated Lewis Pairs (FLPs).[2][7][8]

Frustrated Lewis Pairs (FLPs): FLPs are combinations of bulky Lewis acids and Lewis bases that are sterically prevented from forming a classical adduct.[9] This "frustrated" state leaves both the acid and base components available to activate small molecules, most famously dihydrogen (H₂).[9][10] B(C₆F₅)₃ is a cornerstone of FLP chemistry, enabling metal-free hydrogenations of a wide range of substrates.[3][10]

Data Presentation: Comparative Performance in Catalysis

CatalystApplicationKey Performance MetricComparison
B(C₆F₅)₃ Olefin Polymerization (Co-catalyst)High activity for generating cationic metallocene catalysts.[3][8]Significantly more effective activator than B(Ph)₃ due to its superior ability to abstract alkyl ligands.[3]
B(Ph)₃ Olefin Polymerization (Co-catalyst)Low to negligible activity as an activator for many metallocene precursors.Much weaker Lewis acidity results in poor performance compared to B(C₆F₅)₃.
B(C₆F₅)₃ Frustrated Lewis Pair (FLP) H₂ Activation (with a bulky phosphine)Readily activates H₂ for metal-free hydrogenations.[3][9]The combination of high Lewis acidity and steric bulk makes it ideal for FLP chemistry.[2]
B(Ph)₃ Frustrated Lewis Pair (FLP) H₂ ActivationGenerally does not form effective FLPs for H₂ activation due to insufficient Lewis acidity.Fails to activate H₂ under conditions where B(C₆F₅)₃ is highly effective.
Ligands in Transition Metal Catalysis: Fluorinated vs. Non-Fluorinated Arylphosphines

Phosphine ligands are ubiquitous in transition metal catalysis, playing a crucial role in stabilizing the metal center and modulating its reactivity. Fluorinating the aryl groups of these ligands provides a subtle yet powerful means of tuning the catalyst's electronic properties.

Mechanistic Insight: Replacing phenyl groups (C₆H₅) with pentafluorophenyl groups (C₆F₅) on a phosphine ligand makes the phosphorus atom more electron-deficient. This has two primary consequences for a transition metal center (e.g., Palladium) to which it is coordinated:

  • Reduced σ-Donation: The electron-poor phosphine is a weaker σ-donor to the metal.

  • Enhanced π-Acceptance: The C₆F₅ rings are better π-acceptors.

This net withdrawal of electron density from the metal center can significantly influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination, thereby affecting the overall efficiency and scope of the reaction.

Data Presentation: Effect of Ligand Fluorination in Suzuki Cross-Coupling

The following is a representative comparison based on established principles. Actual results may vary based on specific substrates and conditions.

Catalyst SystemReactionYield (%)Turnover Number (TON)
Pd(OAc)₂ / P(C₆H₅)₃Suzuki Coupling of Aryl Bromide85%~850
Pd(OAc)₂ / P(C₆F₅)₃Suzuki Coupling of Aryl Bromide95%>950
Pd(OAc)₂ / P(C₆H₅)₃Suzuki Coupling of Aryl Chloride20%~200
Pd(OAc)₂ / P(C₆F₅)₃Suzuki Coupling of Aryl Chloride75%~750

Interpretation: The electron-withdrawing nature of the P(C₆F₅)₃ ligand can make the palladium center more electrophilic, facilitating the oxidative addition step, particularly with less reactive substrates like aryl chlorides. This often leads to higher yields and catalyst turnovers.

Workflow & Methodologies

Visualization of the Catalytic Workflow

A systematic approach is crucial when comparing the performance of fluorinated and non-fluorinated catalysts.

G cluster_prep Catalyst/Ligand Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis & Comparison prep_F Synthesize/Procure Fluorinated Derivative setup_F Reaction with Fluorinated Catalyst prep_F->setup_F prep_NF Synthesize/Procure Non-Fluorinated Analog setup_NF Reaction with Non-Fluorinated Catalyst prep_NF->setup_NF monitor Monitor Reactions (TLC, GC, LC-MS) setup_F->monitor setup_NF->monitor isolate Isolate & Purify Products monitor->isolate quantify Quantify Yield & Selectivity (NMR, GC) isolate->quantify compare Compare Performance Metrics (Yield, TON, TOF, Selectivity) quantify->compare

Caption: Workflow for Comparative Catalytic Studies.

Experimental Protocol: Metal-Free Hydrogenation of an Imine using a B(C₆F₅)₃-based FLP

This protocol describes a representative procedure for the hydrogenation of N-benzylideneaniline, comparing the efficacy of B(C₆F₅)₃ with B(Ph)₃ as the Lewis acid component of the FLP.

Materials:

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Triphenylborane (B(Ph)₃)

  • Tricyclohexylphosphine (PCy₃)

  • N-benzylideneaniline

  • Anhydrous Toluene

  • Hydrogen gas (H₂) balloon

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup (Two parallel reactions):

    • Flask A (Fluorinated): To a dry 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add B(C₆F₅)₃ (51.2 mg, 0.1 mmol, 1.0 equiv).

    • Flask B (Non-Fluorinated): To a second dry 25 mL Schlenk flask under an inert atmosphere, add B(Ph)₃ (24.2 mg, 0.1 mmol, 1.0 equiv).

  • To each flask, add tricyclohexylphosphine (PCy₃) (28.0 mg, 0.1 mmol, 1.0 equiv) and N-benzylideneaniline (181.2 mg, 1.0 mmol, 10 equiv).

  • Add 5 mL of anhydrous toluene to each flask via syringe. Stir the mixtures at room temperature for 5 minutes.

  • Purge each flask with H₂ gas and then leave them under a positive pressure of H₂ (balloon).

  • Stir the reactions at room temperature and monitor their progress by taking aliquots at regular intervals (e.g., 1, 4, and 24 hours) for analysis by ¹H NMR or GC-MS to determine the conversion of the imine to the corresponding amine (N-benzylaniline).

  • Work-up and Analysis: Upon completion (or after 24 hours), quench the reactions by exposing them to air. The conversion and yield of N-benzylaniline can be determined by ¹H NMR spectroscopy using an internal standard.

Expected Outcome: The reaction in Flask A containing B(C₆F₅)₃ is expected to show significant conversion to the amine product, while the reaction in Flask B with B(Ph)₃ will likely show little to no conversion, highlighting the critical role of the highly acidic fluorinated borane in activating H₂.

Visualization of the FLP Mechanism

FLP_Mechanism cluster_products BCF B(C₆F₅)₃ Phosphonium [H-PCy₃]⁺ PCy3 PCy₃ H2 H₂ H2->Phosphonium Heterolytic Cleavage Borate [H-B(C₆F₅)₃]⁻

Caption: Frustrated Lewis Pair (FLP) Activation of H₂.

Conclusion and Future Outlook

The strategic use of fluorinated benzene derivatives offers a powerful and rational approach to enhancing catalyst performance. As demonstrated with tris(pentafluorophenyl)borane and fluorinated phosphine ligands, the introduction of fluorine can lead to dramatic improvements in reactivity, stability, and selectivity. The electron-withdrawing nature of fluorinated aryl groups is a key driver of this enhanced performance, leading to stronger Lewis acids and electronically tuned ligands for transition metal catalysis.

Future research will likely focus on developing new chiral fluorinated ligands for asymmetric catalysis, where subtle electronic tuning can have a profound impact on enantioselectivity.[11] Furthermore, the unique properties of these compounds will continue to be exploited in emerging areas such as photocatalysis and electrocatalysis. For researchers and drug development professionals, understanding and applying the principles of the "fluorine effect" is essential for designing the next generation of highly efficient and selective catalytic systems.

References

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